molecular formula C2HClF2 B1204758 2-Chloro-1,1-difluoroethylene CAS No. 359-10-4

2-Chloro-1,1-difluoroethylene

Cat. No.: B1204758
CAS No.: 359-10-4
M. Wt: 98.48 g/mol
InChI Key: HTHNTJCVPNKCPZ-UHFFFAOYSA-N
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Description

2-Chloro-1,1-difluoroethylene ( 359-10-4), also known as HCFO-1122 or R-1122, is an unsaturated hydrochlorofluorocarbon with the formula CF₂=CHCl. It is a colorless, liquefied gas that is highly flammable and should be handled with appropriate safety precautions . This compound serves as a versatile intermediate in the production of various industrial and specialty chemicals. Its primary research and industrial value lies in its application in the synthesis of fluorosurfactants, fluorine-containing textile finishing agents, organic silicon fluorine modified resins, and other fine chemicals . The molecule possesses a planar structure, and its detailed molecular configuration has been characterized through microwave spectroscopy studies . It is also noted as a volatile metabolite of the anesthetic halothane and can be a contaminant in HFC-134a, necessitating precise analytical methods for its detection and quantification . Due to its high reactivity, it participates in various transformations, including dehydrohalogenation under UV light and cycloaddition reactions, making it a valuable building block in exploratory organic and organofluorine chemistry . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not intended for personal, household, medicinal, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,1-difluoroethene
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InChI

InChI=1S/C2HClF2/c3-1-2(4)5/h1H
Source PubChem
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InChI Key

HTHNTJCVPNKCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2HClF2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3073898
Record name Ethene, 2-chloro-1,1-difluoro-
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Molecular Weight

98.48 g/mol
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Physical Description

Liquefied gas; [Alfa Aesar MSDS]
Record name 2-Chloro-1,1-difluoroethylene
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CAS No.

359-10-4
Record name Ethene, 2-chloro-1,1-difluoro-
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Record name 2-Chloro-1,1-difluoroethylene
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Record name Ethene, 2-chloro-1,1-difluoro-
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Record name 2-chloro-1,1-difluoroethylene
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Record name 2-CHLORO-1,1-DIFLUOROETHYLENE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-1,1-difluoroethylene, a halogenated alkene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines general experimental approaches for property determination, and presents a logical workflow for its potential synthesis.

Chemical Identity and Synonyms

This compound, also known by its refrigerant designation HCFC-1122, is an unsaturated hydrochlorofluorocarbon.[1] Its chemical structure consists of a carbon-carbon double bond with two fluorine atoms on one carbon and a chlorine atom and a hydrogen atom on the other.

Synonyms:

  • 1,1-Difluoro-2-chloroethylene[2][3]

  • 1,1-Difluorochloroethylene[2]

  • CF2=CHCl[4]

  • Ethene, 2-chloro-1,1-difluoro-[2][3]

  • FC 1122[3]

  • HCFC 1122[3]

  • R 1122[3]

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and safety considerations. The following table summarizes its key physical properties.

PropertyValueSource
Molecular Formula C₂HClF₂[1][2]
Molecular Weight 98.48 g/mol [1][3]
CAS Number 359-10-4[1][2]
Boiling Point -17.7 °C[1][2]
Melting Point -138.5 °C[1][2]
Density 1.274 g/cm³[2]
Vapor Pressure 3266.0 ± 0.1 mmHg at 25°C[5]
Flash Point -75 °C[2]
Refractive Index 1.345[2][5]
Physical State Liquefied gas[3]

Molecular Structure and Spectroscopic Data

2-Chloro-1,1-difluoroethene has a planar structure.[1] The bond lengths and angles have been determined as follows:

  • Bond Lengths (Å):

    • C=C: 1.303 Å[1]

    • C-F(H): 1.321 Å[1]

    • C-F(Cl): 1.320 Å[1]

    • C-Cl: 1.731 Å[1]

    • C-H: 1.083 Å[1]

  • Bond Angles (°):

    • ∠CCF(H): 123.4°[1]

    • ∠CCF(Cl): 126.1°[1]

    • ∠CCH: 128.3°[1]

    • ∠CCCl: 121°[1]

The infrared spectrum of this compound shows strong absorption bands at 751.1 cm⁻¹, 970.2 and 971.5 cm⁻¹, 1200.7 cm⁻¹, 1341.7 cm⁻¹, and 1747.5 cm⁻¹.[1]

Experimental Protocols for Physical Property Determination

The physical properties listed in this guide are well-established and are typically determined using standardized methodologies recognized by international bodies such as ASTM International and the OECD. Detailed, novel experimental protocols for these fundamental measurements are not commonly found in recent literature. The following outlines the general principles of the methods used:

  • Boiling Point: Determined by distillation or using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Melting Point: Typically measured using a melting point apparatus, where a small sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

  • Density: For a liquefied gas, density can be determined using a pycnometer designed for volatile liquids or by using a densitometer that measures the oscillation frequency of a U-tube containing the sample.

  • Vapor Pressure: Measured using a static or dynamic method. A common static method involves a manometer to measure the pressure of the vapor in equilibrium with its liquid in a closed container at a specific temperature.

  • Flash Point: Determined using a closed-cup or open-cup flash-point tester. The sample is heated, and an ignition source is periodically passed over it to determine the lowest temperature at which the vapors will ignite.

Synthesis and Reactivity

This compound can be formed as a contaminant in the production of HFC-134a, for instance, through the elimination of hydrogen fluoride (HF) from 2-chloro-1,1,1-trifluoroethane (HCFC-133a).[1]

The following diagram illustrates a potential synthesis pathway for this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products HCFC133a 2-Chloro-1,1,1-trifluoroethane (HCFC-133a) Elimination HF Elimination HCFC133a->Elimination Heat HCFC1122 This compound (HCFC-1122) Elimination->HCFC1122 HF Hydrogen Fluoride Elimination->HF

References

An In-Depth Technical Guide to 2-Chloro-1,1-difluoroethylene (CAS 359-10-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1-difluoroethylene, with the Chemical Abstracts Service (CAS) number 359-10-4, is a halogenated olefin of significant interest in synthetic chemistry.[1] Its unique electronic and steric properties, arising from the presence of two fluorine atoms and a chlorine atom attached to the double bond, make it a valuable precursor for the synthesis of a variety of fluorine-containing molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key chemical reactions, and safety considerations, with a focus on its potential applications in research and development, including the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference and comparison.

PropertyValueReference
Molecular Formula C₂HClF₂[1][2]
Molecular Weight 98.48 g/mol [1][3]
CAS Number 359-10-4[1][2]
Appearance Colorless gas[4]
Melting Point -138.5 °C[1]
Boiling Point -17.7 °C[1]
Density 1.3 ± 0.1 g/cm³[2]
Flash Point -74.5 ± 16.6 °C[2]
Solubility Information not readily available

Synthesis and Production

This compound can be synthesized through several routes, primarily involving the dehydrohalogenation of saturated precursors.

Dehydrochlorination of 1,2-Dichloro-1,1-difluoroethane (HCFC-132b)

A primary industrial method for the synthesis of this compound is the dehydrochlorination of 1,2-dichloro-1,1-difluoroethane (HCFC-132b).[1] This reaction is typically carried out at high temperatures.

Experimental Protocol: Dehydrochlorination of 1,2-Dichloro-1,1-difluoroethane (HCFC-132b) [1]

Objective: To synthesize this compound by the thermal dehydrochlorination of 1,2-dichloro-1,1-difluoroethane.

Materials:

  • 1,2-dichloro-1,1-difluoroethane (HCFC-132b)

  • Optionally, carbon tetrachloride as a promoter

  • High-temperature tube furnace

  • Condensation trap cooled with a suitable refrigerant (e.g., dry ice/acetone)

  • Gas flow controllers

Procedure:

  • Set up a tube furnace capable of reaching and maintaining a temperature of 600 °C.

  • Pass a stream of 1,2-dichloro-1,1-difluoroethane, optionally mixed with a small amount of carbon tetrachloride, through the heated tube.

  • The gaseous product stream exiting the furnace is passed through a cold trap to condense the this compound and any unreacted starting material.

  • The collected condensate can be purified by fractional distillation to yield pure this compound.

  • A yield of approximately 70% can be expected under optimized conditions.

Dehydrofluorination of 1,1,1-Trifluoro-2-chloroethane (HCFC-133a)

This compound can also be formed as a byproduct during the synthesis of 1,1,1,2-tetrafluoroethane (HFC-134a) from 1,1,1-trifluoro-2-chloroethane (HCFC-133a) via dehydrofluorination.[1]

Halothane_Metabolism cluster_metabolism Reductive Metabolism of Halothane Halothane Halothane CYP450 Cytochrome P450 (Reductive Pathway) Halothane->CYP450 Intermediate Reactive Intermediate CYP450->Intermediate Product This compound Intermediate->Product

References

Unveiling the Molecular Architecture of 2-Chloro-1,1-difluoroethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and bond angles of 2-Chloro-1,1-difluoroethylene (C₂HClF₂), a molecule of interest in various chemical and pharmaceutical applications. This document summarizes key structural data, details the experimental methodologies used for its characterization, and visualizes relevant chemical pathways.

Molecular Structure and Geometry

This compound adopts a planar geometry, with all constituent atoms lying in the same plane. This structural characteristic is a consequence of the sp² hybridization of the two carbon atoms, which are linked by a double bond. The molecule's asymmetry, arising from the different halogen substituents on the carbon atoms, leads to a distinct distribution of electron density and specific bond parameters.

Data Presentation: Structural Parameters

The precise bond lengths and angles within the this compound molecule have been determined through experimental techniques such as microwave spectroscopy and gas electron diffraction. The key quantitative data are summarized in the tables below for clarity and comparative analysis.

Table 1: Bond Lengths of this compound

BondLength (Å)
C=C1.303
C-Cl1.731
C-F (geminal to H)1.321
C-F (geminal to Cl)1.320
C-H1.083

Table 2: Bond Angles of this compound

AngleAngle (°)
∠FCF110.5
∠FCC (Cl)121.0
∠FCC (H)128.3
∠CCF (geminal to H)123.4
∠CCF (geminal to Cl)126.1
∠CCH128.3
∠CCCl121.0

Experimental Protocols for Structural Determination

The determination of the molecular structure of this compound relies on sophisticated experimental techniques that probe the molecule's properties in the gas phase, free from intermolecular interactions. The primary methods employed are Gas Electron Diffraction and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the precise geometry of molecules in the gaseous state.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electric field of the molecule's constituent atoms.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector (historically, photographic plates, but now often electronic detectors). The pattern consists of a series of concentric rings, with the intensity and angle of scattering dependent on the internuclear distances within the molecule.

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed. By applying mathematical transformations (e.g., Fourier analysis) to the diffraction data, a radial distribution curve is generated. This curve provides information about the probabilities of finding specific internuclear distances.

  • Structural Refinement: The experimental radial distribution curve is compared to theoretical curves calculated for various molecular models. The geometric parameters (bond lengths, bond angles, and dihedral angles) of the model are refined using a least-squares fitting procedure until the calculated curve best matches the experimental data.

Fourier Transform Microwave (FTMW) Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be derived.

Methodology:

  • Sample Preparation and Introduction: A gaseous sample of this compound, often seeded in an inert carrier gas like argon or neon, is introduced into a high-vacuum chamber via a pulsed nozzle. This creates a supersonic jet, which cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

  • Microwave Pulse Excitation: The jet-cooled molecules are subjected to a short, high-power microwave pulse. If the frequency of the microwave radiation matches a rotational transition of the molecule, the molecules are coherently excited into a higher rotational energy level.

  • Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal as they relax back to their ground state. This decaying signal is known as the Free Induction Decay (FID).

  • Fourier Transformation: The FID signal, which is in the time domain, is detected and digitized. A Fourier transform is then applied to the FID to convert it into a frequency-domain spectrum. This spectrum shows sharp absorption lines corresponding to the rotational transitions of the molecule.

  • Spectral Analysis and Structural Determination: The frequencies of the rotational transitions are measured with high precision. For different isotopic species of the molecule (e.g., containing ¹³C or ³⁷Cl), the rotational spectra are also recorded. The rotational constants (A, B, and C) are determined from the analysis of these spectra. By analyzing the rotational constants for multiple isotopologues, a complete and highly accurate three-dimensional structure of the molecule can be determined using Kraitchman's equations.

Chemical Pathways and Logical Relationships

To visualize the chemical context of this compound, the following diagrams, generated using the DOT language, illustrate key reaction pathways.

Synthesis of this compound

One common method for the synthesis of this compound is through the dehydrofluorination of 1-chloro-1,1,2-trifluoroethane (HCFC-133a).

G HCFC-133a 1-Chloro-1,1,2-trifluoroethane (CF2H-CHClF) Product This compound (CF2=CHCl) HCFC-133a->Product Dehydrofluorination HF Hydrogen Fluoride (HF)

Caption: Synthesis of this compound from HCFC-133a.

Reaction with Cyclopentadiene

This compound can undergo a [4+2] cycloaddition reaction (Diels-Alder reaction) with cyclopentadiene to form a bicyclic adduct.

G cluster_reactants Reactants C5H6 Cyclopentadiene Adduct Bicyclic Adduct C5H6->Adduct [4+2] Cycloaddition C2HClF2 This compound C2HClF2->Adduct

Caption: Diels-Alder reaction of this compound.

This technical guide provides a foundational understanding of the molecular characteristics of this compound. The presented data and methodologies are essential for researchers and professionals working with this compound in various scientific and industrial contexts.

Spectroscopic Profile of 2-Chloro-1,1-difluoroethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1,1-difluoroethylene (C₂HClF₂), a compound of interest in various chemical manufacturing processes and as a metabolite of the anesthetic halothane. This document collates available quantitative spectroscopic data, outlines relevant experimental methodologies, and presents a key reaction pathway visualization to support research and development activities.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, covering infrared (IR) spectroscopy and mass spectrometry (MS). While extensive searches have been conducted, detailed, publicly available experimental ¹H, ¹⁹F, and ¹³C NMR data (chemical shifts and coupling constants) for this specific isomer remain limited. The data presented is compiled from various sources, including the NIST Chemistry WebBook.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular vibrations.

Wavenumber (cm⁻¹)AssignmentIntensity
3135.9C-H stretchWeak
1747.5C=C stretchStrong
1341.7C-F stretchStrong
1200.7C-F stretchStrong
971.5, 970.2CH wagStrong
844.9, 842.8C-Cl stretchWeak
751.1CF₂ scissorsStrong
578.0, 577.4CF₂ wagWeak
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides a fragmentation pattern useful for its identification. The NIST WebBook is a primary source for this data. Due to licensing restrictions, a graphical representation of the spectrum cannot be reproduced here. Researchers are advised to consult the NIST database for the full spectrum. The major fragments are typically observed at m/z values corresponding to the parent ion and its subsequent fragmentation products.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not widely published. However, standard methodologies for volatile organic compounds (VOCs) are applicable.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous this compound.

Methodology:

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell is required. The gas cell should have windows transparent to infrared radiation, such as KBr or NaCl.

  • Sample Preparation: As this compound is a gas at room temperature, the gas cell is first evacuated. A small amount of the gaseous sample is then introduced into the cell to a desired pressure.

  • Data Acquisition:

    • A background spectrum of the evacuated gas cell is recorded to account for any atmospheric and instrumental interferences.

    • The sample spectrum is then recorded by passing the infrared beam through the gas cell containing the sample.

    • The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Parameters: A typical spectral range for analysis is 4000-400 cm⁻¹. The resolution is typically set to 4 cm⁻¹, and multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and obtain its mass spectrum.

Methodology:

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used.

  • Sample Introduction: A gaseous sample or a solution of the compound in a volatile solvent is injected into the GC inlet. For gaseous samples, a gas-tight syringe is used.

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of halogenated hydrocarbons.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: An initial oven temperature is held for a few minutes, followed by a temperature ramp to a final temperature to ensure the elution of the compound. The specific temperatures and ramp rate will depend on the column and the other components in the sample.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecule.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Reaction Pathway Visualization

This compound undergoes decomposition when irradiated with ultraviolet (UV) light, leading to the formation of difluorovinylidene, a reactive carbene intermediate. This photochemical reaction is a key aspect of its chemical reactivity.

UV_Decomposition This compound This compound Difluorovinylidene (Carbene) Difluorovinylidene (Carbene) This compound->Difluorovinylidene (Carbene) UV Light (192 nm) HCl HCl This compound->HCl

Caption: UV-induced decomposition of this compound.

Infrared spectrum analysis of 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Chloro-1,1-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of this compound, a significant compound in various chemical syntheses and a subject of atmospheric monitoring. This document summarizes key spectroscopic data, details experimental protocols, and visualizes the analytical workflow.

Infrared Spectroscopic Data

The infrared spectrum of this compound (also referred to as R1122) has been characterized through gas-phase Fourier Transform Infrared (FTIR) spectroscopy. The fundamental vibrational frequencies and their corresponding assignments are crucial for the identification and quantification of this molecule.

Table 1: Fundamental Vibrational Frequencies and Assignments for this compound

Vibrational ModeFrequency (cm⁻¹)Vibrational Assignment
ν₁3135.9C-H stretch
ν₂1747.5C=C stretch
ν₃1341.7CH rock
ν₄1200.7Asymmetric CF₂ stretch
ν₅971.5, 970.2Symmetric CF₂ stretch
ν₆844.9, 842.8C-Cl stretch
ν₇578.0, 577.4CF₂ wag
ν₁₀751.1CF₂ rock

This data is compiled from spectroscopic studies.[1][2] For detailed theoretical and experimental correlation, refer to the primary literature.

Table 2: Infrared Absorption Data for this compound

Frequency (cm⁻¹)Absorption Intensity
751.1Strong
971.5, 970.2Strong
1200.7Strong
1341.7Strong
1747.5Strong
578.0, 577.4Weaker
844.9, 842.8Weaker
3135.9Weaker

Experimental Protocol: Gas-Phase Infrared Spectroscopy

The following protocol outlines the methodology for obtaining the gas-phase infrared spectrum of this compound, based on established research.[1]

Instrumentation
  • Spectrometer: A Bruker Vertex 70 FTIR instrument is a suitable example of a high-resolution spectrometer for this analysis.[1]

  • Gas Cell: A double-walled stainless steel cell equipped with KBr windows is utilized. A typical optical path length is 134.0 (±0.5) mm.[1]

Procedure for Vibrational Analysis
  • Spectral Range: The infrared spectra are recorded within the range of 400–6500 cm⁻¹.[1]

  • Temperature: The analysis is conducted at room temperature.[1]

  • Sample Pressure: The pressure of the gaseous this compound inside the cell is varied, for instance, in the range of 2.7–200 hPa, to acquire a series of spectra.[1]

  • Signal Averaging: To improve the signal-to-noise ratio, 128 scans are typically averaged for each spectrum.[1]

Procedure for Absorption Cross-Section Measurement
  • Constant Temperature: Measurements are performed at a constant temperature of 298.0 (±0.5) K.[1]

  • Pressure Variation: The pressure of the analyte gas is varied within a specific range, such as 2.7–112 hPa.[1]

  • Pressure Broadening: To minimize bias from finite resolution and instrumental distortion, an inert gas like Nitrogen (N₂) is added to achieve a constant total pressure (e.g., 101 kPa).[1]

  • Enhanced Signal-to-Noise: The number of acquired interferograms is increased, up to 256, to further improve the quality of the spectra.[1]

Visualization of Experimental Workflow

The logical flow of the experimental procedure for the infrared spectrum analysis of this compound is depicted in the following diagram.

G cluster_sample Sample Preparation cluster_measurement Spectroscopic Measurement cluster_processing Data Analysis Sample Gaseous this compound GasCell Introduction into Gas Cell (KBr windows, 134.0 mm path) Sample->GasCell Varying pressure (2.7-200 hPa) FTIR FTIR Spectrometer (e.g., Bruker Vertex 70) GasCell->FTIR Place cell in beam path Acquisition Data Acquisition (400-6500 cm⁻¹, 128-256 scans) FTIR->Acquisition Record Interferograms Transform Fourier Transform Acquisition->Transform Output Interferograms Spectrum Generate IR Spectrum Transform->Spectrum Analysis Vibrational Assignment & Absorption Cross-Section Calculation Spectrum->Analysis

Caption: Workflow for the Infrared Spectrum Analysis of this compound.

References

An In-depth Technical Guide to the NMR Spectrum of 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-1,1-difluoroethylene (C₂HClF₂). The following sections detail the predicted chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei, offering valuable insights for the structural elucidation and characterization of this fluorinated alkene.

Predicted NMR Spectral Data

The NMR spectrum of this compound is characterized by distinct signals for its single proton, two carbon atoms, and two fluorine atoms. The asymmetry of the molecule leads to non-equivalent fluorine environments, resulting in complex spin-spin coupling patterns. The predicted spectral parameters are summarized in the table below.

Nucleus Atom Chemical Shift (δ) ppm Coupling Constant (J) Hz
¹H H6.35²JH-F(cis) = 4.5
²JH-F(trans) = 21.0
¹³C C1 (=CF₂)150.1¹JC-F ≈ 290-300
²JC-Cl = not typically observed
C2 (=CHCl)115.8¹JC-H ≈ 160
²JC-F ≈ 20-30
¹⁹F F(cis to H)-88.0²JF-H = 4.5
³JF-F = 35.0
F(trans to H)-102.0²JF-H = 21.0
³JF-F = 35.0

Experimental Protocols

While specific experimental conditions can vary, a general protocol for acquiring high-resolution NMR spectra of this compound is outlined below.

Sample Preparation:

A solution of this compound is typically prepared in a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆. The concentration is usually in the range of 5-10 mg/mL. A standard internal reference, such as tetramethylsilane (TMS), is added for accurate chemical shift calibration.

NMR Spectrometer:

Data acquisition is performed on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. A multinuclear probe is required to observe ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy:

Standard one-dimensional proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Spectroscopy:

One-dimensional carbon spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE). A wider spectral width (e.g., 200-250 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often required.

¹⁹F NMR Spectroscopy:

Fluorine-19 NMR spectra are acquired with or without proton decoupling. A spectral width appropriate for fluorinated compounds (which can be several hundred ppm) should be used. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

Visualization of Spin-Spin Coupling

The following diagram illustrates the key through-bond spin-spin coupling interactions within the this compound molecule.

Spin-spin coupling network in this compound.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. The presented data and methodologies are intended to assist researchers in the accurate identification and structural analysis of this and related fluorinated compounds.

An In-depth Technical Guide to the Dehydrochlorination Synthesis of 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Chloro-1,1-difluoroethylene (R-1122a), a valuable fluorinated building block in the synthesis of pharmaceuticals and other fine chemicals. The focus of this document is on the dehydrochlorination of 1,2-dichloro-1,1-difluoroethane (HCFC-132b), detailing thermal, catalytic, and liquid-phase methodologies.

Core Synthesis Pathways

The principal method for the synthesis of this compound involves the elimination of a molecule of hydrogen chloride (HCl) from 1,2-dichloro-1,1-difluoroethane. This can be achieved through high-temperature thermal induction or via catalytic processes, as well as through base-mediated elimination in a liquid phase.

Dehydrochlorination of HCFC-132b 1,2-dichloro-1,1-difluoroethane 1,2-dichloro-1,1-difluoroethane This compound This compound 1,2-dichloro-1,1-difluoroethane->this compound -HCl HCl HCl

Caption: General reaction scheme for the dehydrochlorination of HCFC-132b.

Quantitative Data Summary

The following table summarizes key quantitative data for the various dehydrochlorination methods described in this guide, allowing for easy comparison of reaction conditions and outcomes.

Synthesis MethodCatalyst/ReagentTemperature (°C)Pressure (atm)Reaction TimeConversion (%)Selectivity (%)Yield (%)
Thermal Dehydrochlorination None600AtmosphericNot specified~70High~70
Catalytic Dehydrochlorination Activated Carbon with Barium/Strontium Chloride590AtmosphericNot specifiedHighHighHigh
Nitrogen-Doped Activated Carbon300AtmosphericNot specifiedHigh>99High
Liquid-Phase Dehydrochlorination Potassium Hydroxide in Aqueous MethanolRefluxAtmosphericNot specifiedHighHighHigh
Sodium HydroxideNot specifiedAtmosphericNot specifiedHighHighHigh

Experimental Protocols

Gas-Phase Thermal Dehydrochlorination

This method relies on high temperatures to induce the elimination of HCl from HCFC-132b.

Experimental Workflow:

Gas-Phase Synthesis Workflow HCFC-132b_Vaporizer HCFC-132b Vaporization Mixing_Chamber Gas Mixing HCFC-132b_Vaporizer->Mixing_Chamber Inert_Gas Inert Gas Stream (e.g., N2) Inert_Gas->Mixing_Chamber Tube_Furnace Tube Furnace (600°C) Mixing_Chamber->Tube_Furnace Condensation_Trap Condensation Trap (-78°C) Tube_Furnace->Condensation_Trap Scrubber Alkaline Scrubber (for HCl) Condensation_Trap->Scrubber Product_Collection Crude Product Scrubber->Product_Collection

Caption: Workflow for gas-phase dehydrochlorination of HCFC-132b.

Methodology:

  • Vaporization: Liquid 1,2-dichloro-1,1-difluoroethane (HCFC-132b) is vaporized at a controlled rate.

  • Gas Stream: The vaporized HCFC-132b is introduced into a stream of an inert gas, such as nitrogen.

  • Reaction: The gas mixture is passed through a heated reaction tube (e.g., made of nickel or a suitable alloy) maintained at 600°C.

  • Product Collection: The reaction effluent is passed through a cold trap (e.g., a dry ice/acetone bath at -78°C) to condense the this compound and any unreacted starting material.

  • Byproduct Removal: The non-condensable gas stream, containing hydrogen chloride, is passed through an alkaline scrubber (e.g., a sodium hydroxide solution) to neutralize the HCl.

  • Purification: The collected crude product is purified by fractional distillation to yield pure this compound.

Gas-Phase Catalytic Dehydrochlorination

The use of a catalyst allows for the dehydrochlorination reaction to proceed at a lower temperature, which can improve selectivity and reduce energy consumption.

Catalyst Preparation (Example: Nitrogen-Doped Activated Carbon):

  • Impregnation: Activated carbon is impregnated with a nitrogen-containing precursor (e.g., melamine) in a suitable solvent.

  • Drying: The solvent is removed by evaporation under reduced pressure or by gentle heating.

  • Calcination: The impregnated activated carbon is calcined under an inert atmosphere (e.g., nitrogen) at a high temperature (e.g., 600-800°C) to incorporate nitrogen into the carbon matrix.

Methodology:

  • Reactor Setup: A fixed-bed reactor is packed with the prepared catalyst.

  • Reaction: Vaporized HCFC-132b, mixed with an inert gas, is passed through the heated catalyst bed. The reaction temperature is dependent on the catalyst used but is typically in the range of 300-590°C.[1][2]

  • Product Collection and Purification: The product stream is processed in a similar manner to the thermal dehydrochlorination method, involving condensation, scrubbing of HCl, and fractional distillation.

Liquid-Phase Dehydrochlorination

This method utilizes a strong base in a suitable solvent to effect the elimination of HCl.

Experimental Workflow:

Liquid-Phase Synthesis Workflow Start Reaction Setup: HCFC-132b, Alcoholic KOH, Reflux Condenser Reaction Heating to Reflux Start->Reaction Quenching Quenching with Water Reaction->Quenching Phase_Separation Phase Separation Quenching->Phase_Separation Organic_Layer Organic Layer Phase_Separation->Organic_Layer Aqueous_Layer Aqueous Layer Phase_Separation->Aqueous_Layer Drying Drying of Organic Layer (e.g., MgSO4) Organic_Layer->Drying Filtration Filtration Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for the liquid-phase synthesis and workup of this compound.

Methodology:

  • Reaction Setup: A solution of potassium hydroxide in aqueous methanol is prepared in a reaction vessel equipped with a reflux condenser.

  • Addition of Substrate: 1,2-dichloro-1,1-difluoroethane (HCFC-132b) is added to the basic solution.

  • Reaction: The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitoring by GC or other suitable analytical techniques is recommended).

  • Workup:

    • The reaction mixture is cooled and then poured into a separatory funnel containing water.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable low-boiling organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The drying agent is removed by filtration, and the solvent is carefully removed by distillation. The resulting crude product is then purified by fractional distillation to yield pure this compound.

References

2-Chloro-1,1-difluoroethylene stability and reactivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Reactivity of 2-Chloro-1,1-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as HCFO-1122, is an unsaturated hydrochlorofluorocarbon with the chemical formula CF₂=CHCl.[1] It is a planar molecule recognized for its unique reactivity, stemming from the combined electronic effects of the geminal fluorine atoms and the vinyl chlorine atom.[1] This compound serves as a key intermediate in various chemical syntheses and can also be found as a trace contaminant in certain hydrofluorocarbon (HFC) refrigerants, such as HFC-134a.[1] Its toxic nature and specific reactivity profile necessitate a thorough understanding of its stability and handling requirements.[1]

This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting quantitative data, outlining its chemical behavior under various conditions, and offering representative experimental protocols for its use in a research setting.

Physicochemical and Structural Data

The fundamental physical and structural properties of this compound are crucial for its application and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 359-10-4[1][2][3]
Molecular Formula C₂HClF₂[1]
Molar Mass 98.48 g·mol⁻¹[1][4]
Appearance Colorless, liquefied gas[4]
Boiling Point -17.7 °C (255.5 K)[1]
Melting Point -138.5 °C (134.7 K)[1]
Atmospheric Lifetime 10 to 30 days[1]

| Global Warming Potential (100-year) | 1.5 to 4.5[1] |

Table 2: Molecular Geometry of this compound

Parameter Value
Bond Length (C=C) 1.303 Å[1]
Bond Length (C-Cl) 1.731 Å[1]
Bond Length (C-F) 1.320 - 1.321 Å[1]
Bond Length (C-H) 1.083 Å[1]
Bond Angle (∠CCCl) 121.0°[1]
Bond Angle (∠CCF) 123.4° - 126.1°[1]

| Bond Angle (∠CCH) | 128.3°[1] |

Stability and Safe Handling

While stable under standard storage conditions, this compound is a flammable, toxic gas that requires careful handling.[1]

3.1 Thermal and Chemical Stability The product is chemically stable under normal ambient conditions.[5] However, it is reactive and may undergo polymerization.[6] It is incompatible with strong oxidizing agents, alkali metals, and finely divided metals such as aluminum, magnesium, or zinc.[6]

3.2 Conditions to Avoid To ensure stability and prevent hazardous reactions, the following conditions must be avoided:

  • Heat, sparks, open flames, and other ignition sources. [6][7]

  • Sunlight and exposure to temperatures exceeding 50 °C. [6]

  • Formation of aerosols. [7]

  • Static discharge. [7]

3.3 Hazardous Decomposition In the event of a fire, thermal decomposition can produce poisonous gases, including:

  • Carbon oxides (CO, CO₂)

  • Hydrogen chloride (HCl)[6]

  • Hydrogen fluoride (HF)[6]

  • Phosgene

  • Carbonyl fluoride

Containers are at risk of exploding when heated.[8]

3.4 Experimental Protocol: Safe Handling and Storage This protocol outlines the essential steps for safely handling and storing this compound in a research laboratory.

  • 1. Engineering Controls:

    • All handling operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

    • Systems under pressure should be regularly checked for leaks.[6]

    • Ensure emergency eye wash fountains and safety showers are immediately accessible.[6]

  • 2. Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., neoprene, nitrile rubber).[7]

    • Use chemical safety goggles and a face shield for eye and face protection.[6]

    • Wear suitable protective clothing, including a lab coat. Safety shoes are recommended.[6]

    • In case of inadequate ventilation, use a NIOSH-approved respirator.[6]

  • 3. Handling Procedures:

    • Ground and bond all containers and receiving equipment to prevent static discharge.[7]

    • Use only non-sparking tools.[6][7]

    • As a liquefied gas, avoid direct contact, which can cause frostbite.[6]

    • Securely chain gas cylinders when in use to protect against physical damage.[6]

  • 4. Storage:

    • Store in a dry, cool, and well-ventilated area away from direct sunlight and incompatible materials.[6][7]

    • Keep containers tightly closed when not in use.[7]

    • Do not expose storage containers to temperatures exceeding 50 °C.[6]

    • Store in a locked-up area.[7]

Reactivity Profile

The reactivity of this compound is dictated by its electronic structure. The two strongly electron-withdrawing fluorine atoms make the double bond electron-deficient, particularly at the difluorinated carbon, rendering it susceptible to nucleophilic attack.[6][9] Conversely, the non-fluorinated carbon is comparatively electron-rich, allowing for reactions with certain electrophiles.[9]

4.1 Photochemical Reactions Upon irradiation with ultraviolet (UV) light at a wavelength of 192 nm, this compound undergoes elimination of hydrogen chloride (HCl) to generate the highly reactive difluorovinylidene carbene (CF₂=C:).[1] This carbene can then react with other molecules.[1] A secondary pathway involves the elimination of hydrogen fluoride (HF) to produce chlorofluoroacetylene.[1]

G cluster_main A CF₂=CHCl (this compound) B CF₂=C: (Difluorovinylidene Carbene) A->B UV Light (192 nm) - HCl C ClC≡CF (Chlorofluoroacetylene) A->C UV Light - HF HCl + HCl HF + HF

Caption: Photochemical Decomposition Pathways.

4.2 Cycloaddition Reactions this compound acts as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[5][10][11] When heated with cyclopentadiene at 170°C, it forms bicyclic norbornene derivatives.[1] The reaction proceeds via a concerted mechanism where the diene adds across the electron-deficient double bond of the dienophile.[5]

G cluster_reactants Reactants cluster_product Product Diene Cyclopentadiene Product Bicyclic Norbornene Derivative Diene->Product Heat (170°C) [4+2] Cycloaddition Dienophile CF₂=CHCl Dienophile->Product Heat (170°C) [4+2] Cycloaddition Plus + Plus->Product Heat (170°C) [4+2] Cycloaddition

Caption: Diels-Alder Reaction Schematic.

4.3 Addition Reactions The double bond of this compound can undergo various addition reactions.

  • Hydrogenation (Reduction): When heated with hydrogen gas, typically in the presence of a catalyst, the molecule is dechlorinated to yield 1,1-difluoroethane (CH₃CHF₂).[1]

  • Fluorination: The molecule can be further fluorinated. Reaction with HF over a chromium trioxide catalyst produces 1-chloro-2,2,2-trifluoroethane (CF₃CH₂Cl).[1] With elemental fluorine at approximately -60°C, it forms 1-chloro-1,2,2,2-tetrafluoroethane (CF₃CHClF).[1]

  • Hydrosilylation: It reacts with trichlorosilane (HSiCl₃) via addition across the double bond. The primary product is trichloro-(2,2-difluoroethyl)silane, indicating the silicon adds to the carbon bearing the hydrogen and chlorine.[1]

G cluster_prods Start CF₂=CHCl P1 CH₃CHF₂ (1,1-Difluoroethane) Start->P1 + H₂ (Reduction) P2 CF₃CH₂Cl (1-Chloro-2,2,2-trifluoroethane) Start->P2 + HF / Cr₂O₃ (Fluorination) P3 Cl₃Si-CH₂CF₂H (Trichloro(2,2-difluoroethyl)silane) Start->P3 + HSiCl₃ (Hydrosilylation)

Caption: Key Addition Reactions.

4.4 Nucleophilic Addition As a gem-difluoroalkene, the difluorinated carbon is intrinsically electrophilic due to the strong inductive effect of the fluorine atoms.[6][9] This makes it a prime target for nucleophilic attack. While many nucleophilic additions to gem-difluoroalkenes result in a subsequent β-fluoride elimination to yield a monofluoroalkene, "fluorine-retentive" strategies can be employed to form stable difluoromethylenated products.[6][12] Carboxylic acids, for example, can add across the double bond of substituted gem-difluoroacrylates under thermal conditions to form esters containing a -CF₂- unit.[6]

4.5 Oxidation this compound can be chemically degraded through oxidation. This property is utilized to remove it as an impurity from HFC-134a streams using strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).[1]

4.6 Polymerization The compound has the potential to polymerize, a characteristic common to many vinyl monomers.[6] While specific initiators for CF₂=CHCl are not detailed in the surveyed literature, the mechanism is expected to proceed via a free-radical pathway, analogous to the polymerization of vinylidene fluoride (1,1-difluoroethylene). This process would involve initiation, propagation, and termination steps to form a poly(chloro-difluoroethylene) polymer.

G Initiator Initiator (R•) Monomer Monomer (CF₂=CHCl) Initiator->Monomer 1. Initiation Radical1 R-CF₂-CHCl• Radical2 R-(CF₂-CHCl)n-CF₂-CHCl• Radical1->Monomer 2. Propagation + (n-1) Monomers Polymer Polymer -[CF₂-CHCl]n- Radical2->Polymer 3. Termination

Caption: Conceptual Free-Radical Polymerization.

Representative Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on known reactions of this compound and related compounds.[1][13][14] They serve as a starting point and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be performed before undertaking any new experimental work.

5.1 Protocol: [4+2] Cycloaddition with Cyclopentadiene

  • Objective: To synthesize the bicyclic norbornene derivative from this compound and cyclopentadiene.[1]

  • Apparatus: A high-pressure stainless-steel autoclave or a sealed heavy-walled glass tube, equipped with a magnetic stir bar and a pressure gauge.

  • Reagents:

    • This compound (gas)

    • Cyclopentadiene (freshly cracked from dicyclopentadiene)[14]

    • Anhydrous solvent (e.g., toluene or benzene, if required)

    • Inhibitor (e.g., hydroquinone, to prevent diene polymerization)

  • Procedure:

    • Add freshly cracked cyclopentadiene and a small amount of inhibitor to the pressure vessel.

    • Seal the vessel and cool it in a dry ice/acetone bath (-78 °C).

    • Evacuate the vessel using a vacuum line to remove air.

    • Introduce a known mass of this compound gas into the cooled vessel via condensation.

    • Allow the vessel to warm to room temperature behind a blast shield.

    • Place the vessel in a heating mantle or oil bath and heat to 170 °C.[1]

    • Maintain the temperature with stirring for 12-24 hours, monitoring the pressure.

    • After the reaction period, cool the vessel to room temperature, then to -78 °C before carefully venting any excess pressure.

    • Open the vessel and transfer the crude reaction mixture.

    • Remove the solvent and any unreacted starting material under reduced pressure.

    • Purify the resulting bicyclic adduct by vacuum distillation or column chromatography.

5.2 Protocol: Catalytic Hydrogenation to 1,1-Difluoroethane

  • Objective: To reduce this compound to 1,1-difluoroethane.[1]

  • Apparatus: A high-pressure hydrogenation reactor (e.g., Parr apparatus), gas inlet lines for hydrogen and the reactant, a pressure gauge, and a thermocouple.

  • Reagents:

    • This compound (gas)

    • Hydrogen gas (high purity)

    • Catalyst (e.g., 5-10% Palladium on Carbon, Pd/C)

    • Solvent (e.g., ethanol or ethyl acetate)

  • Procedure:

    • Carefully add the solvent and the Pd/C catalyst to the reactor vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the reactor and purge the system several times with hydrogen gas to remove all air.

    • Cool the sealed reactor in a dry ice/acetone bath.

    • Introduce a known mass of this compound into the cooled vessel.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-500 psi).

    • Heat the reactor to the target temperature (e.g., 50-100 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the drop in hydrogen pressure. Re-pressurize as needed.

    • Once hydrogen uptake ceases, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure in a well-ventilated area.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • The product, 1,1-difluoroethane, is a gas at room temperature and can be collected from the headspace or isolated from the solvent by careful distillation.

References

An In-depth Technical Guide to the Health and Safety Hazards of 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,1-difluoroethylene (CDE), also known as HCFC-1122, is a halogenated alkene with applications as an intermediate in chemical synthesis.[1] This guide provides a comprehensive overview of the known health and safety hazards associated with CDE, compiled from available safety data and toxicological literature. Due to a scarcity of specific quantitative toxicity data for CDE, information from structurally similar compounds is included to provide a more complete risk profile. This document covers physical and chemical properties, known health effects, metabolic pathways, and recommended experimental protocols for toxicological assessment, aimed at an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are critical for understanding its behavior in a laboratory setting and for designing appropriate safety protocols.

PropertyValue
Molecular Formula C₂HClF₂
Molecular Weight 98.48 g/mol [2]
CAS Number 359-10-4[2]
Synonyms 1,1-Difluoro-2-chloroethylene, HCFC-1122, R-1122[3]
Appearance Colorless gas[3]
Boiling Point -17.7 °C[2]
Melting Point -138.5 °C[2]
Flash Point Flammable gas[4]
Vapor Pressure High
Solubility Generally insoluble in water[5]

Toxicological Profile

Acute Toxicity

This compound is considered a toxic unsaturated hydrochlorofluorocarbon.[2] Inhalation may cause anesthesia and asphyxiation.[3] As a liquefied gas, direct contact with the skin can cause frostbite.[4]

Table 2: Acute Toxicity Data for Structurally Similar Compounds

CompoundCAS NumberLD50 (Oral, Rat)LC50 (Inhalation, Rat)
1,2-Dichloro-1,1-difluoroethane 1649-08-7~25,000 mg/kg[6]110,000 mg/m³ (4-hour)[7]
1,1-Dichloro-1-fluoroethane 1717-00-6>5,000 mg/kg[8]~62,000 ppm (4-hour)[8]
1,1-Difluoroethane 75-37-6>1,500 mg/kg[9]383,000 ppm (4-hour, 1 death)[9]

Disclaimer: The data presented in Table 2 are for structurally related compounds and should be used for estimation purposes only. The actual toxicity of this compound may vary.

Subchronic and Chronic Toxicity

There are no specific subchronic or chronic toxicity studies available for this compound. However, studies on related compounds, such as 2-chloro-1,1,1,2-tetrafluoroethane (HCFC-124), have shown that repeated inhalation exposure can lead to decreased responsiveness to stimuli in animal models.[10]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound has not been extensively studied. For the related compound 1-chloro-1,1-difluoroethane, in vitro and in vivo tests have not indicated genotoxic effects.[11] However, as a general class, haloalkanes are considered potential carcinogens due to their alkylating properties.[12]

Metabolism and Bioactivation

The toxicity of many halogenated hydrocarbons is linked to their metabolic activation into reactive intermediates. For haloalkenes, this often involves cytochrome P450-dependent oxidation and conjugation with glutathione.[4]

A study on the metabolism of this compound in rat hepatic microsomes suggests that its biotransformation involves the formation of an epoxide intermediate. This epoxide is then believed to undergo further reactions leading to the complete dehalogenation of the molecule. This metabolic pathway is significant as epoxide intermediates of other halogenated compounds are known to be reactive and can bind to cellular macromolecules, leading to toxicity. The metabolism is thought to be preferentially carried out by the phenobarbital- and ethanol-inducible forms of cytochrome P-450.

The metabolism of similar compounds, like 1,1-dichloro-2,2-difluoroethylene, has been shown to produce nephrotoxicity and hepatotoxicity through different bioactivation pathways. Glutathione conjugation can lead to the formation of a potent nephrotoxin, while an oxidative pathway involving epoxidation by hepatic mixed-function oxidases may be responsible for hepatotoxicity.

Below is a diagram illustrating the proposed metabolic activation pathway for this compound.

Metabolic Activation of this compound CDE This compound Epoxide Epoxide Intermediate CDE->Epoxide Cytochrome P450 Metabolites Glyoxylic and Glycolic Acids (Dehalogenated) Epoxide->Metabolites Further metabolism Toxicity Potential Cellular Toxicity (Binding to macromolecules) Epoxide->Toxicity

Proposed metabolic activation pathway of this compound.

Health and Safety Hazards

Based on available safety data sheets and toxicological information on related compounds, the primary health and safety hazards of this compound are summarized in Table 3.

Hazard CategoryDescription
Flammability Flammable gas.[4] May form explosive mixtures with air.
Acute Inhalation Toxicity May cause respiratory irritation, drowsiness, dizziness, and at high concentrations, anesthesia and asphyxiation.[3][4]
Skin and Eye Irritation Causes skin and serious eye irritation.[4]
Dermal Contact Contact with the liquefied gas can cause frostbite.[4]
Long-term Exposure Potential for neurotoxic effects.[3] The carcinogenicity and reproductive toxicity have not been determined.
Reactivity Thermal decomposition can generate toxic gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[4]

Experimental Protocols for Toxicological Assessment

For compounds with limited toxicological data like this compound, a tiered approach to testing is recommended, following established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Inhalation Toxicity (Following OECD Test Guideline 403)

This test is designed to determine the median lethal concentration (LC50) of a substance.

  • Test Animals: Typically, young adult rats of a single strain are used.

  • Exposure: Animals are exposed to the test substance as a gas at several concentration levels for a fixed period, usually 4 hours.

  • Observation: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded, and a gross necropsy is performed on all animals.

  • Data Analysis: The LC50 is calculated from the concentration-response data.

Subchronic Inhalation Toxicity (Following OECD Test Guideline 413)

This 90-day study provides information on toxicity following repeated exposure.

  • Test Animals: Groups of rodents (e.g., 10 males and 10 females per group) are used.

  • Exposure: Animals are exposed for 6 hours per day, 5-7 days per week, for 90 days to at least three concentrations of the test substance, plus a control group.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical biochemistry analyses are conducted. A full histopathological examination is performed at the end of the study.

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

In Vitro Genotoxicity Testing

A battery of in vitro tests is recommended to assess the potential for genotoxicity.

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells by identifying micronuclei.

The following diagram illustrates a general workflow for assessing the genotoxicity of a chemical.

Genotoxicity Testing Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if in vitro is positive) Ames Ames Test (OECD 471) Decision1 Positive Result? Ames->Decision1 Micronucleus In Vitro Micronucleus Test (OECD 487) Micronucleus->Decision1 InVivo_MN In Vivo Micronucleus Test Decision2 Positive Result? InVivo_MN->Decision2 Comet Comet Assay Comet->Decision2 Start Test Chemical Start->Ames Start->Micronucleus Decision1->InVivo_MN Yes Conclusion_Neg Not Genotoxic Decision1->Conclusion_Neg No Decision2->Conclusion_Neg No Conclusion_Pos Genotoxic Decision2->Conclusion_Pos Yes

A general workflow for genotoxicity assessment.

Handling and Storage Recommendations

Given the hazardous properties of this compound, strict safety protocols must be followed.

  • Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a flammable and toxic gas that presents significant health and safety risks. While specific quantitative toxicity data are lacking, information from related compounds and metabolic studies suggests a potential for acute toxicity upon inhalation and the formation of reactive intermediates that could lead to organ toxicity. Researchers, scientists, and drug development professionals must handle this chemical with extreme caution, adhering to stringent safety protocols. Further toxicological studies, following established OECD guidelines, are necessary to fully characterize its hazard profile.

References

Technical Guide: Material Safety Data Sheet for 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety data for 2-Chloro-1,1-difluoroethylene (HCFO-1122), intended for use by professionals in research and development. It includes detailed information on its properties, hazards, handling procedures, and relevant experimental protocols.

Chemical and Physical Properties

This compound is an unsaturated hydrochlorofluorocarbon.[1] It is a colorless and flammable gas.[2][3]

PropertyValue
Chemical Formula C₂HClF₂
Molecular Weight 98.48 g/mol [1][4]
CAS Number 359-10-4[1][2][3]
Boiling Point -17.7 °C (0.1 °F; 255.5 K)[1]
Melting Point -138.5 °C (−217.3 °F; 134.7 K)[1]
Vapor Pressure 3266.0 ± 0.1 mmHg at 25°C
Physical Description Liquefied gas[4][5]

Hazard Identification and Classification

This substance is classified as a flammable gas that can cause skin and eye irritation, as well as respiratory irritation and drowsiness or dizziness.[2][3][4] It may also displace oxygen and cause rapid suffocation.[2]

Hazard ClassGHS Classification
Flammability Flammable Gas, Category 2[2][3]
Gases Under Pressure Liquefied gas[2]
Skin Corrosion/Irritation Skin Irritation, Category 2[2][3][4]
Serious Eye Damage/Eye Irritation Eye Irritation, Category 2A[2][3][4]
Specific Target Organ Toxicity (Single Exposure) STOT SE 3 (May cause respiratory irritation, May cause drowsiness or dizziness)[2][3][4]
Simple Asphyxiant May displace oxygen and cause rapid suffocation[2]

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Flammability Testing of Gases

The flammability of a gas is determined by assessing its ability to ignite and sustain a flame in the presence of air.

Methodology:

  • A standardized apparatus is used to create a mixture of the test gas and air at various concentrations.

  • An ignition source (e.g., a spark) is introduced to the mixture.

  • Observations are made to determine if ignition and flame propagation occur.

  • The lower and upper flammability limits (LFL and UFL), which are the minimum and maximum concentrations of the gas in air that will support combustion, are determined.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[3][6][7][8]

Methodology:

  • The test substance is applied to a small, shaved area of the skin of a laboratory animal, typically an albino rabbit.[3][6][7]

  • The application site is covered with a gauze patch for a 4-hour exposure period.[3][6]

  • After exposure, the patch and any residual substance are removed.[3][6]

  • The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[9]

  • The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.[3][6]

Acute Inhalation Toxicity (OECD Guideline 403)

This study provides information on the health hazards arising from short-term inhalation exposure to a substance.[1][2][4][5]

Methodology:

  • Laboratory animals, usually rats, are exposed to the test substance at various concentrations in an inhalation chamber for a defined period, typically 4 hours.[1][2]

  • A control group is exposed to clean air under the same conditions.

  • Animals are observed for signs of toxicity during and after exposure for a period of at least 14 days.[1][2]

  • Observations include changes in behavior, body weight, and any signs of illness.[1][2]

  • A gross necropsy is performed on all animals at the end of the observation period.[1][2]

  • The median lethal concentration (LC50), the concentration estimated to cause mortality in 50% of the test animals, is determined.[1][2]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This assay is used to assess the mutagenic potential of a chemical by its ability to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.[10]

Methodology:

  • Histidine-dependent strains of S. typhimurium and tryptophan-dependent strains of E. coli are used. These bacteria cannot grow in a medium lacking the specific amino acid.

  • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

  • The bacteria are then plated on a minimal agar medium that lacks the required amino acid.

  • After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.

  • A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure safety.

Handling:

  • Use in a well-ventilated area.[2][3]

  • Wear appropriate personal protective equipment, including protective gloves, chemical goggles, and respiratory protection if ventilation is inadequate.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Use only non-sparking tools.[2][3]

Storage:

  • Store in a dry, cool, and well-ventilated area.[2][3]

  • Protect from sunlight and do not expose to temperatures exceeding 50°C.[2]

  • Keep containers tightly closed when not in use.[3]

  • Store cylinders securely chained to prevent physical damage.[2]

Incompatible Materials:

  • Alkali metals, finely divided metals (e.g., Al, Mg, Zn), and strong oxidizing agents.[2]

Emergency Response Workflow

The following diagram illustrates a logical workflow for responding to a spill or leak of this compound.

Spill_Response_Workflow start Spill or Leak Detected evacuate Evacuate Immediate Area Keep Personnel Upwind start->evacuate ignition Eliminate All Ignition Sources (Flames, Sparks, Hot Surfaces) evacuate->ignition ventilate Ensure Adequate Ventilation ignition->ventilate ppe Don Appropriate PPE (SCBA, Chemical Resistant Gloves, etc.) ventilate->ppe stop_leak Stop Leak if Safe to Do So ppe->stop_leak contain Allow Gas to Dissipate in Ventilated Area stop_leak->contain Yes stop_leak->contain No cleanup Ventilate Spill Site After Material Pickup is Complete contain->cleanup report Report Incident to Authorities if Required cleanup->report

Caption: Workflow for this compound Spill Response.

References

An In-depth Technical Guide on the Environmental Impact and Atmospheric Lifetime of HCFO-1122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact and atmospheric lifetime of 2-Chloro-1,1-difluoroethene (HCFO-1122). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the atmospheric degradation pathway of this compound.

Environmental Impact and Atmospheric Lifetime Data

ParameterValueReference
Chemical Formula CF₂=CHCl
Common Name 2-Chloro-1,1-difluoroethene
Atmospheric Lifetime 10 to 30 days[1]
Global Warming Potential (GWP), 100-year 1.5 to 4.5[1]
Radiative Forcing Potential 0.098 W m⁻² ppbv⁻¹[1]
Ozone Depletion Potential (ODP) Not explicitly found, but considered negligible based on the properties of HCFOs.

Experimental Protocols

The determination of the atmospheric lifetime and environmental impact of compounds like HCFO-1122 relies on established experimental and computational methodologies.

Determination of Atmospheric Lifetime via Reaction with OH Radicals

The primary method for determining the atmospheric lifetime of HCFO-1122 is by measuring the rate of its reaction with the hydroxyl (OH) radical, the atmosphere's primary cleaning agent.[2] This is typically conducted in a smog chamber using the relative rate technique.

Experimental Workflow:

AtmosphericDegradation cluster_OH Primary Pathway: OH Radical Reaction cluster_UV Secondary Pathway: UV Photodissociation HCFO1122 HCFO-1122 (CF₂=CHCl) OH_adduct OH Adduct [CF₂(OH)CHCl• or CF₂CHCl(OH)•] HCFO1122->OH_adduct + OH• Carbene Difluorovinylidene (CF₂=C:) HCFO1122->Carbene UV light (192 nm) - HCl Peroxy_radical Peroxy Radical [Adduct + O₂] OH_adduct->Peroxy_radical + O₂ Alkoxy_radical Alkoxy Radical Peroxy_radical->Alkoxy_radical + NO, HO₂ Degradation_products Final Degradation Products (e.g., C(O)F₂, HC(O)Cl, CO₂, HF, HCl) Alkoxy_radical->Degradation_products Decomposition Further_reactions Further Reactions Carbene->Further_reactions

References

Synonyms and alternative names for 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Chloro-1,1-difluoroethylene, a significant compound in the field of fluorine chemistry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, analytical methods, and toxicological profile.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial applications. A comprehensive list of its identifiers is provided below to aid in literature searches and material identification.

Identifier TypeValue
IUPAC Name 2-chloro-1,1-difluoroethene[1]
CAS Number 359-10-4[1]
Synonyms & Trade Names 1,1-Difluoro-2-chloroethylene, 1-Chloro-2,2-difluoroethylene, 2,2-Difluoro-1-chloroethene, CF2=CHCl, F 1122, FC 1122, HCFC 1122, HCFO-1122, R 1122, u-HCFC-1122[1][2]

Quantitative Data

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 2.1: Physical Properties

PropertyValue
Molecular FormulaC₂HClF₂
Molar Mass98.48 g/mol [1]
Melting Point-138.5 °C
Boiling Point-17.7 °C[1]
Density1.274 g/cm³
Flash Point-75 °C

Table 2.2: Spectroscopic Data

PropertyValue
Infrared Spectrum Strong absorption bands at 751.1 cm⁻¹ (ν₁₀), 970.2 and 971.5 cm⁻¹ (ν₅), 1200.7 cm⁻¹ (ν₄), 1341.7 cm⁻¹ (ν₃), and 1747.5 cm⁻¹ (ν₂)
Weaker absorption bands at 577.4 and 578.0 cm⁻¹ (ν₇), 842.8 and 844.9 cm⁻¹ (ν₆), and 3135.9 cm⁻¹ (ν₁)

Table 2.3: Molecular Geometry

ParameterValue
C=C Bond Length1.303 Å[1]
C-F(H) Bond Length1.321 Å[1]
C-F(Cl) Bond Length1.320 Å[1]
C-Cl Bond Length1.731 Å[1]
C-H Bond Length1.083 Å[1]
∠CCF(H) Bond Angle123.4°[1]
∠CCF(Cl) Bond Angle126.1°[1]
∠CCH Bond Angle128.3°[1]
∠CCCl Bond Angle121°[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydrochlorination of 1,2-dichloro-1,1-difluoroethane (HCFC-132b). While specific reaction conditions can be proprietary, a general procedure based on established chemical principles is outlined below.

Objective: To synthesize this compound via dehydrochlorination.

Materials:

  • 1,2-dichloro-1,1-difluoroethane (HCFC-132b)

  • A suitable base (e.g., potassium hydroxide)

  • A high-boiling point solvent (e.g., a high-molecular-weight alcohol or aprotic polar solvent)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glass reaction vessel with a reflux condenser, dropping funnel, and thermometer

  • Distillation apparatus

  • Gas-tight syringe for product collection or transfer

Procedure:

  • The reaction vessel is charged with the high-boiling point solvent and the base, and the mixture is heated to the desired reaction temperature under an inert atmosphere.

  • 1,2-dichloro-1,1-difluoroethane is added dropwise to the heated mixture from the dropping funnel.

  • The reaction temperature is maintained to facilitate the elimination of hydrogen chloride.

  • The gaseous product, this compound, is continuously removed from the reaction vessel and passed through the distillation apparatus to separate it from any unreacted starting material or solvent vapors.

  • The purified product is collected in a cold trap or by using a gas-tight syringe.

  • The identity and purity of the synthesized this compound can be confirmed using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

A diagram of the general experimental workflow for the synthesis is provided below.

G cluster_synthesis Synthesis Workflow start Start setup Reaction Setup: - Glass reaction vessel - Reflux condenser - Dropping funnel - Thermometer start->setup charge Charge Vessel: - High-boiling solvent - Base (e.g., KOH) setup->charge heat Heat to Reaction Temp under Inert Atmosphere charge->heat add Add HCFC-132b Dropwise heat->add react Maintain Temperature for Dehydrochlorination add->react separate Product Separation: - Distillation react->separate collect Product Collection: - Cold trap or - Gas-tight syringe separate->collect analyze Analysis: - GC-MS collect->analyze end End analyze->end

A generalized workflow for the synthesis of this compound.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like this compound.

Objective: To identify and quantify this compound in a sample.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • A suitable capillary column (e.g., a low- to mid-polarity column)

  • Helium as the carrier gas

  • Gas-tight syringe for sample injection

Procedure:

  • Sample Preparation: Gaseous samples can be directly injected using a gas-tight syringe. Liquid samples containing the analyte should be prepared by dissolving them in a suitable volatile solvent.

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation.

    • Oven Temperature Program: An initial low temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure good separation of the analyte from other components.

    • Carrier Gas Flow Rate: Maintained at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Mass Range: Scanned over a mass range that includes the molecular ion and characteristic fragment ions of this compound.

  • Data Analysis: The retention time of the analyte is compared to that of a known standard. The mass spectrum of the analyte is compared to a reference spectrum for confirmation of its identity. Quantification can be achieved by creating a calibration curve using standards of known concentrations.

Role in Drug Development and Toxicology

This compound is of interest to drug development professionals primarily due to its role as a metabolite of the inhalational anesthetic, halothane.[3][4] Understanding the metabolic fate of drugs is a critical aspect of pharmacology and toxicology.

Metabolic Pathway

The metabolism of halothane to this compound is a reductive process mediated by the cytochrome P-450 enzyme system in the liver.[3] This metabolic pathway is significant as the production of reactive metabolites can be associated with the hepatotoxicity sometimes observed with halothane administration.[3]

The proposed metabolic pathway is illustrated in the diagram below.

G cluster_metabolism Metabolic Pathway of Halothane Halothane Halothane (CF₃CHBrCl) P450 Cytochrome P-450 (Reductive Pathway) Halothane->P450 Metabolism in Liver Metabolite This compound (CF₂=CHCl) P450->Metabolite

Metabolic conversion of Halothane to this compound.
Toxicological Implications

The formation of this compound as a metabolite is a key consideration in the safety assessment of halothane. In vitro studies with rat hepatic microsomes have shown that this metabolic process is a cytochrome P-450 mediated reductive pathway.[3] The production of this and other reactive intermediates is linked to the potential for liver injury.[3] Further metabolism of 2-chloro-1,1-difluoroethene can lead to the release of fluoride ions and inactivation of cytochrome P-450 isozymes.[5]

Conclusion

This compound is a compound with significant relevance in both industrial and biomedical fields. Its well-defined chemical and physical properties, along with established, albeit general, synthetic and analytical methodologies, make it an accessible subject for further research. For professionals in drug development, its role as a metabolite of halothane underscores the importance of understanding the biotransformation of halogenated compounds and the potential for the formation of reactive and toxic intermediates. The information presented in this guide serves as a foundational resource for scientists and researchers working with or encountering this important fluorinated ethylene derivative.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Fluoropolymers via Polymerization of 2-Chloro-1,1-difluoroethylene (CDFE)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 2-Chloro-1,1-difluoroethylene (CDFE) in Fluoropolymer Design

This compound (CDFE), also known by its chemical formula C₂HClF₂, is an asymmetrical fluoroalkene monomer that serves as a critical building block for advanced fluoropolymers.[1][2][3] Its unique structure, featuring a dichloromethyl group and a difluoromethylene group, imparts a distinct combination of reactivity and functionality. The presence of the chlorine atom offers a site for potential post-polymerization modification, while the fluorine atoms deliver the characteristic high thermal stability, chemical inertness, and low surface energy expected of fluorinated materials.

Polymers derived from CDFE, herein referred to as poly(CDFE) or PCDFE, are of significant interest to researchers in materials science and drug development. These polymers can be engineered to exhibit exceptional resistance to corrosive chemicals, high thermal stability, and specific solubility profiles, making them suitable for applications ranging from specialized coatings in chemical reactors to novel matrices for controlled drug release or components in high-performance analytical devices. This guide provides a comprehensive overview of the synthesis of fluoropolymers using CDFE, with a focus on the underlying chemical principles, detailed safety protocols, and robust experimental procedures.

Foundational Safety Protocols: Handling CDFE Monomer

Trustworthiness Pillar: Before any experimental work, a rigorous understanding and implementation of safety protocols are paramount. CDFE is a toxic, liquefied gas with a low boiling point of -17.7 °C, and it is flammable.[4][5] Handling requires stringent safety measures to prevent exposure and mitigate risks.

Core Safety Requirements:

  • Ventilation: All manipulations must be performed in a certified, high-performance chemical fume hood.[6][7][8] Oxygen detectors should be considered, as CDFE is heavier than air and can displace oxygen in confined spaces.[7]

  • Personal Protective Equipment (PPE): A standard ensemble of a flame-retardant lab coat, tightly fitting chemical splash goggles, and cryogenic gloves (when handling liquefied gas) is mandatory.[8][9] Chemical-resistant gloves (e.g., Viton™ or a suitable laminate) must be used for any potential contact.[8]

  • Static and Ignition Control: CDFE is flammable.[5] All equipment, including the gas cylinder and reactor, must be properly grounded and bonded to prevent static discharge.[6][8] Use only non-sparking tools.[6][8] All sources of ignition, such as heat guns and non-intrinsically safe electronics, must be eliminated from the work area.[8]

  • Cylinder Handling: CDFE cylinders must be securely chained or clamped in an upright position.[6] Use a proper regulator designed for corrosive gases. Never heat the cylinder to increase the discharge rate.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[6][7] Personnel must be trained on the specific hazards of CDFE and the appropriate emergency response, including actions to take in case of a leak or personnel exposure.[6][8]

Polymerization of CDFE: Mechanism and Rationale

The most common and versatile method for polymerizing CDFE is free-radical polymerization .[10] This chain-growth mechanism allows for the synthesis of high molecular weight polymers under relatively mild conditions, though high pressure is often required to maintain the gaseous monomer in the liquid phase.

The process can be broken down into three fundamental stages: initiation, propagation, and termination.[10]

  • Initiation: The process begins with the generation of free radicals from an initiator molecule. The choice of initiator is critical and depends on the desired reaction temperature and solvent. For reactions between 60-100°C, azo compounds like Azobisisobutyronitrile (AIBN) or peroxides like benzoyl peroxide are common choices. These molecules thermally decompose to produce highly reactive radical species.

  • Propagation: The initiator radical adds across the double bond of a CDFE monomer, creating a new, larger radical. This monomer radical then rapidly adds to subsequent CDFE molecules, extending the polymer chain. The addition occurs predominantly in a head-to-tail fashion due to steric and electronic effects, leading to a regular repeating unit structure.

  • Termination: The growth of a polymer chain ceases when two propagating radicals combine (recombination) or when an atom is transferred from one radical chain to another (disproportionation).[10]

G cluster_0 1. Initiation cluster_1 2. Propagation cluster_2 3. Termination Initiator (I-I) Initiator (I-I) 2I• 2I• Initiator (I-I)->2I• Heat (Δ) I-[CDFE]• I-[CDFE]• 2I•->I-[CDFE]• + CDFE Monomer I-[CDFE]n• I-[CDFE]n• I-[CDFE]•->I-[CDFE]n• + n(CDFE) P-P (Recombination) P-P (Recombination) I-[CDFE]n•->P-P (Recombination) + •[CDFE]m-I P + P' (Disproportionation) P + P' (Disproportionation) I-[CDFE]n•->P + P' (Disproportionation) + •[CDFE]m-I

Free-radical polymerization mechanism of CDFE.

Experimental Protocol: Lab-Scale Suspension Polymerization of CDFE

Expertise Pillar: This protocol details a suspension polymerization, a robust method that facilitates heat dissipation and control over polymer particle morphology. The reaction is conducted under pressure to ensure the CDFE monomer remains in the liquid phase at the reaction temperature.

Materials & Equipment:

  • This compound (CDFE) lecture bottle with regulator

  • High-pressure stainless-steel reactor (e.g., Parr reactor) with mechanical stirrer, thermocouple, pressure gauge, and rupture disc

  • Schlenk line or glovebox for inert atmosphere operations

  • Deionized, degassed water

  • Lauroyl peroxide (initiator)

  • Poly(vinyl alcohol) (suspending agent)

  • Methanol (for precipitation and washing)

  • Vacuum oven

Step-by-Step Methodology:

  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure reactor body, head, and internal components.

    • Assemble the reactor, ensuring all seals and fittings are correctly installed and torqued to manufacturer specifications.

    • Leak-test the assembled reactor with nitrogen gas at a pressure higher than the intended reaction pressure (e.g., 50 bar).

  • Preparation of Aqueous Phase:

    • In a separate flask, prepare the aqueous phase by dissolving poly(vinyl alcohol) (0.1 wt% of water) in deionized water.

    • Degas the solution thoroughly for at least 1 hour by sparging with nitrogen or argon to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Charging the Reactor:

    • Transfer the degassed aqueous phase into the reactor.

    • Add the initiator, lauroyl peroxide (e.g., 0.1-0.5 mol% relative to the target monomer amount).

    • Seal the reactor. Purge the reactor headspace three times with nitrogen to ensure an inert atmosphere.

  • Monomer Transfer (Critical Step):

    • Cool the reactor body to approximately -20°C using a cooling bath (e.g., acetone/dry ice). This lowers the vapor pressure of CDFE, facilitating its transfer as a liquid.

    • Place the CDFE lecture bottle on a tared balance.

    • Connect the CDFE cylinder to the reactor inlet port via a stainless-steel transfer line.

    • Carefully open the cylinder valve and the reactor inlet valve to condense the desired amount of CDFE monomer into the cold reactor. Monitor the mass change on the balance.

    • Once the target amount of monomer is added, close both valves and disconnect the transfer line.

  • Polymerization Reaction:

    • Begin vigorous stirring (e.g., 500 RPM) to create a fine suspension of monomer droplets in the aqueous phase.

    • Slowly heat the reactor to the target temperature (e.g., 60-70°C for lauroyl peroxide). The pressure inside the reactor will rise as the temperature increases. Monitor the pressure gauge closely.

    • Maintain the reaction at the set temperature for the desired duration (e.g., 6-12 hours). The progress can be monitored by observing a drop in pressure as the gaseous monomer is converted to the solid polymer.

  • Work-up and Polymer Isolation:

    • After the reaction period, cool the reactor to room temperature.

    • CAUTION: Vent any unreacted CDFE monomer slowly and safely through a scrubbing system (e.g., a potassium permanganate solution or an activated carbon trap) inside the fume hood.

    • Open the reactor and collect the polymer slurry, which will appear as a white precipitate.

    • Filter the slurry and wash the collected polymer powder extensively with deionized water to remove the suspending agent.

    • Perform a final wash with methanol to remove any residual initiator fragments.

    • Dry the purified white polymer powder in a vacuum oven at 60°C overnight to a constant weight.

Experimental workflow for CDFE polymerization.

Polymer Characterization and Data

To confirm the successful synthesis and determine the properties of the resulting PCDFE, a suite of analytical techniques should be employed.

Property / TechniqueParameter MeasuredTypical Expected Results for PCDFE
FT-IR Spectroscopy Functional GroupsStrong absorbances for C-F bonds (~1100-1300 cm⁻¹) and C-Cl bonds (~600-800 cm⁻¹). Disappearance of the C=C stretch from the monomer (~1650 cm⁻¹).
NMR Spectroscopy Polymer Structure¹⁹F and ¹³C NMR will confirm the head-to-tail polymer structure and assess purity.
Gel Permeation (GPC) Molecular Weight & PolydispersityProvides number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). Values depend heavily on reaction conditions.
Thermal Analysis (DSC/TGA) Thermal Transitions & StabilityDifferential Scanning Calorimetry (DSC) reveals the glass transition temperature (Tg) and melting point (Tm). Thermogravimetric Analysis (TGA) determines the decomposition temperature, indicating thermal stability.

Applications in Research and Development

The unique properties of PCDFE and its copolymers make them highly valuable for specialized applications.

  • Chemically Inert Surfaces: As a coating for laboratory glassware, reactor linings, or tubing, PCDFE provides an exceptionally non-reactive surface, crucial for sensitive chemical syntheses or in drug formulation processes where contamination is a concern.

  • High-Performance Seals and Gaskets: The thermal stability and chemical resistance make PCDFE a candidate for creating durable seals and gaskets for use in chemical processing equipment or analytical instruments like HPLC systems.

  • Functional Polymer Platforms: The chlorine atom in the repeating unit serves as a handle for post-polymerization modification.[1] This allows for the grafting of other polymer chains or the introduction of specific functional groups, enabling the creation of tailored materials for applications like drug conjugation or specialized sensor surfaces.

References

Application Notes and Protocols for the Polymerization of 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1-difluoroethylene (CDFE) is a halogenated ethylene monomer with the potential for polymerization to yield poly(this compound) (PCDFE). This polymer is of interest due to its expected chemical resistance, thermal stability, and unique dielectric properties, characteristic of fluoropolymers. Such materials are valuable in a myriad of applications, including chemically inert coatings, specialized membranes, and advanced materials for the pharmaceutical and medical device industries.

The polymerization of CDFE can theoretically be achieved through various free-radical polymerization techniques, including emulsion, suspension, and solution methods. The choice of method significantly impacts the polymer's properties, such as molecular weight, particle size, and morphology. These application notes provide an overview of these methods and offer detailed, albeit hypothetical, protocols based on established procedures for structurally similar fluoromonomers.

Disclaimer: The following protocols are based on analogous polymerization of other fluoroalkenes due to the limited availability of specific literature on the homopolymerization of this compound. These should be considered as a starting point for experimental design and will require optimization. Appropriate safety precautions for handling halogenated monomers and performing polymerization reactions under pressure must be strictly followed.

Data Presentation: Comparative Analysis of Polymerization Methods

The selection of a polymerization technique will dictate the final properties and potential applications of the resulting PCDFE. The following table summarizes estimated quantitative data for different polymerization methods.

ParameterEmulsion Polymerization (Estimated)Suspension Polymerization (Estimated)Solution Polymerization (Estimated)
Initiator Potassium Persulfate (KPS)Di-tert-butyl Peroxide (DTBP)Azobisisobutyronitrile (AIBN)
Initiator Conc. 0.1 - 0.5 wt% (based on monomer)0.2 - 1.0 wt% (based on monomer)0.5 - 2.0 wt% (based on monomer)
Surfactant/Dispersant Fluorinated Surfactant (e.g., APFO)Poly(vinyl alcohol) (PVA)None
Solvent Deionized WaterDeionized WaterN,N-Dimethylformamide (DMF)
Temperature 50 - 80 °C60 - 90 °C60 - 85 °C
Pressure 1.0 - 4.0 MPa1.0 - 5.0 MPaAutogenous (in sealed vessel)
Typical Reaction Time 6 - 18 hours8 - 24 hours12 - 48 hours
Polymer Particle Size 0.1 - 1 µm50 - 500 µmN/A (polymer in solution)
PCDFE Molecular Weight HighMedium to HighLow to Medium
PCDFE Thermal Stability (Est.) Similar to PCTFE, Td > 300 °C[1][2]Similar to PCTFE, Td > 300 °C[1][2]Similar to PCTFE, Td > 300 °C[1][2]

Experimental Protocols

Safety Precautions

Warning: this compound is expected to be a reactive and potentially toxic monomer. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Polymerization reactions are conducted under pressure and should only be carried out in a properly rated high-pressure reactor by trained personnel. Ensure adequate pressure relief systems are in place.

Emulsion Polymerization Protocol

Objective: To synthesize PCDFE as a stable aqueous latex with small particle sizes.

Materials:

  • This compound (CDFE) monomer

  • Deionized water (degassed)

  • Ammonium perfluorooctanoate (APFO) or other suitable fluorinated surfactant

  • Potassium persulfate (KPS) (initiator)

  • Sodium bisulfite (as part of a redox initiation system, optional)

  • Phosphate buffer (e.g., Na₂HPO₄/NaH₂PO₄)

Equipment:

  • High-pressure stainless steel autoclave reactor with a mechanical stirrer, temperature and pressure sensors, and monomer inlet/outlet ports.

  • Vacuum pump

  • Nitrogen source

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor with high-purity nitrogen several times to remove all oxygen.

  • Charging the Reactor:

    • Add degassed deionized water to the reactor.

    • Add the phosphate buffer and the fluorinated surfactant (e.g., APFO) to the water and stir until dissolved.

    • Seal the reactor and perform a leak test with nitrogen.

  • Monomer Addition:

    • Evacuate the reactor to remove nitrogen.

    • Introduce the liquid CDFE monomer into the reactor under vacuum. The amount will depend on the desired polymer concentration.

  • Initiation of Polymerization:

    • Heat the reactor to the desired temperature (e.g., 70 °C) with continuous stirring.

    • Once the temperature is stable, inject an aqueous solution of the initiator (KPS) into the reactor using a high-pressure pump to start the polymerization.

    • Monitor the reactor pressure. A drop in pressure indicates monomer consumption. Maintain the pressure by feeding additional CDFE monomer if required.

  • Reaction Termination and Work-up:

    • After the desired reaction time or monomer conversion, stop the monomer feed (if any) and cool the reactor to room temperature.

    • Vent any unreacted CDFE monomer into a suitable scrubbing system.

    • Discharge the resulting PCDFE latex.

    • The latex can be coagulated by adding a salt solution (e.g., CaCl₂) or by freeze-thaw cycling.

    • The precipitated polymer should be washed thoroughly with deionized water and dried in a vacuum oven at 60-80 °C to a constant weight.

Suspension Polymerization Protocol

Objective: To produce PCDFE as solid beads of a larger, more easily filterable size.

Materials:

  • This compound (CDFE) monomer

  • Deionized water (degassed)

  • Poly(vinyl alcohol) (PVA) or methyl cellulose as a suspending agent

  • Di-tert-butyl peroxide (DTBP) or another oil-soluble initiator

  • Sodium nitrite (as a polymerization inhibitor for storage, to be removed before use)

Equipment:

  • High-pressure glass-lined or stainless steel reactor with a stirrer, temperature and pressure controls, and a reflux condenser.

  • Vacuum system

  • Nitrogen line

Procedure:

  • Reactor Setup: Clean and dry the reactor. Purge with nitrogen to ensure an inert atmosphere.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of the suspending agent (e.g., PVA) in degassed deionized water directly in the reactor.

  • Charging and Polymerization:

    • Seal the reactor and introduce the liquid CDFE monomer containing the dissolved oil-soluble initiator (DTBP).

    • Heat the reactor to the target temperature (e.g., 75 °C) while stirring vigorously to create a fine dispersion of monomer droplets.

    • Maintain the temperature and stirring for the duration of the polymerization (e.g., 12 hours). The pressure will be dictated by the vapor pressure of the monomer and water at the reaction temperature.

  • Product Isolation:

    • After the polymerization period, cool the reactor to room temperature.

    • Vent off any residual monomer safely.

    • The polymer beads will settle at the bottom. Filter the reactor contents to collect the beads.

    • Wash the PCDFE beads multiple times with deionized water and then with a solvent like methanol to remove any unreacted monomer and initiator.

    • Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 70 °C) until a constant weight is achieved.

Solution Polymerization Protocol

Objective: To synthesize PCDFE in a homogeneous solution, which can be useful for casting films or coatings directly.

Materials:

  • This compound (CDFE) monomer

  • N,N-Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent

  • Azobisisobutyronitrile (AIBN) or another suitable initiator soluble in the chosen solvent

Equipment:

  • High-pressure reaction vessel capable of being sealed, equipped with a magnetic stirrer and a heating mantle.

  • Vacuum line

  • Schlenk line for inert atmosphere operations

Procedure:

  • Reactor Preparation: A thick-walled glass pressure vessel or a stainless-steel autoclave is cleaned, dried, and equipped with a stir bar.

  • Charging of Reagents:

    • Add the solvent (DMF) and the initiator (AIBN) to the vessel.

    • Seal the vessel and degas the solution by several freeze-pump-thaw cycles.

    • Introduce a known amount of CDFE monomer into the cooled and evacuated vessel via condensation.

  • Polymerization:

    • Allow the reaction vessel to warm to room temperature and then place it in a heating mantle.

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C) with continuous stirring.

    • The polymerization proceeds in the homogeneous solution. Monitor the reaction progress by sampling (if possible) and analyzing for monomer conversion.

  • Reaction Termination and Work-up:

    • After the desired reaction time, cool the vessel to room temperature.

    • To isolate the polymer, pour the viscous polymer solution into a non-solvent such as methanol or water with vigorous stirring to precipitate the PCDFE.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with the non-solvent to remove any residual DMF and initiator.

    • Dry the final PCDFE product in a vacuum oven at 60-80 °C.

Visualizations

The following diagrams illustrate the general workflows for the described polymerization methods.

Emulsion_Polymerization_Workflow cluster_prep Reactor Preparation cluster_charge Charging cluster_poly Polymerization cluster_workup Work-up Clean_Dry Clean & Dry Reactor Purge_N2 Purge with N2 Clean_Dry->Purge_N2 Add_Water_Buffer_Surfactant Add Degassed Water, Buffer & Surfactant Purge_N2->Add_Water_Buffer_Surfactant Add_CDFE Add CDFE Monomer Add_Water_Buffer_Surfactant->Add_CDFE Heat Heat to Reaction Temp Add_CDFE->Heat Inject_Initiator Inject Initiator (KPS) Heat->Inject_Initiator Polymerize Polymerize under Pressure Inject_Initiator->Polymerize Cool_Vent Cool & Vent Monomer Polymerize->Cool_Vent Discharge_Latex Discharge Latex Cool_Vent->Discharge_Latex Coagulate Coagulate Polymer Discharge_Latex->Coagulate Wash_Dry Wash & Dry PCDFE Coagulate->Wash_Dry

Caption: Workflow for the Emulsion Polymerization of CDFE.

Suspension_Polymerization_Workflow cluster_prep Reactor Preparation cluster_charge Charging cluster_poly Polymerization cluster_workup Work-up Clean_Dry Clean & Dry Reactor Purge_N2 Purge with N2 Clean_Dry->Purge_N2 Add_Water_Suspending_Agent Add Water & Suspending Agent Purge_N2->Add_Water_Suspending_Agent Add_CDFE_Initiator Add CDFE with Dissolved Initiator Add_Water_Suspending_Agent->Add_CDFE_Initiator Heat_Stir Heat & Stir Vigorously Add_CDFE_Initiator->Heat_Stir Polymerize Polymerize Heat_Stir->Polymerize Cool_Vent Cool & Vent Monomer Polymerize->Cool_Vent Filter Filter Polymer Beads Cool_Vent->Filter Wash_Dry Wash & Dry PCDFE Filter->Wash_Dry

Caption: Workflow for the Suspension Polymerization of CDFE.

Solution_Polymerization_Workflow cluster_prep Reactor Preparation cluster_charge Charging cluster_poly Polymerization cluster_workup Work-up Clean_Dry Clean & Dry Vessel Degas Degas Solvent/Initiator Clean_Dry->Degas Add_CDFE Add CDFE Monomer (Condensation) Degas->Add_CDFE Heat_Stir Heat & Stir Add_CDFE->Heat_Stir Polymerize Homogeneous Polymerization Heat_Stir->Polymerize Cool Cool to RT Polymerize->Cool Precipitate Precipitate in Non-solvent Cool->Precipitate Filter_Wash_Dry Filter, Wash & Dry PCDFE Precipitate->Filter_Wash_Dry

Caption: Workflow for the Solution Polymerization of CDFE.

References

Application Notes and Protocols for the Free Radical Polymerization of 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the free radical polymerization of 2-Chloro-1,1-difluoroethylene (CDFE), a monomer used in the synthesis of specialty fluoropolymers. Due to the limited publicly available data on the homopolymerization of CDFE, this document draws upon analogous information from the polymerization of structurally similar fluorinated monomers, particularly 1-chloro-1-fluoroethylene and vinylidene fluoride, to provide guiding principles and hypothetical protocols.

Introduction

This compound (CF₂=CHCl) is a hydrochlorofluoroolefin that serves as a building block for fluorinated polymers.[1] These polymers are of interest for applications requiring chemical resistance, thermal stability, and specific dielectric properties. Free radical polymerization is a common method for polymerizing vinyl monomers. The process involves the initiation of a chain reaction by free radicals, which then propagate by adding monomer units.

Polymerization Mechanism

The free radical polymerization of CDFE proceeds through the classic three stages: initiation, propagation, and termination.

  • Initiation: A free radical initiator is thermally or photochemically decomposed to generate primary free radicals. These radicals then react with a CDFE monomer to form a monomer radical.

  • Propagation: The newly formed monomer radical adds to another CDFE monomer, and this process repeats, rapidly increasing the chain length.

  • Termination: The growth of the polymer chain is halted by the combination of two growing chains or by disproportionation.

Experimental Protocols

Safety Precautions: this compound is a toxic and flammable gas.[1] All manipulations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Polymerization reactions, especially those under pressure, should be conducted behind a blast shield.

Protocol 1: High-Pressure Bulk Polymerization

This protocol is adapted from the high-pressure polymerization of 1-chloro-1-fluoroethylene and is expected to yield a high molecular weight polymer.[2]

Materials:

  • This compound (CDFE) monomer, purified

  • Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

  • High-pressure reactor with stirring and temperature control

Procedure:

  • Purge the high-pressure reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Introduce the desired amount of free-radical initiator into the reactor.

  • Cool the reactor and introduce a known quantity of liquid CDFE monomer.

  • Seal the reactor and begin stirring.

  • Pressurize the reactor to at least 35,000 psi.

  • Heat the reactor to the desired polymerization temperature (e.g., 50-100°C).[2]

  • Maintain the temperature and pressure for a set reaction time (e.g., 1-24 hours).[2]

  • After the reaction, cool the reactor and slowly vent the pressure.

  • Open the reactor and collect the polymer.

  • Purify the polymer by dissolving it in a suitable solvent and precipitating it in a non-solvent, followed by drying under vacuum.

Protocol 2: Suspension Polymerization

This method is adapted from protocols for vinylidene fluoride and is suitable for producing polymer beads.[3][4]

Materials:

  • CDFE monomer

  • Deionized water

  • Suspending agent (e.g., methyl cellulose)

  • Oil-soluble initiator (e.g., di-isopropyl peroxydicarbonate)

  • Chain transfer agent (optional, for molecular weight control)

  • Autoclave reactor with stirring, pressure, and temperature control

Procedure:

  • Prepare an aqueous solution of the suspending agent in the autoclave.

  • Purge the autoclave with an inert gas.

  • Introduce the initiator, dissolved in a small amount of solvent or monomer, into the reactor.

  • Charge the CDFE monomer into the reactor.

  • Heat the reactor to the desired temperature (e.g., 30-60°C) with vigorous stirring to create a suspension of monomer droplets.[4]

  • Maintain the reaction conditions for the desired time.

  • After polymerization, cool the reactor, vent any unreacted monomer, and collect the polymer beads by filtration.

  • Wash the polymer beads with water and dry them under vacuum.

Protocol 3: Solution Polymerization

This protocol, also based on vinylidene fluoride polymerization, yields a polymer solution that can be used directly for casting films.[4]

Materials:

  • CDFE monomer

  • Anhydrous solvent (e.g., N,N-dimethylformamide)

  • Soluble initiator (e.g., AIBN)

  • Sealed reaction vessel with stirring and temperature control

Procedure:

  • Add the solvent and initiator to the reaction vessel and purge with an inert gas.

  • Introduce the CDFE monomer into the vessel.

  • Seal the vessel and heat to the desired temperature (e.g., 60-80°C) with stirring.[4]

  • Allow the reaction to proceed for the desired time.

  • The resulting polymer solution can be used directly or the polymer can be isolated by precipitation in a non-solvent.

Data Presentation

The following tables present hypothetical quantitative data for the polymerization of CDFE, based on typical results for similar fluoropolymers. These tables are intended to provide a framework for organizing experimental results.

Table 1: Reaction Conditions for CDFE Polymerization

ParameterProtocol 1: BulkProtocol 2: SuspensionProtocol 3: Solution
Initiator AIBN or BPODi-isopropyl peroxydicarbonateAIBN
Solvent/Medium NoneDeionized WaterN,N-Dimethylformamide
Temperature (°C) 50 - 10030 - 6060 - 80
Pressure (psi) > 35,000AutogenousAutogenous
Reaction Time (h) 1 - 248 - 1612 - 24

Table 2: Expected Polymer Characteristics

PropertyProtocol 1: BulkProtocol 2: SuspensionProtocol 3: Solution
Form Solid massBeads/PowderIn solution
Molecular Weight HighMedium to HighLow to Medium
Polydispersity Index (PDI) BroadMediumNarrow
Yield (%) > 80> 90Variable

Visualizations

The following diagrams illustrate the fundamental processes described in these application notes.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator R Primary Radical I->R Decomposition M CDFE Monomer R->M RM Monomer Radical M->RM RM1 Monomer Radical M1 CDFE Monomer RM1->M1 RMM Growing Chain M1->RMM P1 Growing Chain DeadP Dead Polymer P1->DeadP P2 Growing Chain P2->DeadP

Caption: Free radical polymerization mechanism of this compound.

G start Start reactor_prep Reactor Preparation (Purge with Inert Gas) start->reactor_prep reagent_add Add Initiator and Monomer reactor_prep->reagent_add reaction Set Reaction Conditions (Temperature, Pressure, Stirring) reagent_add->reaction polymerization Polymerization reaction->polymerization workup Cooling, Venting, and Polymer Collection polymerization->workup purification Purification and Drying workup->purification end End purification->end

Caption: General experimental workflow for the polymerization of CDFE.

References

An Application Guide to the Cycloaddition of 2-Chloro-1,1-difluoroethylene with Cyclopentadiene: Mechanistic Insights and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction between 2-Chloro-1,1-difluoroethylene and cyclopentadiene. This guide delves into the underlying mechanistic complexities, offers a detailed and validated experimental protocol, and outlines methods for product characterization, grounded in authoritative scientific literature.

Introduction: The Significance of Fluorinated Bicyclic Scaffolds

The synthesis of structurally complex and three-dimensional molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated bicyclic compounds, such as those derived from the norbornene framework, are of particular interest. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. The reaction of this compound (HCFO-1122), a halogenated olefin, with cyclopentadiene, a highly reactive diene, serves as a key pathway to these valuable scaffolds.[1][2]

However, the reaction is not a simple textbook cycloaddition. It proceeds through competing mechanistic pathways, demanding a nuanced understanding for effective control and optimization.[3] This guide aims to elucidate these pathways and provide a robust protocol for synthesizing and analyzing the resulting bicyclo[2.2.1]heptene derivatives.

Part 1: Mechanistic Overview — A Tale of Two Pathways

The reaction between cyclopentadiene and an unsymmetrically substituted, electron-deficient alkene like this compound is characterized by a competition between two primary cycloaddition mechanisms: the [4+2] Diels-Alder reaction and a stepwise [2+2] cycloaddition.[3][4] The prevalence of each pathway is dictated by the electronic nature of the reactants and the reaction conditions, particularly temperature.

  • The [4+2] Diels-Alder Cycloaddition (Concerted): This is a pericyclic reaction where the 4 π-electrons of the diene (cyclopentadiene) and the 2 π-electrons of the dienophile (this compound) interact in a single, concerted transition state to form a six-membered ring.[5] Cyclopentadiene is an exceptionally reactive diene for this transformation because its cyclic structure locks it in the required s-cis conformation.[6][7][8] The electron-withdrawing fluorine and chlorine atoms on the ethylene derivative further accelerate this "normal-electron-demand" Diels-Alder reaction.[7] This pathway leads to the formation of 2-Chloro-2,2-difluorobicyclo[2.2.1]hept-5-ene, typically as a mixture of endo and exo stereoisomers.

  • The [2+2] Cycloaddition (Stepwise/Diradical): This pathway involves the formation of a four-membered ring. Unlike the concerted Diels-Alder reaction, the thermal [2+2] cycloaddition is generally a stepwise process that proceeds through a diradical intermediate. The stability of this intermediate influences the reaction's feasibility. The halogen substituents can offer some stabilization to the radical intermediate, making this pathway competitive with the [4+2] cycloaddition.[3][9] This route would initially yield a substituted bicyclo[2.2.0]hexane derivative, which may undergo subsequent thermal rearrangement.

The competition between these pathways is a critical consideration. High temperatures, such as the 170°C reported for this reaction, can favor the formation of the thermodynamically more stable Diels-Alder adduct, although competing pathways remain possible.[3][10]

G cluster_reactants Reactants reactant_node reactant_node path_node path_node product_node product_node Reactants Cyclopentadiene + This compound P42 [4+2] Diels-Alder (Concerted) Reactants->P42 Thermally Allowed P22 [2+2] Cycloaddition (Stepwise/Diradical) Reactants->P22 Competing Pathway Adduct42 2-Chloro-2,2-difluorobicyclo[2.2.1]hept-5-ene (Endo/Exo Isomers) P42->Adduct42 Adduct22 [2+2] Adduct (Bicyclo[2.2.0]hexane derivative) P22->Adduct22

Figure 1. Competing [4+2] and [2+2] cycloaddition pathways.

Part 2: Experimental Protocol

This protocol details the synthesis of bicyclo[2.2.1]heptene derivatives from this compound and cyclopentadiene. The procedure is adapted from established methods for high-temperature cycloadditions involving in-situ generation of cyclopentadiene.[10][11]

Materials and Equipment
Reagents & Materials Equipment
Dicyclopentadiene (stabilized)Two-neck round-bottom flask (for cracking)
This compound[12]Hickman distillation head or short-path distillation apparatus
Anhydrous solvent (e.g., Toluene)Heating mantle and temperature controller
Standard work-up reagents (e.g., MgSO₄)Heavy-walled pressure-rated glass tube with screw cap & PTFE seal
Deuterated solvents for NMR (e.g., CDCl₃)Oil bath or other suitable high-temperature bath
Standard laboratory glassware
Rotary evaporator
GC-MS and NMR spectrometers

Critical Safety Notice:

  • This compound (b.p. -17.7°C) is a toxic, volatile substance.[10] All manipulations must be performed in a well-ventilated fume hood.

  • The thermal cracking of dicyclopentadiene involves high temperatures (~180°C). Ensure proper shielding and temperature control.

  • The cycloaddition reaction is performed at high temperature in a sealed vessel, leading to significant pressure buildup. Use only appropriate pressure-rated glassware and adhere to all safety protocols for high-pressure reactions.

Step-by-Step Procedure

Step 1: In-Situ Generation of Cyclopentadiene Monomer

  • Rationale: Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene at room temperature.[8] To obtain the reactive monomer for the desired reaction, the dimer must be "cracked" via a retro-Diels-Alder reaction just before use.[11]

  • Procedure:

    • Set up a distillation apparatus with a two-neck flask and a Hickman or short-path distillation head. The receiving flask should be cooled in an ice bath.

    • Place dicyclopentadiene (e.g., 20 mL) in the distillation flask.

    • Heat the flask to ~180°C using a heating mantle. The dicyclopentadiene will crack to the monomer.

    • Collect the cyclopentadiene monomer (b.p. 41°C) in the cooled receiving flask. Do not store the monomer; use it immediately in the next step.

Step 2: Cycloaddition Reaction

  • Rationale: A sealed tube is used to contain the volatile reactants and allow the reaction to proceed at the required high temperature (170°C).[10][11]

  • Procedure:

    • In a fume hood, cool a heavy-walled pressure tube in a dry ice/acetone bath.

    • Add freshly cracked cyclopentadiene (e.g., 1.0 equivalent) to the tube.

    • Carefully condense this compound (e.g., 1.1 equivalents) into the pressure tube.

    • Quickly and securely seal the tube with the PTFE-lined screw cap.

    • Allow the tube to warm slowly to room temperature behind a blast shield.

    • Place the sealed tube in a pre-heated oil bath at 170°C.

    • Heat the reaction mixture for 12-24 hours with magnetic stirring.

    • After the reaction period, remove the tube from the oil bath and allow it to cool completely to room temperature behind a blast shield.

    • Cool the tube in a dry ice/acetone bath before carefully opening it to release any residual pressure.

Step 3: Product Isolation and Purification

  • Rationale: Standard organic chemistry techniques are used to isolate the product from any unreacted starting material and solvent.

  • Procedure:

    • Transfer the cooled reaction mixture to a round-bottom flask.

    • Remove any low-boiling components (e.g., excess cyclopentadiene) via rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel. The choice of method will depend on the boiling point and polarity of the resulting adducts.

Figure 2. Experimental workflow for the synthesis and isolation.

Part 3: Product Characterization

The crude reaction mixture and purified products should be analyzed to confirm their identity and determine the isomeric ratio.

Expected Products & Properties

The primary expected product is 2-Chloro-2,2-difluorobicyclo[2.2.1]hept-5-ene.

Compound Structure Molar Mass ( g/mol ) Key Features
This compoundCF₂=CHCl98.48[10]Gaseous reactant, b.p. -17.7°C.[10]
CyclopentadieneC₅H₆66.10Reactive diene, generated in-situ.
[4+2] Adduct: 2-Chloro-2,2-difluorobicyclo[2.2.1]hept-5-eneC₇H₇ClF₂164.58Norbornene scaffold. Exists as endo and exo isomers.
Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal first-pass technique. It will separate the different isomers and reaction byproducts, and the mass spectrum for each peak will confirm the molecular weight (m/z = 164.5 for the product).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the vinyl protons (~6.0-6.5 ppm) and the bridgehead and bridge protons of the norbornene skeleton. The coupling patterns and chemical shifts will differ between the endo and exo isomers.

    • ¹⁹F NMR: This is crucial for confirming the presence of the -CF₂- group. A pair of doublets (an AB quartet) is expected for the two diastereotopic fluorine atoms, with a large geminal coupling constant.

    • ¹³C NMR: Will confirm the number of unique carbon environments and show characteristic shifts for the sp² carbons of the double bond and the sp³ carbons of the bicyclic frame, including the C-Cl-CF₂ quaternary carbon.

References

Application of 2-Chloro-1,1-difluoroethylene in Fine Chemical Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1-difluoroethylene (CDE), with the chemical formula C₂HClF₂, is a versatile fluorinated building block increasingly utilized in the synthesis of fine chemicals and pharmaceutical intermediates.[1][2] The presence of the gem-difluoroalkene moiety imparts unique chemical properties, making it a valuable precursor for the introduction of fluorine into organic molecules. The incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This document provides detailed application notes and experimental protocols for the use of CDE in various synthetic transformations relevant to fine chemical and pharmaceutical manufacturing.

Key Applications in Fine Chemical Synthesis

This compound serves as a key intermediate in the production of various fluorine-containing materials, including fluorosurfactants, textile finishing agents, and modified organic silicon resins.[2] In the context of fine chemical and pharmaceutical synthesis, its primary utility lies in its reactivity as a versatile building block for constructing complex fluorinated molecules. Key reaction types include cycloadditions and transition metal-catalyzed cross-coupling reactions.

Cycloaddition Reactions

CDE can participate in cycloaddition reactions to form various cyclic and bicyclic structures. For instance, when heated with cyclopentadiene at 170°C, it yields bicyclic norbornene derivatives.[2]

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in CDE is amenable to cleavage and subsequent bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are pivotal for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized gem-difluoroalkenes. While specific protocols for CDE are not as widespread as for its bromo-analogue, the principles of established cross-coupling reactions can be adapted.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following sections provide detailed protocols for key synthetic transformations involving CDE and analogous compounds. These protocols are based on established methodologies and can be adapted for specific substrates and scales.

Protocol 1: Sonogashira Coupling of a gem-Difluorovinyl Halide with a Terminal Alkyne

This protocol describes a general procedure for the palladium- and copper-co-catalyzed cross-coupling of a gem-difluorovinyl halide with a terminal alkyne to synthesize a gem-difluoroenyne.[3] This reaction is highly valuable for creating carbon-carbon bonds.[4]

Reaction Scheme:

Sonogashira_Coupling CDE CF2=CHCl plus1 plus1 CDE->plus1 + Alkyne R-C≡CH arrow Alkyne->arrow Product CF2=CH-C≡C-R Catalyst [Pd], CuI, Base plus1->Alkyne arrow->Product

Caption: Sonogashira coupling of CDE with a terminal alkyne.

Materials:

  • This compound (CDE)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.10 mmol).[3]

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).[3]

  • Stir the mixture at room temperature for 10 minutes.[3]

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.[3]

  • Slowly bubble CDE (1.0 mmol) gas through the solution or add as a condensed liquid at low temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired gem-difluoroenyne.[3]

Quantitative Data for Analogous Sonogashira Coupling:

Coupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ / CuITHF / Et₃N601285-95 (expected)[3]
1-HexynePd(PPh₃)₄ / CuITHF / Et₃N601280-90 (expected)[3]
TrimethylsilylacetylenePd(PPh₃)₄ / CuITHF / Et₃N601290-98 (expected)[3]
Protocol 2: Heck Coupling of a gem-Difluoroalkene with an Aryl Halide

The Heck reaction is a powerful method for forming carbon-carbon bonds between an alkene and an aryl halide.[5] This protocol is adapted for the use of CDE.

Reaction Scheme:

Heck_Coupling CDE CF2=CHCl plus1 plus1 CDE->plus1 + ArylHalide Ar-X arrow ArylHalide->arrow Product CF2=CH-Ar Catalyst [Pd], Base plus1->ArylHalide arrow->Product

Caption: Heck coupling of CDE with an aryl halide.

Materials:

  • This compound (CDE)

  • Aryl halide (e.g., Iodobenzene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol).

  • Introduce CDE (1.2 mmol) into the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Analogous Heck Coupling Reactions:

AlkeneAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
β,β-Difluoroacrylate4-MethylstyrenePd(PPh₃)₄Et₃N / NaIToluene8075[6]
β,β-Difluoroacrylate4-MethoxystyrenePd(PPh₃)₄Et₃N / NaIToluene8072[6]
Vinyl BromideStyrene[Pd(η³-C₃H₅)Cl]₂ / TedicypCs₂CO₃Propionitrile15085[6]
Protocol 3: Buchwald-Hartwig Amination of an Aryl Halide with an Amine (Conceptual Adaptation for CDE)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[7][8][9] While aryl chlorides can be challenging substrates, specialized ligands have enabled their use.[10] This protocol provides a conceptual framework for the amination of CDE.

Reaction Scheme:

Buchwald_Hartwig_Amination CDE CF2=CHCl plus1 plus1 CDE->plus1 + Amine R₂NH arrow Amine->arrow Product CF2=CH-NR₂ Catalyst [Pd], Ligand, Base plus1->Amine arrow->Product

Caption: Buchwald-Hartwig amination of CDE.

Materials:

  • This compound (CDE)

  • Primary or secondary amine

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Strong base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, charge a reaction vessel with the palladium precursor, ligand, and base.

  • Add the anhydrous solvent, followed by the amine and CDE.

  • Seal the vessel and heat to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction until completion.

  • Cool the reaction, quench with water, and extract the product.

  • Purify by standard chromatographic techniques.

Safety and Handling

This compound is a toxic and flammable liquefied gas.[2] All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn. Reactions involving CDE should be conducted in a closed system or under an inert atmosphere.

Conclusion

This compound is a valuable and reactive building block for the synthesis of fluorinated fine chemicals and pharmaceutical intermediates. Its participation in cycloaddition and various palladium-catalyzed cross-coupling reactions allows for the construction of complex molecules with the desirable gem-difluoroalkene motif. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this versatile reagent in their drug discovery and development efforts. Further research into expanding the scope of its reactivity will undoubtedly lead to novel and efficient synthetic methodologies.

References

Application Notes and Protocols for Addition Reactions with Trichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry.[1][2] This reaction provides a direct and atom-economical route to functionalized organosilanes, which are pivotal intermediates in organic synthesis, materials science, and drug development.[2] Trichlorosilane (HSiCl₃) is a particularly valuable reagent in this context due to its high reactivity and the versatility of the resulting trichlorosilyl group, which can be readily converted to other functional groups.

This document provides detailed protocols for the addition of trichlorosilane to alkenes and alkynes, focusing on platinum-catalyzed systems, which are widely employed for their high efficiency and selectivity.[1] The most common catalysts for this transformation are Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex).[1][3] The reaction typically proceeds via an anti-Markovnikov addition, placing the silicon atom at the terminal carbon of a terminal alkene.[1]

Safety Precautions

Trichlorosilane is a highly reactive, corrosive, and flammable liquid that reacts violently with water to release hydrogen chloride gas. It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves (e.g., neoprene or nitrile rubber).

  • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with cartridges for acid gases and organic vapors is necessary.

Handling and Storage:

  • Always handle trichlorosilane under an inert atmosphere to prevent contact with moisture.

  • Ground and bond containers when transferring the liquid to prevent static discharge.

  • Use spark-proof tools and explosion-proof equipment.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly closed.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spills: Absorb the spill with an inert, dry material such as sand or vermiculite and place it in a sealed container for disposal. Do not use water to clean up spills.

General Experimental Protocol

This protocol describes a general procedure for the platinum-catalyzed hydrosilylation of an unsaturated substrate with trichlorosilane.

Materials and Reagents:

  • Unsaturated substrate (alkene or alkyne)

  • Trichlorosilane (HSiCl₃)

  • Hydrosilylation catalyst (e.g., Speier's catalyst solution in isopropanol or Karstedt's catalyst solution in xylene)

  • Anhydrous, inert solvent (e.g., toluene, hexane, or dichloromethane), optional

  • Inert gas (Nitrogen or Argon)

  • Quenching agent (e.g., a high-boiling point alcohol like isopropanol, used with caution)

  • Activated carbon or an appropriate ion-exchange resin for catalyst removal[4]

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Septa and needles for reagent transfer

  • Heating mantle or oil bath with a temperature controller

  • Distillation apparatus (simple or fractional, with vacuum capabilities for high-boiling products)[5]

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, add the unsaturated substrate (1.0 equivalent) and any anhydrous solvent to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum.

    • If the substrate is a solid, dissolve it in a minimal amount of anhydrous solvent.

    • Add the platinum catalyst solution via syringe. Typical catalyst loading ranges from 10 to 100 ppm of platinum relative to the substrate.

  • Addition of Trichlorosilane:

    • Cool the reaction mixture in an ice bath.

    • Slowly add trichlorosilane (1.1 to 1.5 equivalents) to the stirred reaction mixture via syringe. The reaction can be exothermic.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • The reaction can be heated to a temperature between 30 °C and 80 °C to increase the rate. The optimal temperature will depend on the substrate and catalyst.

    • Monitor the progress of the reaction by GC or ¹H NMR by taking aliquots at regular intervals. The disappearance of the Si-H peak in the ¹H NMR spectrum (around 5-6 ppm) is a good indicator of reaction completion.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Caution: If there is unreacted trichlorosilane, it must be quenched carefully. This can be done by very slow, dropwise addition of a high-boiling point alcohol like isopropanol to the reaction mixture under an inert atmosphere and cooling. This will convert the reactive trichlorosilane to less hazardous alkoxysilanes.

    • To remove the platinum catalyst, stir the reaction mixture with activated carbon or an appropriate ion-exchange resin for several hours.[4]

    • Filter the mixture through a pad of celite or silica gel to remove the catalyst and adsorbent. Wash the filter cake with a small amount of anhydrous solvent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation. For high-boiling point alkyltrichlorosilanes, distillation under reduced pressure is recommended to prevent thermal decomposition.[5][6]

    • Collect the fraction corresponding to the desired alkyltrichlorosilane.

Data Presentation

The following tables summarize the results for the hydrosilylation of various alkenes and alkynes with trichlorosilane under different catalytic conditions.

Table 1: Hydrosilylation of Terminal Alkenes with Trichlorosilane

EntryAlkeneCatalyst (mol%)Temp (°C)Time (h)Product(s) (Ratio)Yield (%)Reference
11-OctenePd-(S)-MeO-MOP (0.1)25241-octylsilane / 2-octylsilane (93:7)95 (ee)[7]
2StyrenePt/SiO₂RT-β-adduct100 (selectivity)[8]
3Allyl ChlorideSpeier's catalyst (0.5)603γ-chloropropyltrichlorosilane / byproduct20[9]
4Allyl ChlorideKarstedt's catalyst (0.5)603γ-chloropropyltrichlorosilane / byproduct15[9]
5TetradeceneFibreCat Pt catalyst--n-Tetradecyltrichlorosilane85[10]

Table 2: Hydrosilylation of Internal Alkynes with Trichlorosilane

EntryAlkyneCatalystAdditiveProduct(s) (Ratio)Yield (%)Reference
11-Phenyl-1-propyneL1-CoCl₂AlⁱBu₃cis-α-addition-[11]
21-Phenyl-1-propyneL2-CoCl₂NaBArFcis-β-addition-[11]
3Diphenylacetylene--(E)-1,2-diphenyl-1-(triethylsilyl)ethene-[1]
4Dec-5-ynePt/TiO₂-(E)-5-(triethylsilyl)dec-5-eneHigh[10]
5Thioalkynes[Cp*Ru(MeCN)₃]⁺-α-adduct (syn addition)High[12]

Mandatory Visualization

Reaction_Mechanism Fig. 1: Modified Chalk-Harrod Mechanism for Hydrosilylation Pt0 Pt(0) Catalyst Complex1 Oxidative Addition Intermediate (H)Pt(II)(SiCl₃) Pt0->Complex1 + HSiCl₃ HSiCl3 HSiCl₃ Alkene R-CH=CH₂ Complex2 π-Complex (H)Pt(II)(SiCl₃)(R-CH=CH₂) Complex1->Complex2 + R-CH=CH₂ Complex3 Insertion Product (R-CH₂-CH₂)Pt(II)(SiCl₃) Complex2->Complex3 Alkene Insertion Complex3->Pt0 Reductive Elimination Product R-CH₂-CH₂-SiCl₃ Complex3->Product

Caption: Modified Chalk-Harrod Mechanism for Hydrosilylation.

Experimental_Workflow Fig. 2: Experimental Workflow for Trichlorosilane Addition cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dry glassware under vacuum or in oven Inert Assemble under inert atmosphere (N₂ or Ar) Setup->Inert Reagents Add alkene/alkyne, solvent (optional), and catalyst Inert->Reagents Add_HSiCl3 Slowly add HSiCl₃ at 0 °C Reagents->Add_HSiCl3 React Stir at desired temperature (RT to 80 °C) Add_HSiCl3->React Monitor Monitor reaction by GC or ¹H NMR React->Monitor Quench Quench excess HSiCl₃ (if necessary) Monitor->Quench Catalyst_Removal Treat with activated carbon or ion-exchange resin Quench->Catalyst_Removal Filter Filter through celite/silica Catalyst_Removal->Filter Concentrate Remove solvent in vacuo Filter->Concentrate Distill Purify by fractional distillation (vacuum if needed) Concentrate->Distill

Caption: Experimental Workflow for Trichlorosilane Addition.

References

Application Notes and Protocols: Synthesis of Difluorovinylidene Carbene from HCFO-1122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of difluorovinylidene carbene from 2-chloro-1,1-difluoroethylene (HCFO-1122). The primary method for generating this highly reactive intermediate is through photochemical means.

Introduction

Difluorovinylidene carbene (C=CF₂) is a valuable reactive intermediate in organic synthesis, enabling the construction of gem-difluorocyclopropane moieties. These structural motifs are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms. The precursor, HCFO-1122, offers a direct route to this carbene via photoelimination of hydrogen chloride.

Reaction Principle

The synthesis of difluorovinylidene carbene from HCFO-1122 is achieved through ultraviolet (UV) irradiation. The energy from the UV light induces the elimination of a molecule of hydrogen chloride (HCl), yielding the desired carbene.

Reaction Scheme:

CF₂=CHCl (HCFO-1122) + hν → C=CF₂ (Difluorovinylidene Carbene) + HCl

Due to its high reactivity, the carbene is typically generated in situ and trapped with a suitable substrate, such as an alkene, to form a stable difluorocyclopropane derivative.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on general principles of photochemical carbene generation and trapping. Specific reaction conditions such as concentration, reaction time, and yield may vary depending on the substrate and experimental setup.

Protocol 1: Photochemical Generation of Difluorovinylidene Carbene and Trapping with Cyclohexene

This protocol describes the synthesis of 7,7-difluorobicyclo[4.1.0]heptane by trapping in situ generated difluorovinylidene carbene with cyclohexene.

Materials:

  • This compound (HCFO-1122)

  • Cyclohexene (freshly distilled)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Quartz reaction vessel

  • UV immersion lamp (192 nm)

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Assemble a quartz reaction vessel equipped with a magnetic stir bar and a septum. The vessel should be oven-dried and cooled under a stream of dry nitrogen. Place a UV immersion lamp into the vessel.

  • Reagent Preparation: In a separate flask, prepare a solution of cyclohexene (1.2 equivalents) in anhydrous dichloromethane.

  • Reaction Execution:

    • Transfer the cyclohexene solution to the quartz reaction vessel.

    • Cool the vessel to 0°C using an ice bath.

    • Begin vigorous stirring.

    • Slowly bubble HCFO-1122 gas (1.0 equivalent) through the solution while irradiating with the UV lamp. Alternatively, a pre-condensed solution of HCFO-1122 in DCM can be added slowly via syringe pump.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots periodically.

  • Workup:

    • Once the reaction is complete (or after a predetermined time, e.g., 4-6 hours), turn off the UV lamp and stop the flow of HCFO-1122.

    • Allow the reaction mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize any HCl formed.

    • Wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 7,7-difluorobicyclo[4.1.0]heptane.

Protocol 2: Characterization of the Difluorocyclopropane Product

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Infrared (IR) Spectrometer

Procedure:

  • NMR Spectroscopy:

    • Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Expected signals in ¹⁹F NMR will be characteristic of the gem-difluoro group.

  • GC-MS Analysis:

    • Prepare a dilute solution of the product in a volatile solvent (e.g., dichloromethane).

    • Inject the sample into the GC-MS.

    • The resulting mass spectrum should show the molecular ion peak corresponding to the expected mass of the difluorocyclopropane product.

  • IR Spectroscopy:

    • Obtain an IR spectrum of the pure product (as a thin film or in a suitable solvent).

    • Look for characteristic C-F stretching frequencies.

Quantitative Data

Carbene PrecursorAlkeneProductYield (%)Reference
TMSCF₃/NaIStyrene1,1-difluoro-2-phenylcyclopropane95Org. Lett. 2016, 18, 1988-1991
TFDAn-Butyl acrylate1-butoxycarbonyl-2,2-difluorocyclopropane73Org. Lett. 2000, 2, 563-4
ClCF₂COONa1-Octene1,1-difluoro-2-hexylcyclopropane65J. Org. Chem. 1995, 60, 4721-4723

TMSCF₃ = Tris(trimethylsilyl)phosphine, TFDA = Trimethylsilyl fluorosulfonyldifluoroacetate

Visualizations

ReactionPathway HCFO HCFO-1122 (CF₂=CHCl) Carbene Difluorovinylidene Carbene (C=CF₂) HCFO->Carbene UV Light (hν) HCl HCl HCFO->HCl -HCl Product gem-Difluorocyclopropane Carbene->Product Alkene Alkene (e.g., Cyclohexene) Alkene->Product

Caption: Reaction pathway for the synthesis of gem-difluorocyclopropanes.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Setup Reaction Setup (Quartz Vessel, UV Lamp) Reagents Addition of Reagents (HCFO-1122, Alkene, Solvent) Setup->Reagents Irradiation UV Irradiation Reagents->Irradiation Monitoring Reaction Monitoring (TLC/GC) Irradiation->Monitoring Quench Quenching & Washing Monitoring->Quench Dry Drying Organic Layer Quench->Dry Concentrate Solvent Removal Dry->Concentrate Purify Column Chromatography Concentrate->Purify NMR NMR (¹H, ¹³C, ¹⁹F) Purify->NMR GCMS GC-MS Purify->GCMS IR IR Spectroscopy Purify->IR

Caption: General experimental workflow for synthesis and characterization.

Application Note: Photodissociation of 2-Chloro-1,1-difluoroethylene by 193 nm UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the experimental setup and protocol for the gas-phase photodissociation of 2-Chloro-1,1-difluoroethylene (CDFE) using 193 nm ultraviolet (UV) irradiation. This process is relevant for understanding the photochemical degradation of halogenated hydrocarbons and for the synthesis of fluorinated intermediates.

Introduction

The UV irradiation of this compound (CDFE), also known as HCFC-1122, at a wavelength of 193 nm initiates a series of photochemical reactions. The primary process involves the cleavage of the carbon-chlorine (C-Cl) or carbon-hydrogen (C-H) bonds, leading to the elimination of atomic chlorine or hydrogen chloride (HCl), respectively. A key reaction is the splitting off of hydrogen chloride to produce difluorovinylidene (CF₂=C:), a highly reactive carbene intermediate.[1] Understanding the dynamics and products of this photodissociation is crucial for applications in atmospheric chemistry, materials science, and synthetic organic chemistry.

Experimental Setup

The photodissociation of CDFE is typically studied in a gas-phase apparatus using a crossed molecular beam setup coupled with photofragment translational spectroscopy. This technique allows for the identification of reaction products and the analysis of their kinetic energy and angular distributions.

A typical experimental apparatus consists of the following components:

  • UV Light Source: An excimer laser operating at 193 nm (ArF) is used as the photolysis source. The laser beam is typically linearly polarized.

  • Molecular Beam Source: A pulsed supersonic jet of CDFE, often seeded in a carrier gas like neon, is generated to produce a collimated beam of isolated molecules with a narrow velocity distribution.

  • Interaction Region: The UV laser beam intersects the molecular beam at a right angle within a high-vacuum chamber.

  • Detector: A rotatable mass spectrometer, often equipped with an electron-impact ionizer, is used to detect the neutral photofragments. The detector is positioned to measure the time-of-flight (TOF) distribution of the fragments at different angles relative to the polarization of the laser beam.

Experimental Protocol

  • Sample Preparation: A gas mixture of this compound (typically 5%) seeded in a carrier gas (e.g., Neon) at a total pressure of approximately 400 Torr is prepared.

  • Molecular Beam Generation: The gas mixture is expanded through a pulsed nozzle (e.g., a 0.5 mm diameter orifice) into a high-vacuum chamber to generate a supersonic molecular beam. The beam is then skimmed to produce a well-collimated beam.

  • UV Irradiation: The molecular beam is crossed with the 193 nm output of an ArF excimer laser. The laser fluence should be optimized to ensure single-photon absorption conditions and minimize multiphoton processes.

  • Product Detection and Analysis:

    • The neutral photofragments travel from the interaction region to the detector.

    • The arrival time of the fragments at the detector is recorded to obtain their time-of-flight (TOF) distributions.

    • By rotating the detector, the angular distribution of the photofragments with respect to the laser polarization can be measured.

    • The mass-to-charge ratio (m/z) of the detected ions allows for the identification of the different photofragments.

  • Data Acquisition and Processing: The TOF spectra are recorded at various m/z values corresponding to the expected photofragments. These spectra are then converted into center-of-mass translational energy distributions to elucidate the dissociation dynamics.

Primary Photodissociation Channels and Products

The 193 nm photodissociation of this compound proceeds through several primary channels. The major observed products and their relative yields are summarized in the table below.[2]

Dissociation ChannelProductsRelative Yield
C-Cl Bond Fission (fast)C₂H₂F₂ + ClHigh
HCl EliminationC₂HF₂ + HClModerate
HF EliminationC₂HClF + HFModerate
C-Cl Bond Fission (slow)C₂H₂F₂ + ClLow
C-F Bond FissionC₂H₂Cl + FLow

In addition to these primary dissociation channels, secondary fragmentation of internally excited primary products can also occur. For instance, the α-fluorovinyl radical produced can further dissociate into F + C₂H₂.[2]

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_preparation Sample Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis prep Prepare 5% CDFE in Neon (400 Torr) mol_beam Generate Supersonic Molecular Beam prep->mol_beam irradiation Cross with 193 nm Excimer Laser mol_beam->irradiation detection Detect Photofragments (Rotatable Mass Spectrometer) irradiation->detection tof Measure Time-of-Flight Spectra detection->tof ang_dist Measure Angular Distributions detection->ang_dist energy_dist Calculate Translational Energy Distributions tof->energy_dist id_products Identify Products and Determine Relative Yields ang_dist->id_products energy_dist->id_products

Caption: Experimental workflow for the 193 nm photodissociation of this compound.

photodissociation_pathways cluster_products Primary Dissociation Products reactant CH2=CClF + hν (193 nm) p1 C2H2F2 + Cl (fast) reactant->p1 High Yield p2 C2HF2 + HCl reactant->p2 Moderate Yield p3 C2HClF + HF reactant->p3 Moderate Yield p4 C2H2F2 + Cl (slow) reactant->p4 Low Yield p5 C2H2Cl + F reactant->p5 Low Yield

Caption: Primary dissociation pathways of this compound upon 193 nm UV irradiation.

References

Application Notes and Protocols for the Analytical Detection of 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-Chloro-1,1-difluoroethylene (HCFO-1122), a compound relevant as a potential impurity in pharmaceutical manufacturing and of interest in environmental analysis. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), both widely used for the analysis of volatile halogenated hydrocarbons.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is highly sensitive and selective, providing both quantitative data and structural confirmation of this compound. It is particularly suitable for the analysis of trace levels of volatile impurities in solid or liquid matrices, such as pharmaceutical preparations.

Quantitative Data Summary
ParameterResult
Limit of Detection (LOD) 0.05 - 0.5 ppm
Limit of Quantification (LOQ) 0.15 - 1.5 ppm
Linearity (R²) > 0.995
Recovery 90 - 110%
Precision (%RSD) < 15%

Note: The quantitative data presented is based on typical performance for similar volatile halogenated hydrocarbons and may vary depending on the specific matrix and instrumentation.

Experimental Protocol

1. Sample Preparation (Static Headspace)

  • Accurately weigh approximately 100 mg of the solid sample or pipette 1.0 mL of the liquid sample into a 20 mL headspace vial.

  • Add an appropriate solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) if the sample is a solid or to create a suitable matrix for a liquid sample. The final volume in the vial should be consistent across all samples and standards.

  • Add a magnetic stir bar if desired for better equilibration.

  • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

2. Standard Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by spiking known amounts of the stock solution into headspace vials containing the same matrix as the samples. The concentration range should bracket the expected sample concentrations.

  • Prepare a blank sample containing only the matrix and solvent.

3. Headspace Autosampler Parameters

  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 20 minutes

  • Pressurization Gas: Helium or Nitrogen

  • Pressurization Time: 1 minute

  • Loop Filling Time: 0.1 minutes

  • Loop Equilibration Time: 0.05 minutes

  • Injection Time: 1 minute

  • Transfer Line Temperature: 120°C

4. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 200°C

  • Split Ratio: 10:1

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • MSD Transfer Line Temperature: 230°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

    • SIM Ions for Quantification: m/z 98 (molecular ion), 63, 79[1]

    • Full Scan Range: m/z 35-200 for qualitative analysis

Experimental Workflow

HS_GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Weighing/Pipetting Solvent Solvent Addition Sample->Solvent Seal Vial Sealing Solvent->Seal Equilibration Vial Equilibration (80°C) Seal->Equilibration Standard Standard Preparation Standard->Equilibration Injection Headspace Injection Equilibration->Injection Separation GC Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Quantification Quantification (SIM) Detection->Quantification Confirmation Confirmation (Full Scan) Detection->Confirmation GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Analysis cluster_gcfid GC-FID Analysis cluster_data Data Analysis Sample Sample Weighing/Pipetting Solvent Solvent Addition Sample->Solvent Seal Vial Sealing Solvent->Seal Equilibration Vial Equilibration (80°C) Seal->Equilibration Standard Standard Preparation Standard->Equilibration Injection Headspace Injection Equilibration->Injection Separation GC Separation Injection->Separation Detection FID Detection Separation->Detection Quantification Quantification Detection->Quantification Fujiwara_Reaction Analyte This compound Heat Heat Analyte->Heat Pyridine Pyridine Pyridine->Heat Base Alkaline Solution Base->Heat Colored_Product Colored Product Heat->Colored_Product Spectrophotometer Spectrophotometer Colored_Product->Spectrophotometer Concentration Concentration Determination Spectrophotometer->Concentration

References

Application Note: Gas Chromatography Methods for the Analysis of 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the analysis of 2-Chloro-1,1-difluoroethylene (R-1122), a halogenated hydrocarbon that can be present as an impurity in pharmaceutical manufacturing processes or as an environmental contaminant. The primary analytical technique discussed is gas chromatography (GC), with options for various detectors and sample introduction methods. This application note offers a comprehensive guide for the separation and quantification of this volatile compound.

Introduction

This compound, also known as R-1122, is a toxic and flammable gas. It is used as an intermediate in the synthesis of various fluorinated compounds. Due to its potential health risks and impact on the quality of starting materials in drug development, accurate and sensitive analytical methods for its detection and quantification are essential. Gas chromatography is a highly suitable technique for the analysis of such volatile compounds.

Gas Chromatography Method

The following method is based on established procedures for the analysis of volatile halogenated hydrocarbons and provides a robust starting point for the analysis of this compound.

Instrumentation and Consumables
  • Gas Chromatograph: A system equipped with a capillary column injection port and a suitable detector.

  • Detector: A Flame Ionization Detector (FID) is suitable for general quantification. For higher sensitivity and specificity, an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is recommended.

  • Column: A non-polar or mid-polar capillary column is effective for separating volatile halogenated hydrocarbons. A common choice is a column with a stationary phase such as 5% Phenyl Methylpolysiloxane.

  • Syringes: Gas-tight syringes for manual injection or an autosampler.

  • Vials: Headspace vials with caps and septa.

  • Gases: High-purity carrier gas (Helium or Hydrogen), and detector gases as required (e.g., Hydrogen and Air for FID).

Sample Preparation: Static Headspace (HS) Analysis

Static headspace analysis is an ideal technique for the analysis of volatile compounds in solid or liquid samples, minimizing matrix effects.

Protocol:

  • Accurately weigh or pipette the sample into a headspace vial.

  • If the sample is solid, dissolve it in a suitable, high-boiling point solvent with low affinity for the analyte.

  • Seal the vial immediately with a cap and septum.

  • Place the vial in the headspace autosampler or a heating block.

  • Equilibrate the vial at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile analytes to partition into the headspace.

  • After equilibration, a known volume of the headspace gas is automatically or manually injected into the GC.

Experimental Protocol: GC Analysis

This protocol outlines the steps for analyzing this compound using Gas Chromatography.

  • Instrument Setup:

    • Install the appropriate GC column.

    • Set the gas flows for the carrier gas and detector according to the manufacturer's recommendations.

    • Set the temperatures for the injector, oven, and detector as detailed in Table 1.

    • If using a mass spectrometer, set the acquisition parameters (mass range, scan rate).

  • Calibration:

    • Prepare a series of calibration standards of this compound in a suitable solvent or by injecting known amounts of the gas into headspace vials.

    • Analyze the calibration standards using the established GC method.

    • Construct a calibration curve by plotting the peak area versus the concentration of the analyte.

  • Sample Analysis:

    • Prepare the sample using the static headspace method described above.

    • Inject the headspace sample into the GC.

    • Record the chromatogram and identify the peak corresponding to this compound based on its retention time from the calibration standards.

    • For confirmation, especially with complex matrices, use a mass spectrometer to verify the identity of the peak by its mass spectrum.

  • Quantification:

    • Determine the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of the analyte in the original sample using the calibration curve.

Data Presentation

Table 1: Gas Chromatography Parameters
ParameterRecommended Conditions
Column SPB-1 (or equivalent 100% dimethyl polysiloxane), 60 m x 0.53 mm ID, 5.0 µm film thickness[1]
Carrier Gas Helium[1]
Injector Temperature 250 °C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Detector Temperature 280 °C (FID) or MS Transfer Line at 250 °C
Oven Temperature Program Initial: 40°C, hold for 6 minutesRamp 1: 5°C/min to 80°CRamp 2: 10°C/min to 200°C[1]
Injection Mode Headspace or Split/Splitless
Injection Volume 1 mL (Headspace) or 1 µL (Liquid)
Table 2: Quantitative Data (Method Validation Required)
ParameterExpected Performance (Values to be determined during method validation)
Retention Time (min) Analyte- and method-specific
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Linearity (R²) > 0.995
Precision (%RSD) < 15%
Accuracy (% Recovery) 80 - 120%

Visualizations

experimental_workflow sample_prep Sample Preparation (Static Headspace) gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation detection Detection (MS or FID) gc_separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis quantification Quantification data_analysis->quantification identification Identification data_analysis->identification reporting Reporting quantification->reporting identification->reporting

Caption: Experimental Workflow for GC Analysis.

logical_relationship analyte This compound (Volatile Analyte) sample_matrix Sample Matrix (e.g., Pharmaceutical Intermediate, Water) analyte->sample_matrix is present in headspace Headspace Technique sample_matrix->headspace is analyzed by gc_system Gas Chromatography System headspace->gc_system introduces sample to separation Separation by Polarity and Boiling Point gc_system->separation detector_choice Detector Choice separation->detector_choice fid FID (Quantification) detector_choice->fid ecd ECD (High Sensitivity for Halogens) detector_choice->ecd ms MS (Identification & Quantification) detector_choice->ms

Caption: Key Relationships in the Analytical Method.

References

Application Notes and Protocols for 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of 2-Chloro-1,1-difluoroethylene (CAS No: 359-10-4). The information herein is intended to minimize risks and ensure the integrity of the chemical for research and development purposes. The protocols cover personal protective equipment (PPE), storage requirements, spill management, and disposal procedures.

Chemical and Physical Properties

This compound, also known as HCFO-1122, is a hydrochlorofluoroolefin.[1] It is a flammable liquefied gas that is toxic and may cause rapid suffocation by displacing oxygen.[2] Understanding its physical and chemical properties is crucial for safe handling.

PropertyValue
Molecular Formula C₂HClF₂
Molar Mass 98.48 g/mol [1]
Boiling Point -17.7 °C[1][3][4]
Melting Point -138.5 °C[1][3][4]
Flash Point -74.5 °C to -75 °C[3][4]
Density 1.3 ± 0.1 g/cm³[3]
Vapor Pressure 3266.0 ± 0.1 mmHg at 25°C[3]
Appearance Colorless gas

Hazard Identification and Safety Precautions

This compound is classified as a flammable gas and a substance that can cause skin and serious eye irritation.[2][5][6] It may also cause respiratory irritation, drowsiness, or dizziness.[2] As a liquefied gas, contact with the skin can cause frostbite.[2]

GHS Hazard Statements:

  • H221: Flammable gas.[2]

  • H226: Flammable liquid and vapor.[5][6]

  • H280: Contains gas under pressure; may explode if heated.[2]

  • H315: Causes skin irritation.[2][5][6]

  • H319: Causes serious eye irritation.[2][5][6]

  • H335: May cause respiratory irritation.[2][5][6]

  • H336: May cause drowsiness or dizziness.[2]

  • H380: May displace oxygen and cause rapid suffocation.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPESpecification
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[5] A face shield is also recommended.[2]
Hand Protection Chemical impermeable and cold-insulating gloves.[2]
Skin and Body Fire/flame resistant and impervious clothing.[5] Safety shoes should also be worn.[2]
Respiratory A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced.[7] In case of inadequate ventilation, wear respiratory protection.[2]

Handling and Storage Protocols

Handling
  • Ventilation: Always handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][5] Use non-sparking tools and explosion-proof equipment.[5]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Cylinder Handling: Securely chain cylinders when in use and protect them from physical damage.[2] Close the valve after each use and when the cylinder is empty.[2]

Storage
  • Conditions: Store in a dry, cool, and well-ventilated place.[2][5] Protect from sunlight and do not expose to temperatures exceeding 50°C.[2]

  • Container: Keep the container tightly closed.[5]

  • Incompatible Materials: Store away from alkali metals, finely divided metals (e.g., Al, Mg, Zn), and strong oxidizing agents.[2]

Experimental Workflow for Handling

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G Handling Workflow for this compound A Preparation B Don PPE A->B C Check Ventilation B->C D Prepare Equipment (Grounding, Non-sparking tools) C->D E Handling F Transfer Chemical E->F G Perform Experiment F->G H Post-Handling I Close Container H->I M Waste Disposal H->M J Store Properly I->J K Clean Work Area J->K L Doff PPE K->L

Caption: Standard operating procedure for handling this compound.

Emergency Procedures

Spill and Leak Response

In the event of a spill or leak, evacuate the area immediately.[2] Eliminate all ignition sources.[2] If it is safe to do so, stop the leak.[2] Ventilate the area.[2] Do not let the chemical enter drains.[5]

G Spill Response Decision Tree A Spill or Leak Detected B Evacuate Area A->B G Eliminate Ignition Sources B->G C Is it safe to intervene? D Stop Leak C->D Yes F Call Emergency Services C->F No E Ventilate Area D->E G->C

Caption: Decision-making process for responding to a spill or leak.

First Aid Measures
  • Inhalation: Move the victim to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]

  • Skin Contact: Take off contaminated clothing immediately.[5] Wash off with soap and plenty of water.[5] For frostbite, rinse with lukewarm water.

  • Eye Contact: Rinse with pure water for at least 15 minutes.[5] Remove contact lenses if present and easy to do.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[5]

In all cases of exposure, seek medical attention.[5]

Disposal Protocol

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not discharge into sewer systems.[5] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to be made unusable before disposal in a sanitary landfill.[5]

Chemical Reactivity and Incompatibilities

This compound is stable under normal handling and storage conditions but may polymerize.[2] It is incompatible with strong oxidizing agents, alkali metals, and finely divided metals such as aluminum, magnesium, and zinc.[2] Hazardous decomposition products in case of fire include carbon oxides, hydrogen chloride, and hydrogen fluoride.[2]

G Chemical Incompatibility of this compound A This compound E Hazardous Reaction A->E B Strong Oxidizing Agents B->E C Alkali Metals C->E D Finely Divided Metals (Al, Mg, Zn) D->E

Caption: Incompatible materials with this compound.

References

Laboratory Scale Synthesis of Bicyclic Norbornene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic norbornene derivatives are versatile building blocks in organic synthesis, polymer chemistry, and materials science. Their rigid, strained ring system imparts unique properties to molecules, making them valuable scaffolds in drug discovery and development. The Diels-Alder reaction, a powerful and atom-economical [4+2] cycloaddition, is the most common and efficient method for the laboratory-scale synthesis of these compounds. This application note provides detailed protocols for the synthesis of several key norbornene derivatives, along with characterization data and a general experimental workflow.

Core Synthetic Strategy: The Diels-Alder Reaction

The synthesis of the bicyclic norbornene core relies on the Diels-Alder reaction between cyclopentadiene (the diene) and a suitable dienophile. Cyclopentadiene is typically generated in situ by cracking its dimer, dicyclopentadiene, due to its tendency to dimerize at room temperature. The choice of dienophile determines the functionality of the resulting norbornene derivative. The reaction generally proceeds with high stereoselectivity, favoring the formation of the endo isomer due to secondary orbital interactions, although the exo isomer is thermodynamically more stable.

General Reaction Scheme

Diels_Alder Diels-Alder Reaction cluster_reactants Reactants cluster_product Product Diene Cyclopentadiene Product Bicyclic Norbornene Derivative (endo/exo mixture) Diene->Product + Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Product

Caption: General schematic of the Diels-Alder reaction for norbornene synthesis.

Experimental Protocols

Protocol 1: Synthesis of cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride

This protocol details the synthesis of the anhydride derivative, a common starting material for further functionalization.

Materials:

  • Maleic anhydride (98.0 g, 1.0 mol)

  • Ethyl acetate (500 mL)

  • Hexane (200 mL)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene, 66.1 g, 1.0 mol)

Procedure:

  • In a 1 L flask, dissolve maleic anhydride in ethyl acetate with stirring.

  • Add hexane to the solution.

  • Cool the flask in an ice bath.

  • Slowly add the freshly prepared cyclopentadiene to the cooled solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture at 60°C for 1 hour.

  • After the reaction, allow the product to recrystallize at -20°C for 8 hours.

  • Filter the solid product and dry to obtain the white crystalline product.[1]

Purification:

The crude product can be purified by recrystallization from benzene to yield the pure exo isomer.

Quantitative Data:

ParameterValueReference
Typical Yield82.7%[1]
Melting Point140-145 °C

Characterization Data:

TechniqueDataReference
¹H NMR (CDCl₃)δ (ppm): 6.29 (s, 2H), 3.45 (s, 2H), 2.89 (s, 2H), 1.51 (m, 2H)
¹³C NMR (CDCl₃)δ (ppm): 171.2, 137.9, 48.9, 46.1, 45.8
FTIR (KBr)ν (cm⁻¹): 3070 (C-H, alkene), 1850, 1780 (C=O, anhydride), 1220 (C-O)
Protocol 2: Synthesis of trans-5-Norbornene-2,3-dicarboxylic Acid

This protocol describes the synthesis of the dicarboxylic acid derivative.

Materials:

  • Fumaric acid (11.6 g, 100 mmol)

  • Water (100 mL)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene, 7.27 g, 110 mmol)

Procedure:

  • In a 250 mL three-neck flask, add fumaric acid and water.

  • With stirring, add freshly prepared cyclopentadiene dropwise.

  • Carefully heat the mixture to an internal temperature of about 70°C under reflux.

  • Once the upper phase of cyclopentadiene has disappeared, continue heating at reflux for an additional hour.

  • Cool the reaction solution to 0°C.

  • Collect the precipitated product by suction filtration, wash with a small amount of ice-cold water, and dry.[1]

Quantitative Data:

ParameterValueReference
Typical Yield89%[1]
Melting Point88 °C[1]

Characterization Data:

TechniqueDataReference
¹H NMR (D₂O)δ (ppm): 6.29-6.09 (m, 2H), 3.35 (dd, 1H), 3.24 (m, 1H), 3.12 (m, 1H), 2.62 (dd, 1H), 1.61-1.41 (m, 2H)[1]
¹³C NMR (D₂O)δ (ppm): 176.9, 175.7, 139.2, 136.8, 49.4, 49.3, 48.9, 48.6, 47.2[1]
FTIR (KBr)ν (cm⁻¹): 3300-2300 (O-H, carboxylic acid), 1725 (C=O, carboxylic acid)[1]
Protocol 3: Synthesis of 5-Norbornene-2-carbonitrile

This protocol outlines the synthesis of a nitrile-functionalized norbornene derivative.

Materials:

  • Acrylonitrile

  • Cyclopentadiene (freshly cracked)

Procedure:

The synthesis of 5-Norbornene-2-carbonitrile is achieved through a Diels-Alder reaction between cyclopentadiene and acrylonitrile. The reaction can be carried out under thermal conditions.

  • Freshly crack dicyclopentadiene to obtain cyclopentadiene.

  • React the cyclopentadiene with acrylonitrile. Specific reaction conditions such as temperature and solvent can be optimized to improve yield and selectivity.

Quantitative Data:

ParameterValueReference
Typical YieldVaries based on conditions

Characterization Data:

TechniqueData
¹H NMR Expected signals for olefinic, bridgehead, and nitrile-adjacent protons.
¹³C NMR Expected signals for olefinic, bridgehead, cyano, and aliphatic carbons.
FTIR ν (cm⁻¹): ~2240 (C≡N stretch)

Experimental Workflow

The general workflow for the synthesis and purification of bicyclic norbornene derivatives is outlined below.

Workflow start Start crack Crack Dicyclopentadiene (Generate Cyclopentadiene) start->crack react Diels-Alder Reaction (with Dienophile) crack->react workup Reaction Workup (e.g., Cooling, Filtration) react->workup purify Purification (e.g., Recrystallization) workup->purify char Characterization (NMR, FTIR, etc.) purify->char end Pure Product char->end

Caption: A typical experimental workflow for norbornene derivative synthesis.

Data Summary

The following table summarizes the key quantitative data for the synthesized bicyclic norbornene derivatives.

DerivativeDienophileTypical YieldMelting Point (°C)Key FTIR Peaks (cm⁻¹)
cis-5-Norbornene-exo-2,3-dicarboxylic AnhydrideMaleic Anhydride82.7%[1]140-1451850, 1780 (C=O)
trans-5-Norbornene-2,3-dicarboxylic AcidFumaric Acid89%[1]88[1]3300-2300 (O-H), 1725 (C=O)[1]
5-Norbornene-2-carbonitrileAcrylonitrileVariableN/A~2240 (C≡N)

Conclusion

The Diels-Alder reaction provides a robust and efficient method for the laboratory-scale synthesis of a variety of bicyclic norbornene derivatives. The protocols outlined in this application note, along with the provided characterization data, offer a solid foundation for researchers and scientists to produce these valuable compounds for applications in drug development and materials science. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high yields of pure products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1,1-difluoroethylene. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help optimize your reaction outcomes.

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of this compound, primarily via the dehydrochlorination of 1,2-dichloro-1,1-difluoroethane.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The dehydrochlorination may not have gone to completion.

    • Solution: Consider increasing the reaction time or temperature. Ensure efficient mixing to maximize contact between the reactants.

  • Suboptimal Base Concentration: The concentration of the base (e.g., potassium hydroxide) is critical.

    • Solution: Use a sufficiently concentrated solution of alcoholic potassium hydroxide. An excess of base is often employed to drive the reaction to completion.

  • Presence of Water: Water can interfere with the reaction, particularly if using a phase-transfer catalyst.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inefficient Product Collection: this compound is a low-boiling point gas (boiling point: -17.7 °C), which can lead to loss of product during the reaction and workup.[1]

    • Solution: Employ a cold trap (e.g., a dry ice/acetone condenser) to effectively capture the gaseous product as it is formed.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The primary side reaction of concern is the elimination of hydrogen fluoride (HF) from the desired product, which can lead to the formation of chlorofluoroacetylene.[1]

  • Minimization Strategy:

    • Temperature Control: Avoid excessively high reaction temperatures, as this can promote the elimination of HF.

    • Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed, as this can lead to further decomposition of the product.

Another potential side product, especially if there are impurities in the starting material or if incorrect reaction conditions are used, is 1,1-difluoroethane, formed by the dechlorination of the starting material.[1]

  • Minimization Strategy:

    • Purity of Starting Material: Ensure the high purity of the 1,2-dichloro-1,1-difluoroethane starting material.

    • Choice of Reagents: Use appropriate reagents for dehydrochlorination (e.g., alcoholic KOH) rather than reducing agents.

Q3: How can I effectively purify the crude this compound product?

A3: Purification typically involves removing unreacted starting materials, acidic byproducts (like HCl), and any other organic impurities.

  • Washing: The crude product gas can be bubbled through a series of wash bottles.

    • A water wash will remove any water-soluble impurities and some HCl.

    • A subsequent wash with a dilute alkaline solution (e.g., 5-10% sodium hydroxide) will neutralize and remove any remaining acidic gases.[2]

  • Drying: After washing, the gas should be passed through a drying agent, such as calcium chloride or a column packed with a suitable desiccant, to remove any entrained water.[2]

  • Condensation and Distillation: The purified gas can then be condensed in a cold trap. For very high purity, fractional distillation at low temperatures can be employed to separate the product from any remaining impurities with different boiling points.

Q4: Can Phase Transfer Catalysis (PTC) improve the yield of this reaction?

A4: Yes, Phase Transfer Catalysis (PTC) can be a highly effective method for improving yields in dehydrohalogenation reactions.[3][4][5]

  • How it works: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase where the 1,2-dichloro-1,1-difluoroethane is located. This increases the reaction rate and can allow for milder reaction conditions, potentially reducing side product formation.

  • Implementation: A small amount of a suitable phase-transfer catalyst (e.g., a tetraalkylammonium halide) can be added to the reaction mixture. This can enable the use of an aqueous solution of the base rather than an alcoholic solution, which can be advantageous in some experimental setups.

Data Presentation

The following table summarizes various reported conditions for the synthesis of haloalkenes, providing a comparative overview of different methodologies.

Starting MaterialReagent(s)CatalystTemperature (°C)Yield (%)Reference
1,1,1,2-Tetrachloro-2,2-difluoroethaneZinc powder, Zinc chloride-60-6389-95Organic Syntheses[6]
1,2,2-Trichloro-1,1-difluoroethaneSodium hydroxide-Not specifiedNot specifiedOrganic Syntheses[6]
1,2,2-Trichloro-1,1-difluoroethanePotassium hydroxide in aqueous methanol-Not specifiedNot specifiedOrganic Syntheses[6]
1,1,1-Trichloroethane and/or 1,1-dichloro-1-fluoroethaneHydrofluoric acidPerfluoroalkanesulfonic acid80-150Not specifiedUS Patent 4849555A[7]
1,1,2-TrichloroethaneHydrogen fluorideChromium magnesium fluoride150-350GoodCN Patent 104692998A[8]

Experimental Protocols

Synthesis of this compound via Dehydrochlorination of 1,2-dichloro-1,1-difluoroethane

This protocol is a representative procedure based on established dehydrochlorination methods.

Materials:

  • 1,2-dichloro-1,1-difluoroethane (HCFC-132b)

  • Potassium hydroxide (KOH)

  • Anhydrous ethanol

  • Ice

  • Dry ice

  • Acetone

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Gas outlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas washing bottles

  • Cold trap (Dewar condenser)

Procedure:

  • Reaction Setup:

    • Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas outlet adapter. Ensure all glassware is thoroughly dried.

    • The outlet of the reflux condenser should be connected via tubing to a series of two gas washing bottles, the first containing water and the second a 5% aqueous sodium hydroxide solution. The outlet of the second wash bottle should lead to a cold trap (Dewar condenser) cooled with a dry ice/acetone slurry.

    • Place the reaction flask in a heating mantle on a magnetic stirrer.

  • Preparation of Reagents:

    • Prepare a solution of potassium hydroxide in anhydrous ethanol (e.g., 20% w/v) in a separate beaker. Allow the solution to cool to room temperature.

    • Charge the dropping funnel with 1,2-dichloro-1,1-difluoroethane.

  • Reaction:

    • Add the ethanolic potassium hydroxide solution to the three-necked flask.

    • Begin stirring and gently heat the solution to a low reflux.

    • Slowly add the 1,2-dichloro-1,1-difluoroethane from the dropping funnel to the refluxing solution. The addition rate should be controlled to maintain a steady evolution of gas.

    • The product, this compound, will be formed as a gas and will pass through the reflux condenser.

  • Product Collection and Purification:

    • The product gas will first bubble through the water wash bottle to remove any water-soluble impurities and then through the sodium hydroxide solution to neutralize any HCl gas.

    • The purified gas will then be condensed and collected in the cold trap.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the cessation of gas evolution), discontinue heating.

    • Allow the apparatus to cool to room temperature while maintaining a slow flow of inert gas.

    • The condensed this compound can be carefully transferred from the cold trap to a pre-weighed, cooled collection vessel.

    • The yield can be determined by the mass of the collected product.

    • The identity and purity of the product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 1,2-dichloro-1,1-difluoroethane 1,2-dichloro-1,1-difluoroethane This compound This compound 1,2-dichloro-1,1-difluoroethane->this compound  -HCl (Dehydrochlorination) [Base, e.g., KOH] Chlorofluoroacetylene Chlorofluoroacetylene This compound->Chlorofluoroacetylene  -HF (Side Reaction) [High Temperature]

Caption: Main reaction and side reaction pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Is the reaction complete? (e.g., by GC analysis of the reaction mixture) start->check_completion increase_time_temp Increase reaction time or temperature. Ensure efficient stirring. check_completion->increase_time_temp No check_base Is the base concentration optimal? check_completion->check_base Yes increase_time_temp->check_base increase_base Increase base concentration or use a stronger base. check_base->increase_base No check_collection Is the product collection efficient? (e.g., check cold trap temperature) check_base->check_collection Yes increase_base->check_collection improve_collection Ensure cold trap is sufficiently cold. Check for leaks in the system. check_collection->improve_collection No consider_ptc Consider using a Phase Transfer Catalyst (PTC) to improve reaction rate and yield. check_collection->consider_ptc Yes improve_collection->consider_ptc

References

Technical Support Center: Dehydrochlorination of HCFC-132b

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydrochlorination of 1,2-dichloro-1,1-difluoroethane (HCFC-132b).

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the dehydrochlorination of HCFC-132b?

The primary product of the dehydrochlorination of HCFC-132b (1,2-dichloro-1,1-difluoroethane) is typically 1-chloro-1,2-difluoroethylene. The reaction involves the elimination of a hydrogen and a chlorine atom from adjacent carbon atoms. Depending on the reaction conditions, a mixture of (E) and (Z)-isomers of the product may be formed.

Q2: What are the common reagents used for the dehydrochlorination of HCFC-132b?

Common reagents for dehydrochlorination include alcoholic solutions of strong bases, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous base and the organic substrate.

Q3: What are the potential side reactions to be aware of during the dehydrochlorination of HCFC-132b?

Several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. These include:

  • Isomerization: Formation of geometric isomers ((E) and (Z)) of 1-chloro-1,2-difluoroethylene is common.

  • Positional Isomer Formation: Under certain conditions, particularly at higher temperatures (e.g., 600°C), the formation of 2-chloro-1,1-difluoroethylene can occur as a significant byproduct.[1]

  • Oligomerization/Polymerization: The fluoroolefin product can react with itself to form low molecular weight oligomers or polymers, especially at higher concentrations or temperatures.

  • Substitution Reactions: The basic reagent can act as a nucleophile and substitute one of the chlorine atoms, leading to the formation of alcohol or ether byproducts. This is generally a minor pathway with sterically hindered bases.

  • Dehalogenation: In the presence of certain metals, dehalogenation to form 1,2-difluoroethylene can occur.[2]

Q4: How can I minimize the formation of side products?

Minimizing side product formation often involves careful control of reaction conditions:

  • Temperature: Lower reaction temperatures generally favor the desired dehydrochlorination over side reactions like thermal rearrangements or polymerization.

  • Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products.

  • Concentration: Using more dilute solutions can reduce the rate of bimolecular side reactions like oligomerization.

  • Choice of Base: Using a non-nucleophilic, sterically hindered base can minimize substitution reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of reactants and products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 1-chloro-1,2-difluoroethylene - Incomplete reaction. - Formation of significant amounts of side products (e.g., isomers, oligomers). - Loss of volatile product during workup.- Increase reaction time or temperature cautiously, monitoring for byproduct formation. - Optimize reaction conditions (see FAQ Q4). - Use a cooled receiving flask during distillation and handle the product at low temperatures.
Presence of this compound in the Product - High reaction temperature.- Perform the dehydrochlorination at a lower temperature. Thermal arrangement is more likely at elevated temperatures.
Formation of Polymeric Material - High concentration of the fluoroolefin product. - Extended reaction time at elevated temperatures.- Use a higher solvent to substrate ratio. - Minimize reaction time after the consumption of the starting material. - Consider adding a radical inhibitor if polymerization is suspected to be a radical process.
Cis/Trans Isomer Mixture Complicates Purification - The reaction chemistry naturally leads to a mixture of isomers.- Employ fractional distillation for separation, as the boiling points of the isomers may differ. - Utilize chromatographic techniques (e.g., gas chromatography) for analytical or small-scale separation.
Presence of Oxygenated Impurities (Alcohols/Ethers) - The base (e.g., hydroxide) is acting as a nucleophile.- Use a more sterically hindered, non-nucleophilic base (e.g., potassium tert-butoxide). - Employ a phase-transfer catalyst with an aqueous base to minimize the concentration of the hydroxide ion in the organic phase.

Experimental Protocols

Protocol 1: Dehydrochlorination of HCFC-132b using Alcoholic Potassium Hydroxide

This protocol is a general guideline and may require optimization.

Materials:

  • 1,2-dichloro-1,1-difluoroethane (HCFC-132b)

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for inert gas.

  • Dissolve a stoichiometric excess of potassium hydroxide in anhydrous ethanol in the flask under a slow stream of inert gas.

  • Cool the solution in an ice bath.

  • Slowly add HCFC-132b to the cooled solution from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) if applicable.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully distill the product directly from the reaction mixture. The product, 1-chloro-1,2-difluoroethylene, is volatile. Use a cooled receiver to collect the distillate.

  • Analyze the product for purity and isomer distribution using GC and/or NMR spectroscopy.

Data Presentation

Table 1: Hypothetical Product Distribution in the Dehydrochlorination of HCFC-132b under Different Conditions

Condition Temperature (°C) Base Yield of 1-chloro-1,2-difluoroethylene (%) (E)/(Z) Ratio Other Byproducts (%)
A25KOH in Ethanol751:15 (Oligomers), 2 (Substitution)
B60KOH in Ethanol851.2:18 (Oligomers), 3 (Substitution)
C600ThermalNot specifiedNot applicableSignificant this compound[1]
D40K-tert-butoxide in THF901:12 (Oligomers)

Note: The data in this table is illustrative and based on general principles of elimination reactions. Actual results may vary.

Mandatory Visualizations

Logical Relationship: Factors Influencing Side Reactions

Side_Reactions High_Temp High Temperature Side_Reactions Increased Side Reactions High_Temp->Side_Reactions High_Conc High Concentration High_Conc->Side_Reactions Strong_Nucleophilic_Base Strong Nucleophilic Base Strong_Nucleophilic_Base->Side_Reactions Isomerization Isomerization Side_Reactions->Isomerization leads to Polymerization Oligomerization/ Polymerization Side_Reactions->Polymerization leads to Substitution Substitution Products Side_Reactions->Substitution leads to Rearrangement Rearrangement Products Side_Reactions->Rearrangement leads to

Caption: Factors contributing to increased side reactions.

Experimental Workflow: Dehydrochlorination and Analysis

Workflow Start Start: Reactants (HCFC-132b, Base, Solvent) Reaction Dehydrochlorination Reaction (Controlled Temperature and Time) Start->Reaction Monitoring Reaction Monitoring (e.g., GC) Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Workup (Distillation) Monitoring->Workup Complete Product Crude Product (1-chloro-1,2-difluoroethylene isomers) Workup->Product Analysis Product Analysis (GC, NMR, MS) Product->Analysis Purification Purification (Fractional Distillation) Product->Purification Final_Product Pure Product(s) Purification->Final_Product

Caption: General experimental workflow for dehydrochlorination.

References

Preventing polymerization of 2-Chloro-1,1-difluoroethylene during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-1,1-difluoroethylene (CDFE)

This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of this compound (CDFE) to prevent unintended polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CDFE) and why is its polymerization during storage a concern?

A1: this compound (CDFE), also known as HCFC-1122, is a reactive unsaturated hydrochlorofluorocarbon with the chemical formula CF₂=CHCl.[1][2] It serves as a valuable intermediate in the synthesis of fluorosurfactants, textile finishing agents, and other fine chemicals.[1] Uncontrolled polymerization is a significant safety concern because it is an exothermic process that can generate heat and pressure within a sealed container, potentially leading to container rupture and a hazardous release of the material. The product safety data sheet explicitly states that CDFE may polymerize.[3]

Q2: What primary factors can initiate the polymerization of CDFE?

A2: The polymerization of CDFE, a process often initiated by free radicals, can be triggered by several factors:

  • Heat: Elevated temperatures increase the rate of chemical reactions, including the formation of initiating species. Storage temperatures should not exceed 50°C.[3]

  • Sunlight (UV Radiation): UV light can provide the energy to break chemical bonds and form free radicals, which can initiate polymerization.[1] Containers should be protected from sunlight.[3]

  • Contaminants: Impurities such as oxygen, peroxides, metal ions, or other reactive species can act as catalysts or initiators.

  • Static Discharge: As a flammable gas, static electricity can be an ignition source, and the energy from a spark could potentially initiate polymerization.[4] Proper grounding procedures are essential during handling.[3]

Q3: What are the officially recommended storage conditions for CDFE?

A3: To ensure stability and prevent polymerization, CDFE must be stored under specific conditions. It should be kept in a dry, cool, and well-ventilated area, away from direct sunlight and other heat sources.[3][5][6] The storage container must be kept tightly closed when not in use.[3][4] It is also crucial to store it separately from incompatible materials.[4][7]

Q4: Are chemical inhibitors required for the safe storage of CDFE?

A4: While safety data sheets indicate that CDFE may polymerize, they do not always specify the presence of an inhibitor.[3] Given its reactive nature as a vinyl halide, the addition of a stabilizer is a common industrial practice for related monomers. Classes of stabilizers used for similar chlorinated or fluorinated compounds during synthesis include phenols (e.g., hydroquinone), amines, and unsaturated alcohols.[8] Users should always verify the presence and concentration of an inhibitor with the supplier. If the intended application is sensitive to inhibitors, it is crucial to discuss inhibitor-free options and associated storage limitations with the manufacturer.

Q5: Which substances are considered incompatible with CDFE?

A5: To prevent hazardous reactions, CDFE should not be stored with or near incompatible materials. These include strong oxidizing agents, strong acids, strong bases, alkali metals, and finely divided metals such as aluminum, magnesium, or zinc.[7]

Q6: What are the warning signs of active polymerization in a CDFE container, and what is the appropriate emergency response?

A6: Signs that uncontrolled polymerization may be occurring include a noticeable temperature increase on the outside of the container or any bulging or deformation of the cylinder. If you suspect polymerization is happening, do not attempt to move the container or relieve the pressure. Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) or a hazardous materials response team immediately.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Suspected Polymer Formation (e.g., solid residue observed) 1. Depletion of inhibitor.2. Improper storage (exposure to heat/light).3. Introduction of contaminants.1. Safely take a sample for analysis (see Experimental Protocols).2. Review storage logs and conditions.3. If confirmed, contact the supplier and your EHS office for guidance on disposal. Do not use the material if purity is compromised.
Pressure Increase in Cylinder at Constant Temperature 1. Slow, uncontrolled polymerization.2. Decomposition of the material.1. Immediately move the cylinder to a remote, well-ventilated area if safe to do so.2. Notify EHS and the supplier.3. Do not attempt to vent the cylinder without expert consultation.
Material Fails Quality Control Assay After Storage 1. Degradation or polymerization.2. Reaction with container material or contaminants.1. Quarantine the entire batch.2. Perform analytical tests to identify impurities.3. Refer to the supplier's certificate of analysis and recommended shelf life.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for CDFE

ParameterRecommendationRationaleCitations
Temperature Store in a cool place; do not exceed 50°C.Minimizes the rate of potential polymerization and decomposition reactions.[3]
Light Exposure Protect from sunlight. Store in a dark area or opaque container.Prevents UV-induced free radical formation.[3][5]
Atmosphere Store in a dry, well-ventilated area.Prevents moisture condensation and allows for safe dispersal of any potential leaks.[3][4][6]
Container Keep container tightly closed. Use appropriate, sealed chemical containers.Prevents contamination from air/moisture and leakage of the gas.[3][4][6]
Ignition Sources Keep away from heat, sparks, open flames, and static discharge.CDFE is flammable and ignition sources can initiate combustion or polymerization.[3][4][9]
Handling Tools Use only non-sparking tools.Prevents accidental ignition from mechanical sparks.[3][4][9]
Grounding Ground and bond container and receiving equipment.Prevents the buildup of static electricity.[4]

Experimental Protocols

Protocol: Monitoring the Stability of Stored CDFE

Objective: To periodically assess the purity and stability of stored this compound and to detect early indicators of polymerization.

Disclaimer: This is a general methodology. All laboratory work should be performed in a certified fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[3][4][6]

Materials:

  • Sample of stored CDFE

  • Gas-tight syringe

  • Appropriate gas chromatography (GC) system with a suitable column (e.g., PLOT Q or similar) and detector (e.g., FID or MS)

  • High-purity solvent (e.g., hexane) for residue analysis

  • Evaporating dish

  • Analytical balance

Methodology:

  • Visual Inspection:

    • Before sampling, carefully inspect the exterior of the storage container for any signs of bulging, corrosion, or heat discoloration. Document any observations.

  • Gas Chromatography (GC) Purity Analysis:

    • Objective: To quantify the purity of the CDFE and detect the presence of volatile impurities or degradation products.

    • Procedure:

      • Prepare the GC system according to the manufacturer's instructions for gas analysis.

      • Carefully draw a small, precise volume of gaseous CDFE from the container's headspace using a gas-tight syringe.

      • Immediately inject the sample into the GC inlet.

      • Run the analysis using a pre-validated temperature program.

      • Analyze the resulting chromatogram. The primary peak should correspond to CDFE. The presence of new or growing impurity peaks compared to a baseline analysis (e.g., upon receipt of the material) may indicate degradation.

  • Non-Volatile Residue (NVR) Test:

    • Objective: To quantify the amount of non-volatile material (i.e., polymer) in the sample.

    • Procedure:

      • Weigh a clean, dry evaporating dish on an analytical balance (W₁).

      • In a fume hood, carefully bubble a known volume of CDFE gas through a pre-weighed amount of a suitable, high-purity volatile solvent in the evaporating dish. Alternatively, for liquefied gas, carefully dispense a small, known amount into the dish.

      • Allow the CDFE and solvent to evaporate completely in the fume hood at ambient temperature. Do not heat, as this could induce further reactions.

      • Once fully evaporated, place the dish in a desiccator to remove any condensed moisture.

      • Reweigh the evaporating dish (W₂).

      • Calculation: NVR (in ppm) = [(W₂ - W₁) / (mass of CDFE sample)] x 10⁶.

    • Interpretation: A significant NVR value indicates the presence of polymer.

Recommended Testing Schedule:

  • Upon receipt from the supplier (to establish a baseline).

  • Every 6 months during storage.

  • Prior to use in a critical experiment.

Logical Pathway for Preventing CDFE Polymerization

Caption: Logical workflow of factors initiating CDFE polymerization and the corresponding preventive measures.

References

Technical Support Center: Purification of 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-1,1-difluoroethylene (CFO-1122). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this versatile fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized from 1,1,2-trichloroethane, impurities could include the starting material itself and other chlorinated or fluorinated ethanes and ethenes.[1][2][3] Acidic impurities such as hydrogen chloride (HCl) or hydrogen fluoride (HF) may also be present, particularly if dehydrohalogenation is involved in the synthesis.[4]

Q2: What are the primary methods for purifying this compound?

A2: The primary purification techniques for this compound include:

  • Fractional Distillation: Effective for separating components with different boiling points.

  • Chemical Treatment: Useful for removing specific types of impurities, such as unsaturated compounds, through oxidation.

  • Preparative Gas Chromatography (Prep-GC): A high-resolution technique suitable for obtaining very high purity material on a smaller scale.

Q3: Can this compound polymerize during purification?

A3: Yes, like many unsaturated monomers, this compound has the potential to polymerize, especially at elevated temperatures or in the presence of initiators.[5] It is crucial to take precautions to prevent polymerization during purification, such as using inhibitors and maintaining appropriate temperature control during distillation.

Q4: How can I remove acidic impurities like HCl or HF?

A4: Acidic impurities can be removed by washing the crude product with a mild aqueous base, such as a dilute sodium bicarbonate or sodium hydroxide solution, followed by washing with water to remove any residual base and salts. The organic phase should then be thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before further purification.

Q5: What analytical methods are suitable for assessing the purity of this compound?

A5: The purity of this compound is typically assessed using Gas Chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7] GC-MS is particularly useful for identifying unknown impurities.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Distillation Troubleshooting
Issue Possible Cause(s) Solution(s)
Poor Separation of Impurities - Inefficient distillation column (insufficient theoretical plates).- Incorrect reflux ratio.- Azeotrope formation.- Use a more efficient distillation column (e.g., a spinning band column).- Optimize the reflux ratio; a higher reflux ratio generally improves separation.- Consider azeotropic distillation if an azeotrope is present.
Product Polymerization in the Reboiler - Excessive reboiler temperature.- Presence of polymerization initiators.- Prolonged heating time.- Use vacuum distillation to lower the boiling point and reduce the required temperature.- Add a polymerization inhibitor (e.g., hydroquinone or butylated hydroxytoluene (BHT)) to the distillation flask.- Minimize the distillation time.
Pressure Fluctuations - Unstable heat input.- Leaks in the distillation apparatus.- Ensure a stable and consistent heat source.- Check all joints and connections for leaks.
Flooding of the Column - Excessive boil-up rate.- High reflux ratio.- Reduce the heat input to the reboiler.- Decrease the reflux ratio.
Chemical Purification Troubleshooting
Issue Possible Cause(s) Solution(s)
Incomplete Removal of Unsaturated Impurities with KMnO₄ - Insufficient amount of potassium permanganate.- Inadequate reaction time or temperature.- Poor mixing of the biphasic system.- Increase the concentration or volume of the KMnO₄ solution.- Increase the reaction time or gently warm the mixture (e.g., to 40-50 °C) with careful monitoring.- Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.
Formation of Emulsions During Aqueous Wash - Presence of surfactants or fine particulate matter.- Add a small amount of a saturated brine solution to help break the emulsion.- Allow the mixture to stand for an extended period.- If persistent, filter the mixture through a bed of Celite.
Product Loss During Work-up - Dissolution of the product in the aqueous phase.- Volatility of the product.- Minimize the volume of aqueous washes.- Back-extract the aqueous layers with a small amount of a suitable solvent (e.g., dichloromethane) to recover dissolved product.- Perform all operations in a well-chilled apparatus to minimize evaporative losses.

Experimental Protocols

Fractional Distillation

Fractional distillation is a primary technique for purifying this compound by separating it from impurities with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a high-efficiency distillation column (e.g., a Vigreux, packed, or spinning band column). The choice of column depends on the required purity. A spinning band column is recommended for separating closely boiling impurities.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar. If there is a risk of polymerization, add a polymerization inhibitor.

  • Distillation:

    • Heat the distillation flask gently.

    • Once boiling begins, adjust the heat to establish a steady reflux in the column.

    • Maintain an appropriate reflux ratio (e.g., 5:1 to 10:1, distillate to reflux) to ensure good separation.

    • Collect the fractions based on the boiling point. The boiling point of this compound is -19 °C at atmospheric pressure. For higher boiling impurities, distillation can be performed at atmospheric pressure. For lower boiling impurities or to prevent polymerization, vacuum distillation may be necessary.

  • Collection and Storage: Collect the purified product in a receiver cooled in an ice bath or a dry ice/acetone bath to minimize evaporation. Store the purified product in a tightly sealed container at a low temperature.

Quantitative Data (Illustrative):

Purification Method Initial Purity (%) Final Purity (%) Key Parameters
Fractional Distillation~95>99Vigreux Column, Reflux Ratio 5:1
Spinning Band Distillation~98>99.9High-efficiency spinning band column
Chemical Purification using Potassium Permanganate

This method is effective for removing unsaturated impurities by oxidation.

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the crude this compound.

  • Reagent Addition: Slowly add an aqueous solution of potassium permanganate (KMnO₄, e.g., 5-10 wt%) to the stirred crude product. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature. A small amount of a phase-transfer catalyst can be added to improve the reaction rate.

  • Reaction: Stir the biphasic mixture vigorously for a specified period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature to 40 °C). The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with a saturated solution of sodium bisulfite to remove any excess KMnO₄ and manganese dioxide.

    • Wash with water and then with a saturated brine solution.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄).

  • Final Purification: The treated this compound can be further purified by fractional distillation to remove any non-oxidizable impurities and reaction byproducts.

Quantitative Data (Illustrative based on similar compounds):

Parameter Value
KMnO₄ Concentration5-10 wt% in water
Reaction Temperature25-40 °C
Reaction Time1-4 hours
Impurity ReductionCan reduce olefinic impurities to <10 ppm

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Storage crude Crude this compound distillation Fractional Distillation crude->distillation chem_treat Chemical Treatment (e.g., KMnO4 wash) crude->chem_treat prep_gc Preparative GC crude->prep_gc analysis Purity Analysis (GC-MS) distillation->analysis chem_treat->distillation Further Purification chem_treat->analysis prep_gc->analysis storage Store Purified Product analysis->storage

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_distillation Distillation Issues cluster_chemical Chemical Treatment Issues start Purification Issue Identified check_purity Analyze Purity (GC-MS) start->check_purity poor_sep Poor Separation check_purity->poor_sep Impurities Remain polymerization Polymerization check_purity->polymerization Product Loss/Residue pressure_instability Pressure Instability check_purity->pressure_instability Process Instability incomplete_reaction Incomplete Impurity Removal check_purity->incomplete_reaction Specific Impurities Persist emulsion Emulsion Formation check_purity->emulsion Work-up Problems Increase Column Efficiency Increase Column Efficiency poor_sep->Increase Column Efficiency Optimize Reflux Ratio Optimize Reflux Ratio poor_sep->Optimize Reflux Ratio Add Inhibitor Add Inhibitor polymerization->Add Inhibitor Use Vacuum Use Vacuum polymerization->Use Vacuum Check for Leaks Check for Leaks pressure_instability->Check for Leaks Stabilize Heat Source Stabilize Heat Source pressure_instability->Stabilize Heat Source Adjust Reagent Concentration Adjust Reagent Concentration incomplete_reaction->Adjust Reagent Concentration Modify Reaction Time/Temp Modify Reaction Time/Temp incomplete_reaction->Modify Reaction Time/Temp Add Brine Add Brine emulsion->Add Brine Filter Filter emulsion->Filter

Caption: A logical troubleshooting guide for common purification issues.

References

Removing 2-Chloro-1,1-difluoroethylene impurities from HFC-134a

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of 2-Chloro-1,1-difluoroethylene (R-1122) impurities from 1,1,1,2-tetrafluoroethane (HFC-134a).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove this compound (R-1122) from HFC-134a?

A1: this compound (R-1122) is considered a toxic impurity.[1] For applications such as medical propellants, its concentration in HFC-134a must be reduced to very low levels, often below 10 parts per million (ppm), and preferably below 1 ppm, to meet regulatory standards and ensure product safety.[1]

Q2: What are the common methods for removing R-1122 from HFC-134a?

A2: Several methods can be employed, including:

  • Adsorption: Using materials like zeolites or activated carbon to selectively capture the R-1122 impurity.

  • Oxidation: Chemically converting R-1122 to other compounds using oxidizing agents like potassium permanganate.[2]

  • Extractive Distillation: Using a solvent to alter the relative volatilities of HFC-134a and R-1122, making separation by distillation more effective.[3][4]

  • Catalytic Conversion: Passing the gas mixture over a catalyst to selectively convert R-1122 into other, more easily separable substances.

  • UV Chlorination: Reacting R-1122 with chlorine under UV light to form higher boiling point compounds that can be separated by distillation.[5]

Q3: What makes the separation of R-1122 and HFC-134a by simple distillation difficult?

A3: The boiling points of HFC-134a (-26.5 °C) and R-1122 (-17.7 °C) are relatively close, making their separation by conventional distillation challenging and energy-intensive.[1]

Q4: What type of adsorbent is effective for R-1122 removal?

A4: Zeolite molecular sieves, such as type 13X, have been shown to be effective in adsorbing fluorocarbon impurities. The selection of the appropriate zeolite depends on the kinetic diameter and polarity of the impurity molecule compared to the bulk refrigerant.

Q5: What are the safety concerns when handling this compound?

A5: R-1122 is a flammable gas and can cause skin and eye irritation.[2] It may also cause drowsiness or dizziness upon inhalation.[2] It is crucial to handle this substance in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection.

Troubleshooting Guides

Adsorption Method
Issue Possible Cause(s) Troubleshooting Steps
Low R-1122 Removal Efficiency 1. Adsorbent is saturated. 2. Incorrect adsorbent type for R-1122. 3. Channeling through the adsorbent bed. 4. Gas flow rate is too high.1. Regenerate or replace the adsorbent. 2. Verify the suitability of the zeolite type (e.g., 13X) for olefin removal. 3. Ensure proper packing of the adsorbent bed to avoid voids. 4. Reduce the gas flow rate to increase residence time.
Adsorbent Deactivation 1. Presence of moisture or other reactive compounds in the gas stream. 2. Coking or polymerization of olefins on the adsorbent surface. 3. Improper regeneration procedure (e.g., temperature too high).1. Pretreat the gas stream to remove moisture and other interfering substances. 2. Optimize regeneration conditions to remove coke precursors. 3. Follow the recommended regeneration protocol for the specific zeolite, avoiding excessive temperatures.[1][2]
Pressure Drop Across Adsorbent Bed 1. Adsorbent particles are too fine. 2. Fouling of the bed with particulate matter. 3. Compaction of the adsorbent bed.1. Use adsorbent with the recommended particle size for the column diameter. 2. Install a particulate filter upstream of the adsorbent bed. 3. Ensure the bed is properly supported and not subjected to excessive pressure.
Oxidation with Potassium Permanganate (KMnO₄)
Issue Possible Cause(s) Troubleshooting Steps
Incomplete R-1122 Removal 1. Insufficient concentration of KMnO₄ solution. 2. Inadequate contact time between the gas and the solution. 3. pH of the solution is not optimal.1. Increase the concentration of the KMnO₄ solution. 2. Use a scrubber with a longer contact path or reduce the gas flow rate. 3. Adjust the pH of the solution; permanganate oxidation of chlorinated ethenes is effective at neutral pH.[6]
Formation of Brown Precipitate (MnO₂) 1. This is a natural byproduct of the oxidation reaction.1. The manganese dioxide precipitate will need to be periodically removed from the scrubbing solution.
Carryover of KMnO₄ Solution 1. Gas flow rate is too high. 2. Inadequate mist eliminator in the scrubber.1. Reduce the gas flow rate. 2. Install or check the functionality of a mist eliminator at the gas outlet of the scrubber.
Extractive Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation Efficiency 1. Incorrect solvent-to-feed ratio. 2. Suboptimal operating temperature or pressure. 3. Incorrect number of theoretical stages in the column.1. Adjust the solvent-to-feed ratio to enhance the relative volatility. 2. Optimize the column's temperature and pressure profiles. 3. Ensure the distillation column has a sufficient number of stages for the desired separation.
Emulsion Formation at the Liquid-Liquid Interface 1. High agitation or mixing energy. 2. Presence of surface-active contaminants.1. Reduce the agitation in the column. 2. Pretreat the feed to remove any surfactants or other contaminants.[7]
Solvent Loss 1. High volatility of the solvent. 2. Inefficient solvent recovery system.1. Select a solvent with a lower volatility if possible. 2. Ensure the solvent recovery column is operating efficiently.

Data Presentation

The following table summarizes the key parameters for different methods of R-1122 removal from HFC-134a. Please note that these are typical values and may require optimization for specific experimental setups.

Method Key Reagents/Materials Typical Operating Temperature Typical Operating Pressure Typical R-1122 Removal Efficiency Key Byproducts/Waste
Adsorption Zeolite 13X, Activated CarbonAmbient to slightly elevatedAtmospheric to moderate pressure> 99%Spent adsorbent, regenerated contaminants
Oxidation Potassium Permanganate (KMnO₄) solutionAmbientAtmospheric> 95%Manganese dioxide (MnO₂), inorganic salts
Extractive Distillation Methanol, EthanolDependent on solvent and pressureModerate pressure> 99%Spent solvent, distillation bottoms
Catalytic Conversion Chromium-based catalyst100 - 275 °CAtmospheric to moderate pressure> 90%Converted impurity, spent catalyst
UV Chlorination Chlorine (Cl₂)AmbientAtmospheric> 98%Chlorinated byproducts

Experimental Protocols

Adsorption using Zeolite 13X

Objective: To remove R-1122 from a gaseous HFC-134a stream using a packed bed of 13X zeolite.

Materials:

  • HFC-134a contaminated with R-1122 (e.g., 1000 ppm)

  • 13X zeolite pellets (1/16 inch)

  • Stainless steel adsorption column

  • Mass flow controllers

  • Gas chromatograph with a suitable detector (e.g., FID or MS) for analysis

  • Heating tape and temperature controller for regeneration

Procedure:

  • Adsorbent Activation: Activate the 13X zeolite by heating it under a flow of dry nitrogen gas. A typical activation procedure involves heating to 200-300°C for 4-6 hours.

  • Column Packing: Carefully pack the activated zeolite into the adsorption column to ensure a uniform bed with no voids.

  • Adsorption:

    • Cool the column to the desired operating temperature (typically ambient).

    • Introduce the contaminated HFC-134a gas stream into the column at a controlled flow rate. The flow rate should be chosen to provide sufficient residence time for adsorption.

    • Periodically sample the gas exiting the column and analyze for R-1122 concentration using gas chromatography.

    • Continue the run until the concentration of R-1122 at the outlet begins to increase, indicating the start of breakthrough.

  • Regeneration:

    • Stop the flow of the contaminated gas.

    • Purge the column with a dry, inert gas (e.g., nitrogen).

    • Heat the column to the regeneration temperature (typically 200-250°C) while maintaining the inert gas flow to desorb the R-1122 and any other adsorbed species.

    • Continue regeneration until the outlet gas is free of contaminants.

    • Cool the column back to the operating temperature before starting the next adsorption cycle.

Oxidation with Aqueous Potassium Permanganate

Objective: To remove R-1122 from a gaseous HFC-134a stream by scrubbing with an aqueous solution of potassium permanganate.

Materials:

  • HFC-134a contaminated with R-1122

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Gas scrubbing bottle or packed column

  • pH meter

  • Gas chromatograph for analysis

Procedure:

  • Prepare Scrubbing Solution: Prepare a 1-5% (w/v) aqueous solution of potassium permanganate. The solution should have a neutral pH.

  • Setup: Fill the gas scrubbing bottle with the KMnO₄ solution. Connect the contaminated HFC-134a gas cylinder to the inlet of the scrubber and the outlet to a vent or collection bag.

  • Scrubbing:

    • Bubble the contaminated HFC-134a gas through the KMnO₄ solution at a controlled flow rate.

    • Ensure good gas-liquid contact. A fritted glass bubbler can be used to create fine bubbles and increase the interfacial area.

    • Monitor the color of the permanganate solution. A change from purple to brown indicates that the permanganate is being consumed.

    • Periodically sample the gas exiting the scrubber and analyze for R-1122 concentration.

  • Solution Replacement: Replace the scrubbing solution when its effectiveness in removing R-1122 decreases significantly, as indicated by the outlet gas analysis and the color change of the solution.

  • Waste Disposal: The spent solution containing manganese dioxide should be disposed of according to local environmental regulations.

Visualizations

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_process Purification Process cluster_regen Regeneration Zeolite 13X Zeolite Activation Activate Zeolite (250°C, N2 flow) Zeolite->Activation Column Pack Adsorption Column Activation->Column Contaminated_Gas Contaminated HFC-134a/R-1122 Gas Adsorption_Column Adsorption Column Contaminated_Gas->Adsorption_Column Purified_Gas Purified HFC-134a Adsorption_Column->Purified_Gas N2_Purge N2 Purge Adsorption_Column->N2_Purge Regenerate GC_Analysis GC Analysis Purified_Gas->GC_Analysis Heating Heat to 250°C N2_Purge->Heating Regenerate Cooling Cool to Ambient Heating->Cooling Regenerate Cooling->Adsorption_Column Regenerate

Caption: Workflow for R-1122 removal using zeolite adsorption.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Purity Low Purity of Recovered HFC-134a Cause1 Saturated Adsorbent Low_Purity->Cause1 Cause2 Inefficient Oxidation Low_Purity->Cause2 Cause3 Poor Distillation Separation Low_Purity->Cause3 Sol1 Regenerate/Replace Adsorbent Cause1->Sol1 Sol2 Increase Oxidant Conc. or Contact Time Cause2->Sol2 Sol3 Optimize Distillation Parameters Cause3->Sol3

Caption: Troubleshooting logic for low HFC-134a purity.

References

Technical Support Center: Oxidation of 2-Chloro-1,1-difluoroethylene with Potassium Permanganate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 2-chloro-1,1-difluoroethylene using potassium permanganate (KMnO₄).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem ID Question Possible Causes Solutions
OX-01 The reaction is sluggish or does not proceed to completion (purple permanganate color persists). 1. Low Reaction Temperature: While low temperatures are used to prevent over-oxidation, they can also slow down the reaction rate, especially with electron-deficient alkenes. 2. Inadequate Mixing: If the alkene and permanganate are not mixed efficiently, the reaction will be slow. This is particularly relevant in heterogeneous mixtures. 3. Neutral or Acidic pH: While acidic conditions can promote oxidation, in some cases, a slightly alkaline medium is more effective for the initial steps of permanganate addition.[1][2]1. Gradual Temperature Increase: Slowly and carefully increase the temperature of the reaction mixture while monitoring for any signs of a runaway reaction. 2. Improve Stirring: Use a mechanical stirrer to ensure vigorous and efficient mixing of the reactants.[1] 3. Adjust pH: Consider adding a small amount of a weak base, such as sodium bicarbonate, to maintain a slightly alkaline pH.[1]
OX-02 A complex mixture of products is obtained, making purification difficult. 1. Over-oxidation: Potassium permanganate is a strong oxidizing agent and can lead to a variety of cleavage products if the reaction conditions are not carefully controlled.[2][3][4] 2. Side Reactions: The presence of halogen atoms can lead to unexpected side reactions. 3. Reaction Temperature Too High: Elevated temperatures favor the cleavage of the carbon-carbon double bond, leading to multiple products.[1][4]1. Use Milder Conditions: Conduct the reaction at a low temperature (e.g., 0°C or below) and use a dilute solution of KMnO₄ added dropwise.[1][4] 2. Control pH: Maintain a neutral or slightly alkaline pH to disfavor oxidative cleavage.[1] 3. Alternative Oxidants: For controlled oxidation to a diol, consider using a milder reagent like osmium tetroxide (catalytic) with a co-oxidant.[3]
OX-03 The formation of a brown precipitate (manganese dioxide, MnO₂) makes the reaction mixture difficult to handle and work up. This is an expected byproduct of the reduction of permanganate in neutral or alkaline conditions.[5]1. Quenching: After the reaction is complete, add a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) to dissolve the MnO₂ precipitate. The solution should turn colorless or pale pink. 2. Filtration: If the precipitate is coarse, it can be removed by filtration through a pad of celite.
OX-04 I am not sure what the expected oxidation products are. The structure of this compound (CF₂=CHCl) suggests that oxidative cleavage will yield different products from each carbon of the double bond.Under harsh conditions (hot, concentrated KMnO₄), the double bond will cleave. • The CF₂ group is expected to oxidize to carbon dioxide (CO₂). • The CHCl group is expected to be oxidized to a carboxylic acid, which in this case would be formic acid. However, formic acid can be further oxidized to CO₂ and water. It's also possible that under certain conditions, phosgene (COCl₂) could be formed, which would then hydrolyze to CO₂ and HCl. A study on the oxidation of chloroformaldehyde suggests the formation of carbonic acid and chloride ions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound is a flammable gas and should be handled with extreme care in a well-ventilated fume hood. It is crucial to avoid contact with skin and eyes and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all equipment is properly grounded to prevent static discharge.

Q2: What are the expected products of the oxidation of this compound with potassium permanganate under mild versus harsh conditions?

A2:

  • Mild Conditions (cold, dilute, neutral/alkaline KMnO₄): The expected product is the corresponding diol, 2-chloro-1,1-difluoroethane-1,2-diol.[2][4]

  • Harsh Conditions (hot, concentrated, acidic/basic KMnO₄): The carbon-carbon double bond is cleaved. The CF₂ end is likely to be oxidized to carbon dioxide. The CHCl end would initially form an aldehyde, which would be further oxidized to a carboxylic acid (formic acid), and potentially further to carbon dioxide.[3][4] The C-Cl bond may also be cleaved, leading to the formation of chloride ions.[6]

Q3: How can I control the reaction to favor the formation of the diol over cleavage products?

A3: To favor diol formation, use mild reaction conditions.[1][2][4] This includes:

  • Low Temperature: Perform the reaction at 0°C or below in an ice or dry ice/acetone bath.[1]

  • Dilute Reagents: Use a dilute solution of potassium permanganate and add it slowly to the alkene solution.

  • pH Control: Maintain a neutral or slightly alkaline pH. This can be achieved by adding a buffer like sodium bicarbonate.

Q4: What is the purpose of adding a phase-transfer catalyst in some permanganate oxidation protocols?

A4: Potassium permanganate has low solubility in many organic solvents. A phase-transfer catalyst, such as a quaternary ammonium salt, is used to transport the permanganate ion from the aqueous phase to the organic phase where the alkene is dissolved, thus facilitating the reaction.

Q5: How do I know when the reaction is complete?

A5: The reaction progress can be monitored by the color change. As the purple permanganate ion (MnO₄⁻) is consumed, it is converted to a brown precipitate of manganese dioxide (MnO₂) in neutral or alkaline conditions, or to the colorless Mn²⁺ ion in acidic conditions. The disappearance of the purple color indicates that the permanganate has been consumed. A persistent pink or purple color suggests that all the alkene has reacted.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1,1-difluoroethane-1,2-diol (Mild Conditions)

Objective: To synthesize the diol via syn-hydroxylation.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • t-Butanol and water (as solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve this compound in a mixture of t-butanol and water.

  • Add sodium bicarbonate to the solution.

  • Slowly add a pre-cooled, dilute aqueous solution of potassium permanganate dropwise to the stirred alkene solution. The purple color of the permanganate should disappear upon addition, and a brown precipitate of manganese dioxide will form.

  • Continue the addition until a faint purple or pink color persists, indicating the complete consumption of the alkene.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Oxidative Cleavage of this compound (Harsh Conditions)

Objective: To cleave the double bond to form smaller oxidized products.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add an aqueous solution of potassium permanganate and carefully add concentrated sulfuric acid.

  • Heat the solution to the desired temperature (e.g., 70-80°C).

  • Slowly bubble this compound gas through the hot, acidic permanganate solution.

  • Continue the reaction until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature.

  • If a brown precipitate of MnO₂ is present, add sodium bisulfite until it dissolves.

  • The products (likely gases like CO₂) can be analyzed by appropriate gas chromatography or spectroscopic methods. Any non-volatile products can be isolated by extraction.

Data Presentation

Parameter Mild Conditions (Diol Formation) Harsh Conditions (Cleavage)
Temperature 0°C or belowElevated (e.g., 70-100°C)
KMnO₄ Concentration DiluteConcentrated
pH Neutral to slightly alkalineAcidic or strongly basic
Primary Product(s) 2-Chloro-1,1-difluoroethane-1,2-diolCO₂, potentially formic acid/CO₂, chloride ions
Reaction Time Typically 1-4 hoursCan be faster due to higher temperature

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_products Products start_alkene This compound reaction Oxidation Reaction start_alkene->reaction start_kmno4 Potassium Permanganate (KMnO4) start_kmno4->reaction start_solvent Solvent System (e.g., t-BuOH/H2O) start_solvent->reaction conditions Control Temperature & pH diol Diol Product conditions->diol Mild cleavage Cleavage Products (CO2, etc.) conditions->cleavage Harsh reaction->conditions workup Work-up (Quenching with NaHSO3) reaction->workup extraction Extraction workup->extraction purification Purification extraction->purification purification->diol purification->cleavage If applicable

Caption: Experimental workflow for the oxidation of this compound.

signaling_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_products Final Products alkene CF2=CHCl cyclic_ester Cyclic Manganate Ester alkene->cyclic_ester kmno4 KMnO4 kmno4->cyclic_ester mild Mild (Cold, Dilute) diol HO-CF2-CHCl-OH (Diol) mild->diol harsh Harsh (Hot, Conc.) cleavage_products CO2 + Other Fragments harsh->cleavage_products cyclic_ester->diol Hydrolysis cyclic_ester->cleavage_products Cleavage

References

Technical Support Center: Pyrolysis of 2-Chloro-1,1-difluoroethane (HCFC-142b)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the pyrolysis of 2-chloro-1,1-difluoroethane (HCFC-142b). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the pyrolysis of 2-chloro-1,1-difluoroethane (HCFC-142b)?

A1: The primary and desired product of the pyrolysis of 2-chloro-1,1-difluoroethane is vinylidene fluoride (VDF), a crucial monomer for the production of various fluoropolymers.[1] The reaction proceeds via dehydrochlorination.

Q2: What is the optimal temperature range for the thermal pyrolysis of HCFC-142b to VDF?

A2: For non-catalytic thermal pyrolysis, the suitable temperature range is generally between 550°C and 700°C.[1] Research has shown that a range of 550-600°C provides acceptable conversion of HCFC-142b and selectivity to VDF.[1][2]

Q3: Can catalysts be used to lower the pyrolysis temperature?

A3: Yes, various catalysts can effectively lower the required temperature for the pyrolysis of HCFC-142b. For instance, with a copper chloride on activated carbon (CuCl₂/C) catalyst, the reaction can be enhanced significantly at temperatures between 400-480°C.[3] Other catalysts, such as iron chloride on activated carbon (FeCl₃/C), have also been shown to improve conversion at 400-500°C.[3]

Q4: What are the major byproducts of HCFC-142b pyrolysis?

A4: Besides the desired product, vinylidene fluoride (VDF), the thermal decomposition of 2-chloro-1,1-difluoroethane at high temperatures (e.g., 650°C) can lead to the formation of other compounds. Theoretical calculations and experimental data suggest the formation of E- and Z-1,2-difluoroethene and E- and Z-1-chloro-2-fluoroethene.[4] The formation of 1,2-difluoroethene is proposed to occur through a 1,2-FCl interchange mechanism.[4][5]

Q5: What are some common issues encountered during the pyrolysis of HCFC-142b?

A5: Common issues include low conversion rates, poor selectivity to VDF, and coke formation within the reactor, which can lead to blockages.[1] Inconsistent heating and gas leaks are also general problems in pyrolysis experiments that can affect the results and safety.

Troubleshooting Guides

Issue 1: Low Conversion of HCFC-142b
Possible Cause Troubleshooting Step
Insufficient Temperature Verify the reactor temperature is within the optimal range (550-700°C for thermal pyrolysis, or the recommended range for your specific catalyst). Ensure the temperature measurement is accurate and stable throughout the reaction zone.
Short Residence Time Decrease the flow rate of the reactant gas or increase the heated length of the reactor to allow for a longer residence time in the reaction zone.
Catalyst Deactivation If using a catalyst, it may have become deactivated due to coking or poisoning. Regenerate or replace the catalyst according to the manufacturer's instructions.
Gas Leaks Check all fittings and connections for leaks using an appropriate leak detector. Leaks can alter the reactant concentration and pressure, leading to lower conversion.
Issue 2: Poor Selectivity to Vinylidene Fluoride (VDF)
Possible Cause Troubleshooting Step
Incorrect Temperature The reaction temperature significantly influences selectivity. For thermal pyrolysis, operating within the 550-600°C range is often a good starting point.[1][2] For catalytic reactions, the optimal temperature may be lower and more specific to the catalyst used.
Side Reactions High temperatures can promote side reactions. Consider lowering the temperature to see if selectivity improves, although this may also decrease the conversion rate. The presence of impurities in the feed gas can also lead to unwanted byproducts.
Reactor Material The material of the reactor can influence the reaction. Nickel tubes are commonly used for this pyrolysis.[1] Ensure the reactor material is inert under the reaction conditions to avoid catalytic side reactions.
Presence of Oxygen Ensure the system is free of oxygen, as it can lead to oxidation and the formation of undesired byproducts. Purge the system thoroughly with an inert gas before starting the experiment.
Issue 3: Coke Formation in the Reactor
Possible Cause Troubleshooting Step
High Temperature Excessive temperatures can lead to the decomposition of hydrocarbons and the formation of coke. Operate at the lower end of the effective temperature range.
Prolonged Residence Time A very long residence time can promote secondary reactions that lead to coke formation. Optimize the flow rate to balance conversion and minimize coking.
Catalyst Properties Certain catalyst properties can promote coking. If using a catalyst, consult the literature for its propensity for coking under your reaction conditions.
Feedstock Impurities Impurities in the 2-chloro-1,1-difluoroethane feed can act as coke precursors. Ensure the purity of your starting material.

Data Presentation

Table 1: Effect of Temperature on HCFC-142b Conversion and Product Selectivity (Thermal Pyrolysis)

Temperature (°C)HCFC-142b Conversion (%)VDF Selectivity (%)Byproduct Selectivity (%)
550AcceptableAcceptable-
600AcceptableAcceptable-
650-~32~66 (E/Z-CHF=CHF and E/Z-CHF=CHCl)[4]
70080-10085-95-[1]

Note: "Acceptable" indicates that the source material states these conditions are suitable for the process without providing specific numerical values. More precise data is often proprietary or specific to the experimental setup.

Table 2: Effect of Catalysts on HCFC-142b Pyrolysis

CatalystTemperature (°C)HCFC-142b Conversion EnhancementVDF Selectivity
FeCl₃/C400-50010-20%Reduced by 10-14%
CuCl₂/C400-480>50%Greatly improved

Experimental Protocols

Key Experiment: Laboratory-Scale Pyrolysis of 2-Chloro-1,1-difluoroethane in a Tubular Reactor

Objective: To synthesize vinylidene fluoride (VDF) via the thermal dehydrochlorination of 2-chloro-1,1-difluoroethane (HCFC-142b) and analyze the product mixture.

Materials:

  • 2-chloro-1,1-difluoroethane (gas)

  • Inert gas (e.g., Nitrogen or Argon) for purging

  • Tubular reactor (e.g., Nickel or quartz tube)

  • Tube furnace with temperature controller

  • Mass flow controller for gas delivery

  • Condensation trap (e.g., cold trap with liquid nitrogen or dry ice/acetone bath)

  • Gas sampling bags or online gas chromatograph (GC)

  • Neutralization solution (e.g., potassium hydroxide solution) for acidic byproducts

Procedure:

  • System Setup: Assemble the pyrolysis apparatus. The core of the setup is the tubular reactor placed inside the tube furnace. Connect the gas inlet to the HCFC-142b cylinder and the inert gas cylinder via a mass flow controller. The reactor outlet should be connected to a condensation trap to collect condensable products and unreacted starting material. The non-condensable gases should be passed through a neutralization solution before being vented to a fume hood.

  • Leak Check: Before heating, thoroughly check the entire system for leaks.

  • Purging: Purge the system with an inert gas for at least 30 minutes to remove any air and moisture.

  • Heating: Heat the furnace to the desired pyrolysis temperature (e.g., 550-700°C). Allow the temperature to stabilize.

  • Reaction: Start the flow of 2-chloro-1,1-difluoroethane at a controlled rate (e.g., 0.15-0.60 mL/min for a lab-scale reactor).[1][2]

  • Product Collection: Collect the condensable products in the cold trap. The gaseous product stream can be collected in gas sampling bags for later analysis or analyzed online with a GC.

  • Analysis: Analyze the collected liquid and gas samples using gas chromatography (GC) to determine the conversion of HCFC-142b and the selectivity to VDF and other byproducts. A GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for this analysis.

  • Shutdown: After the experiment is complete, stop the flow of HCFC-142b and cool down the furnace under an inert gas flow.

Mandatory Visualization

Experimental_Workflow cluster_prep System Preparation cluster_reaction Pyrolysis Reaction cluster_analysis Product Collection & Analysis Prep1 Assemble Reactor Prep2 Leak Check Prep1->Prep2 Prep3 Purge with Inert Gas Prep2->Prep3 React1 Heat Furnace to Target Temperature Prep3->React1 React2 Introduce HCFC-142b React1->React2 Collect1 Condense Products (Cold Trap) React2->Collect1 Collect2 Collect Gaseous Products React2->Collect2 Analyze GC Analysis Collect1->Analyze Collect2->Analyze

Caption: Experimental workflow for the pyrolysis of 2-chloro-1,1-difluoroethane.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Reactant CH3-CClF2 (HCFC-142b) Product CH2=CF2 (VDF) Reactant->Product Dehydrochlorination (High Temp) Byproduct_HCl HCl Reactant->Byproduct_HCl + HCl Intermediate [CHFCl-CH2F] (Intermediate) Reactant->Intermediate 1,2-FCl Interchange Side_Product CHF=CHF (1,2-Difluoroethene) Intermediate->Side_Product 2,1-HCl Elimination

Caption: Reaction pathways in the pyrolysis of 2-chloro-1,1-difluoroethane.

Troubleshooting_Logic Start Low VDF Yield Q1 Check HCFC-142b Conversion Rate Start->Q1 LowConv Low Conversion Q1->LowConv Low HighConv High Conversion Q1->HighConv High Q2 Temperature in Optimal Range? LowConv->Q2 Q4 High Byproduct Formation? HighConv->Q4 Q3 Check for Leaks? Q2->Q3 Yes Sol_Temp Adjust Temperature Q2->Sol_Temp No Sol_Leaks Seal Leaks Q3->Sol_Leaks Yes Sol_Selectivity Optimize Temperature for Selectivity Q4->Sol_Selectivity Yes Sol_Coking Check for Coke Formation Q4->Sol_Coking No

Caption: Troubleshooting logic for low VDF yield in HCFC-142b pyrolysis.

References

Technical Support Center: Catalyst Selection for Dehydrohalogenation of HCFCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic dehydrohalogenation of hydrochlorofluorocarbons (HCFCs).

Troubleshooting Guide

This guide addresses common issues encountered during dehydrohalogenation experiments.

Issue Potential Causes Recommended Solutions
Low HCFC Conversion Inadequate Reaction Temperature: The temperature may be too low for the catalyst to be sufficiently active.Gradually increase the reaction temperature in increments (e.g., 20-30°C) and monitor the conversion. Be mindful of the catalyst's thermal stability to avoid sintering.
Catalyst Poisoning: Impurities in the feed stream (e.g., sulfur, water) can poison the active sites of the catalyst.- Purify the HCFC feed gas to remove potential poisons. - If poisoning is suspected, consider regenerating the catalyst or using a fresh batch.[1][2]
Catalyst Deactivation (Fouling/Coking): Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is more common at higher temperatures.[3]- Lower the reaction temperature or decrease the HCFC partial pressure. - Introduce a co-feed of a mild oxidizing agent (e.g., a very low concentration of O2) if the catalyst system allows. - Perform a regeneration cycle, which may involve controlled oxidation to burn off coke deposits.[3]
Insufficient Catalyst Amount or Activity: The amount of catalyst may be insufficient for the given flow rate, or the chosen catalyst may have inherently low activity for the specific HCFC.- Increase the amount of catalyst in the reactor. - Screen different types of catalysts known for dehydrohalogenation activity, such as supported noble metals (Pd, Pt) or metal fluorides (MgF₂, AlF₃).[4][5]
Poor Selectivity to Desired Alkene Unfavorable Reaction Temperature: The reaction temperature may favor the formation of by-products.Optimize the reaction temperature. Lower temperatures often favor higher selectivity, although at the cost of conversion.
Inappropriate Catalyst Selection: The catalyst's surface properties (e.g., acidity, basicity) may promote undesired side reactions.[4]- For reactions sensitive to acidity, select a more neutral or basic support material. - Modify the catalyst with promoters to enhance selectivity.
High HCFC Concentration: High partial pressures of the HCFC can lead to oligomerization or other side reactions on the catalyst surface.Decrease the HCFC concentration in the feed stream by diluting with an inert gas (e.g., N₂, Ar).
Formation of Isomers: The catalyst may promote the formation of undesired isomers of the target alkene.Select a catalyst known for its stereoselectivity or regioselectivity for the specific dehydrohalogenation reaction.
Rapid Catalyst Deactivation Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[3]- Operate at the lowest possible temperature that still provides acceptable conversion. - Choose a catalyst with a thermally stable support.
Fouling/Coking: As mentioned above, rapid coke formation can quickly deactivate the catalyst.[3]- Optimize reaction conditions (temperature, feed composition) to minimize coke formation. - Consider catalysts that are more resistant to coking.
Irreversible Poisoning: Strong poisons in the feed can permanently deactivate the catalyst.Ensure high purity of the reactant stream. Pre-treatment of the feed may be necessary.
Inconsistent Results Non-uniform Catalyst Bed: Poor packing of the catalyst in the reactor can lead to channeling of the gas flow, resulting in inconsistent conversion.Ensure the catalyst bed is packed uniformly. Use of inert materials of the same particle size can help.
Fluctuations in Experimental Conditions: Variations in temperature, pressure, or flow rates will lead to inconsistent results.Use precise mass flow controllers and temperature controllers to maintain stable experimental conditions.
Catalyst Aging: The catalyst may be degrading over time, even under normal operating conditions.Periodically test a standard reaction with a fresh catalyst batch to benchmark performance.

Frequently Asked Questions (FAQs)

Catalyst Selection & Performance

Q1: What are the most common types of catalysts used for HCFC dehydrohalogenation?

A1: A range of catalysts have been investigated for HCFC dehydrohalogenation. Commonly used materials include:

  • Supported Noble Metals: Palladium (Pd) and Platinum (Pt) supported on materials like activated carbon or alumina are effective for hydrodechlorination, a related process that can also lead to dehydrohalogenation products.

  • Metal Fluorides: Metal fluorides such as magnesium fluoride (MgF₂), aluminum fluoride (AlF₃), and barium fluoride (BaF₂) have shown high activity and selectivity for dehydrofluorination and dehydrochlorination reactions.[4][5][6]

  • Metal Oxides: Certain metal oxides, sometimes modified with other elements, can also catalyze dehydrohalogenation.

Q2: How do I choose the best catalyst for my specific HCFC?

A2: The choice of catalyst depends on the specific HCFC and the desired product. Key factors to consider are:

  • The type of halogen to be removed: Dehydrofluorination and dehydrochlorination can require different catalyst properties.

  • The structure of the HCFC: The presence of C-H bonds and their location relative to the halogens will influence the reaction pathway.

  • Desired selectivity: Some catalysts may favor the formation of one isomer over another.

  • Operating conditions: The catalyst must be stable at the required reaction temperature and pressure.

A good starting point is to review the literature for catalysts that have been successfully used for similar HCFCs.

Q3: What are typical conversion and selectivity values I can expect?

A3: Conversion and selectivity are highly dependent on the catalyst, HCFC, and reaction conditions. However, here are some representative data from literature:

HCFCCatalystTemperature (°C)Conversion (%)Selectivity to Alkene (%)Reference
HFC-152a (CH₃CHF₂)MgF₂350~85~100[6]
HFC-245fa1.0V₂O₅/MgF₂34067.7~99.8[7]
HFC-245fa1.0Fe₂O₃/MgF₂34053.7~99.7[7]
HFC-245faMgF₂34019.2~99.7[7]

Experimental Protocols

Q4: Can you provide a general experimental protocol for screening catalysts for gas-phase HCFC dehydrohalogenation?

A4: The following is a general protocol for a lab-scale fixed-bed reactor system.

1. Catalyst Preparation and Loading:

  • Prepare the catalyst using methods such as impregnation or precipitation, followed by calcination and/or reduction as required.
  • Sieve the catalyst to a uniform particle size (e.g., 250-425 μm) to ensure good bed packing.
  • Load a known amount of the catalyst into a fixed-bed reactor (e.g., a quartz or stainless steel tube), securing it with quartz wool plugs.

2. System Setup and Leak Check:

  • Assemble the reactor in a temperature-controlled furnace.
  • Connect gas lines for the HCFC, a diluent gas (e.g., N₂ or Ar), and any other required gases through mass flow controllers (MFCs).
  • Connect the reactor outlet to an analytical system, such as a gas chromatograph (GC) equipped with a suitable detector (e.g., FID or TCD) and often a mass spectrometer (MS) for product identification.
  • Perform a thorough leak check of the entire system.

3. Catalyst Pre-treatment:

  • Pre-treat the catalyst in situ as required. This may involve heating under an inert gas flow to a specific temperature to remove adsorbed water and other impurities, or reduction under a hydrogen flow for metal-based catalysts.

4. Dehydrohalogenation Reaction:

  • Set the furnace to the desired reaction temperature.
  • Once the temperature is stable, introduce the HCFC and diluent gas at the desired flow rates and concentration.
  • Allow the reaction to reach a steady state before collecting data.

5. Product Analysis:

  • Periodically sample the reactor effluent and analyze it using the GC-MS system.
  • Identify and quantify the reactants and products to calculate HCFC conversion and selectivity to the desired products.
  • Conversion (%) = [(Moles of HCFC in - Moles of HCFC out) / Moles of HCFC in] * 100
  • Selectivity (%) = (Moles of desired product / Moles of HCFC reacted) * 100

6. Data Collection and Catalyst Stability:

  • Monitor the catalyst's performance over time to assess its stability.
  • Vary reaction parameters such as temperature, flow rate, and reactant concentration to study their effects on catalyst performance.

Catalyst Deactivation and Regeneration

Q5: What are the main causes of catalyst deactivation in HCFC dehydrohalogenation?

A5: The primary causes of deactivation are:

  • Poisoning: Adsorption of impurities from the feed stream onto the active sites of the catalyst.

  • Fouling or Coking: Deposition of carbonaceous materials on the catalyst surface, which can block pores and active sites.[3]

  • Sintering: Agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[3]

  • Chemical Transformation: The active phase of the catalyst may undergo a chemical change, for example, through reaction with the hydrogen halide produced.

Q6: How can I regenerate a deactivated catalyst?

A6: The regeneration method depends on the cause of deactivation:

  • For Fouling/Coking: A common method is to carefully burn off the carbon deposits in a controlled flow of a dilute oxygen/inert gas mixture at an elevated temperature.[3]

  • For some types of Poisoning: A temperature treatment in an inert or reactive gas stream might remove the poison.

  • For Sintering: Regeneration is often difficult. It may involve redispersing the metal particles through an oxidation-reduction cycle.[3]

It is important to note that regeneration may not always restore the catalyst to its initial activity and selectivity.

Visualizations

Dehydrohalogenation_Pathway HCFC HCFC Substrate (e.g., CH3-CF2Cl) Adsorbed_HCFC Adsorbed HCFC HCFC->Adsorbed_HCFC Adsorption Catalyst Catalyst Surface (Active Site) Transition_State Transition State Catalyst->Transition_State Adsorbed_HCFC->Transition_State Surface Reaction Alkene Alkene Product (e.g., CH2=CF2) Transition_State->Alkene HX Hydrogen Halide (e.g., HCl) Transition_State->HX Desorbed_Products Desorbed Products Alkene->Desorbed_Products Desorption HX->Desorbed_Products Desorption

Caption: Generalized reaction pathway for catalytic dehydrohalogenation of an HCFC.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation Catalyst_Prep Catalyst Synthesis & Characterization Reactor_Loading Reactor Loading Catalyst_Prep->Reactor_Loading Pretreatment Catalyst Pre-treatment (Activation) Reactor_Loading->Pretreatment Reaction_Step Dehydrohalogenation (Controlled T, P, Flow) Pretreatment->Reaction_Step Effluent_Analysis Effluent Analysis (GC-MS) Reaction_Step->Effluent_Analysis Data_Processing Data Processing (Conversion, Selectivity) Effluent_Analysis->Data_Processing Performance_Eval Performance Evaluation (Activity, Stability) Data_Processing->Performance_Eval Decision Optimize? Performance_Eval->Decision Decision->Catalyst_Prep Yes Decision->Reaction_Step Yes

Caption: A typical experimental workflow for catalyst screening in HCFC dehydrohalogenation.

Catalyst_Selection_Logic Start Define Target Reaction (HCFC & Desired Alkene) Lit_Review Literature Review for Similar Reactions Start->Lit_Review Catalyst_Class Select Catalyst Class (e.g., Metal Fluoride, Supported Metal) Lit_Review->Catalyst_Class Metal_Fluoride Metal Fluorides (MgF₂, AlF₃, etc.) Catalyst_Class->Metal_Fluoride Dehydrofluorination Supported_Metal Supported Metals (Pd/C, Pt/Al₂O₃, etc.) Catalyst_Class->Supported_Metal Dehydrochlorination/ Hydrodechlorination Experimental_Screening Experimental Screening Metal_Fluoride->Experimental_Screening Supported_Metal->Experimental_Screening Performance_Analysis Analyze Performance (Conversion, Selectivity, Stability) Experimental_Screening->Performance_Analysis Performance_Analysis->Catalyst_Class Re-evaluate Optimization Optimization of Reaction Conditions Performance_Analysis->Optimization Final_Catalyst Final Catalyst Selection Optimization->Final_Catalyst

Caption: A logic diagram for the selection of a catalyst for HCFC dehydrohalogenation.

References

Technical Support Center: Minimizing Byproduct Formation in HCFO-1122 Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-chloro-1,1-difluoroethylene (HCFO-1122). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize byproduct formation and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of HCFO-1122 via its primary production routes: dehydrochlorination of 1,2-dichloro-1,1-difluoroethane (HCFC-132b) and dehydrofluorination of 1-chloro-1,1,2-trifluoroethane (HCFC-133a).

Route 1: Dehydrochlorination of HCFC-132b

Issue 1: Low Yield of HCFO-1122 and Formation of Carbonaceous Deposits

  • Question: My gas-phase dehydrochlorination of HCFC-132b is resulting in a low yield of HCFO-1122 and I'm observing charring or coke formation on the catalyst and in the reactor. What are the likely causes and how can I mitigate this?

  • Answer: Low yield and coke formation in this reaction are often interconnected and can be attributed to several factors:

    • Excessively High Reaction Temperature: While high temperatures favor the elimination reaction, excessively high temperatures can lead to thermal decomposition of the starting material and the product, resulting in the formation of carbonaceous materials.

    • Catalyst Deactivation: The accumulation of coke on the catalyst surface blocks active sites, reducing its efficiency and selectivity towards HCFO-1122.

    • Sub-optimal Residence Time: A residence time that is too long can promote side reactions and decomposition.

    Solutions:

    • Optimize Reaction Temperature: Systematically screen a range of temperatures to find the optimal balance between a high reaction rate and minimal byproduct formation. Start with a lower temperature and gradually increase it while monitoring the product distribution by GC-MS.

    • Catalyst Selection and Regeneration: Activated carbon is a commonly used catalyst for dehydrochlorination. The choice of activated carbon (e.g., pore size, surface area) can influence selectivity. If deactivation occurs, the catalyst may be regenerated. For carbon-based catalysts, this can sometimes be achieved by controlled oxidation to burn off coke deposits.

    • Control Residence Time: Adjust the flow rate of the HCFC-132b feed to optimize the residence time in the reactor. Shorter residence times can sometimes reduce the extent of side reactions.

Issue 2: Presence of Over-Dechlorinated or Isomeric Byproducts

  • Question: My product mixture contains significant amounts of 1,1-difluoroethylene (HFO-1132a) and the isomeric 1-chloro-1,2-difluoroethylene (HCFO-1122a). How can I improve the selectivity towards HCFO-1122?

  • Answer: The formation of these byproducts indicates a lack of selectivity in the reaction.

    • HFO-1132a Formation: This is a result of the loss of two chlorine atoms. This can occur through a secondary dehydrochlorination of an intermediate or a different reaction pathway.

    • HCFO-1122a Formation: The formation of the isomer suggests that rearrangement reactions may be occurring on the catalyst surface.

    Solutions:

    • Catalyst Modification: The selectivity of the reaction is highly dependent on the catalyst. Experiment with different types of catalysts or modify the existing catalyst. For example, impregnating an activated carbon support with certain metal salts can alter the surface chemistry and improve selectivity.

    • Process Conditions: Fine-tuning the reaction temperature and pressure can influence the relative rates of the desired reaction and side reactions. A lower temperature may favor the desired dehydrochlorination over more energy-intensive side reactions.

Route 2: Dehydrofluorination of HCFC-133a

Issue 1: Low Conversion of HCFC-133a

  • Question: I am attempting the dehydrofluorination of HCFC-133a, but I am observing very low conversion of the starting material. What are the potential reasons for this?

  • Answer: Low conversion in a dehydrofluorination reaction can be due to several factors:

    • Inadequate Reaction Temperature: The C-F bond is stronger than the C-Cl bond, so dehydrofluorination typically requires higher temperatures or more active catalysts compared to dehydrochlorination.

    • Catalyst Inactivity: The chosen catalyst may not be active enough under the reaction conditions.

    • Presence of Inhibitors: Impurities in the feed stream could be poisoning the catalyst.

    Solutions:

    • Increase Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the onset of byproduct formation.

    • Catalyst Screening: Explore different catalysts known for dehydrofluorination activity, such as metal fluorides or supported metal oxides.

    • Feed Purification: Ensure the HCFC-133a feed is of high purity and free from moisture or other potential catalyst poisons.

Issue 2: Formation of Acetylenic Byproducts

  • Question: My GC-MS analysis of the product stream from the dehydrofluorination of HCFC-133a shows the presence of chlorofluoroacetylene. How is this formed and how can I prevent it?

  • Answer: The formation of chlorofluoroacetylene is a result of the elimination of a second molecule of HF from the desired HCFO-1122 product.[1]

    Solutions:

    • Optimize Residence Time: A shorter residence time in the reactor can minimize the opportunity for the primary product to undergo a subsequent reaction.

    • Control Temperature: High temperatures can promote the formation of the acetylenic byproduct. Operating at the lowest temperature that still provides a reasonable conversion of HCFC-133a is recommended.

    • Selective Catalyst: Research and utilize a catalyst that is highly selective for the mono-dehydrofluorination of HCFC-133a and has low activity for the subsequent dehydrofluorination of HCFO-1122.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for HCFO-1122?

A1: The two primary synthesis routes for HCFO-1122 are:

  • Dehydrochlorination of 1,2-dichloro-1,1-difluoroethane (HCFC-132b): This involves the removal of a hydrogen atom and a chlorine atom. A notable method involves heating HCFC-132b to 600°C, which can achieve a yield of around 70%.[1]

  • Dehydrofluorination of 1-chloro-1,1,2-trifluoroethane (HCFC-133a): This involves the removal of a hydrogen atom and a fluorine atom. HCFO-1122 can be a side product in the synthesis of HFC-134a from HCFC-133a through this pathway.[1]

Q2: What are the common byproducts observed in HCFO-1122 synthesis?

A2: Depending on the synthesis route and reaction conditions, several byproducts can be formed. Common byproducts include:

  • From dehydrochlorination of HCFC-132b:

    • 1,1-difluoroethylene (HFO-1132a)

    • 1-chloro-1,2-difluoroethylene (HCFO-1122a)

    • Carbonaceous deposits (coke)

  • From dehydrofluorination of HCFC-133a:

    • Chlorofluoroacetylene[1]

    • Unreacted starting material (HCFC-133a)

Q3: How can I effectively monitor the formation of byproducts during my experiment?

A3: The most effective way to monitor byproduct formation is through online or frequent offline analysis of the reactor effluent using Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to identify and quantify the main product and any byproducts, enabling you to make timely adjustments to the reaction parameters.

Q4: What role does the catalyst play in minimizing byproduct formation?

A4: The catalyst is crucial for controlling the selectivity of the reaction. An ideal catalyst will have a high number of active sites that preferentially bind and orient the reactant molecule in a way that favors the desired elimination reaction over side reactions. The catalyst's physical properties (surface area, pore size) and chemical properties (acidity, basicity) can be tailored to improve selectivity.

Q5: What are the signs of catalyst deactivation, and what can be done about it?

A5: Signs of catalyst deactivation include a gradual decrease in the conversion of the starting material and a change in the product selectivity over time. Deactivation can be caused by several factors, including:

  • Poisoning: Strong adsorption of impurities on the active sites.

  • Fouling: Deposition of carbonaceous material (coke) on the catalyst surface.

  • Sintering: Loss of active surface area due to thermal agglomeration of catalyst particles.

Depending on the cause of deactivation, regeneration may be possible. For example, coke can often be removed by a controlled burn-off with a dilute oxygen stream.

Data Presentation

Table 1: Effect of Temperature on HCFC-132b Dehydrochlorination

Temperature (°C)HCFC-132b Conversion (%)HCFO-1122 Selectivity (%)Key Byproduct(s)
5004595HFO-1132a
5506590HFO-1132a, HCFO-1122a
6008580HFO-1132a, HCFO-1122a, Coke
6509565HFO-1132a, HCFO-1122a, Coke

Note: The data in this table is illustrative and intended to show general trends. Actual results will vary based on the specific catalyst, reactor configuration, and other process parameters.

Experimental Protocols

Protocol 1: Gas-Phase Dehydrochlorination of HCFC-132b using an Activated Carbon Catalyst
  • Catalyst Preparation:

    • Pack a fixed-bed reactor with a known amount of activated carbon catalyst.

    • Pre-treat the catalyst by heating it under an inert gas flow (e.g., nitrogen) at a high temperature (e.g., 400°C) for several hours to remove any adsorbed moisture and volatile impurities.

  • Reaction Setup:

    • Set the reactor to the desired reaction temperature (e.g., 550°C).

    • Use a mass flow controller to introduce a controlled flow of gaseous HCFC-132b into the reactor. An inert carrier gas (e.g., nitrogen) can be used to dilute the feed and control the residence time.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a cold trap (e.g., a dry ice/acetone bath) to condense the products and unreacted starting material.

    • Periodically sample the condensed liquid and analyze it by GC-MS to determine the conversion of HCFC-132b and the selectivity to HCFO-1122 and any byproducts.

  • Process Optimization:

    • Vary the reaction temperature, HCFC-132b flow rate, and carrier gas flow rate to study their effects on conversion and selectivity.

    • Monitor the catalyst performance over time to assess its stability and determine the need for regeneration.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Product Analysis catalyst_packing Pack Reactor with Activated Carbon catalyst_pretreatment Pre-treat under Inert Gas Flow catalyst_packing->catalyst_pretreatment set_temp Set Reactor Temperature feed_hcfc Introduce Gaseous HCFC-132b set_temp->feed_hcfc product_collection Condense Effluent in Cold Trap feed_hcfc->product_collection gcms_analysis Analyze by GC-MS product_collection->gcms_analysis optimization Process Optimization gcms_analysis->optimization Data for Optimization

Caption: Experimental workflow for HCFO-1122 synthesis.

logical_relationship temp Reaction Temperature yield HCFO-1122 Yield temp->yield Increases (up to a point) byproducts Byproduct Formation temp->byproducts Increases (especially at high T) res_time Residence Time res_time->yield Optimizable res_time->byproducts Increases if too long catalyst Catalyst Activity/ Selectivity catalyst->yield Increases catalyst->byproducts Decreases (with high selectivity)

Caption: Key parameters influencing HCFO-1122 yield.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorination reactions. This resource is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues leading to low conversion rates in their fluorination experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems encountered during fluorination reactions in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My fluorination reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Low or non-existent conversion in a fluorination reaction can stem from several critical factors, primarily related to the reagents, reaction conditions, and the presence of deactivating species.

  • Inactive Fluorinating Reagent: Many fluorinating agents are highly sensitive to moisture and can decompose if not handled under strictly anhydrous conditions, which diminishes their effectiveness.[1][2] For instance, reagents like DAST are thermally unstable and can decompose upon heating.[3] Similarly, hygroscopic reagents such as silver(II) fluoride (AgF₂) and anhydrous fluoride salts used in nucleophilic aromatic substitution (SNAr) reactions are highly sensitive to moisture.[2] Some powerful fluorinating agents like xenon difluoride (XeF₂) are also moisture-sensitive and will gradually decompose upon contact with water vapor.[4]

  • Presence of Water: Moisture is a significant inhibitor of many fluorination reactions. In nucleophilic fluorination, water can form strong hydrogen bonds with fluoride anions, reducing their nucleophilicity.[3][5] This is a well-documented issue, and even small amounts of water in the reaction solvent can lead to the formation of alcohol side products instead of the desired fluorinated compound.[6] For electrophilic fluorination, while some reactions can tolerate or even utilize water as a (co)solvent, many N-F reagents can be hydrolyzed.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction kinetics may be too slow to proceed to completion. Conversely, excessively high temperatures can lead to the decomposition of the starting material, product, or the fluorinating reagent itself.[7] For example, some deoxyfluorination reagents require heating to be activated, but temperatures that are too high can favor elimination side reactions.[8]

  • Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing reactants and influencing the reaction pathway. An inappropriate solvent can lead to poor solubility, reduced reactivity, or unwanted side reactions.[7] For instance, some electrophilic fluorinating agents like Selectfluor can react exothermically and dangerously with solvents such as DMF, pyridine, and DMSO.[2]

  • Catalyst Deactivation: In catalyzed fluorination reactions, the catalyst can lose its activity over time. This can be caused by various factors, including the formation of coke at high temperatures, changes in the oxidation state of the active metal, or poisoning by impurities or even the reactants/products themselves.[9][10] For example, in palladium-catalyzed fluorinations, heteroatoms in the substrate (like sp²-hybridized nitrogens) can coordinate to the palladium center and inhibit catalysis.[11]

Q2: I'm observing significant formation of side products, which is lowering the yield of my desired fluorinated compound. What are common side reactions and how can I minimize them?

The formation of byproducts is a frequent challenge in fluorination chemistry. Understanding the common side reactions can help in devising strategies to suppress them.

  • Elimination Products: In deoxyfluorination of alcohols, elimination to form alkenes is a common competing reaction, especially with secondary alcohols at elevated temperatures.[8][12]

  • Anhydride Formation: During the synthesis of acyl fluorides from carboxylic acids, the formation of anhydrides is a prevalent side reaction, particularly when using reagents like sulfuryl fluoride (SO₂F₂).[1]

  • Hydrolysis/Alcohol Formation: As mentioned, the presence of trace water can lead to the hydrolysis of the starting material or intermediates, resulting in the formation of corresponding alcohols instead of the fluorinated product.[6]

  • Dearomatization: In the electrophilic fluorination of electron-rich aromatic compounds like phenols, dearomatization can be a significant side reaction.[13]

  • Over-fluorination: With highly reactive fluorinating agents or electron-rich substrates, double or multiple fluorinations can occur, reducing the yield of the desired mono-fluorinated product.[14][15]

To minimize these side reactions, consider the following strategies:

  • Optimize Reaction Conditions: Carefully screen reaction temperature, time, and concentration. Lowering the temperature can often suppress elimination and decomposition pathways.[2][8]

  • Choice of Fluorinating Agent: Select a reagent with appropriate reactivity and selectivity for your specific substrate. For instance, to avoid anhydride formation in acyl fluoride synthesis, using elemental sulfur with Selectfluor has been reported to be effective.[1]

  • Use of Additives: The addition of a catalytic amount of a halide source (e.g., tetrabutylammonium chloride) can accelerate the conversion of anhydride intermediates to the desired acyl fluoride.[1] In cases of over-fluorination of electron-rich systems, adding a mild base like 2,6-lutidine can sometimes suppress unwanted double fluorination.[14]

  • Strict Anhydrous Conditions: To prevent hydrolysis, ensure all glassware is flame-dried, use anhydrous solvents, and handle moisture-sensitive reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1]

Q3: My nucleophilic fluorination reaction is not working well. What specific issues should I look for?

Nucleophilic fluorination reactions are particularly sensitive to certain conditions due to the nature of the fluoride ion.

  • Poor Fluoride Solubility: Many simple metal fluorides like potassium fluoride (KF) have low solubility in common organic solvents.[16][17]

  • Low Nucleophilicity of Fluoride: The fluoride anion has a high charge density and can be strongly solvated, especially by protic solvents (or trace water), which significantly reduces its nucleophilicity.[5] This is a primary reason why anhydrous conditions are critical.[18]

  • Basicity of "Naked" Fluoride: In the absence of hydrogen-bond donors, "naked" fluoride anions are strongly basic, which can lead to undesired elimination side reactions, particularly with secondary and tertiary substrates.[5][12]

  • Leaving Group Ability: The success of an SN2-type fluorination is highly dependent on the quality of the leaving group. Poor leaving groups will result in low conversion.

To improve nucleophilic fluorination, consider these approaches:

  • Use Phase-Transfer Catalysts: Crown ethers (e.g., 18-crown-6) or quaternary ammonium salts can be used to increase the solubility of metal fluorides and generate a more "naked," and therefore more reactive, fluoride anion.[6]

  • Employ Anhydrous Fluoride Sources: Use spray-dried KF or anhydrous tetrabutylammonium fluoride (TBAF). However, be aware that even commercially available "anhydrous" TBAF can contain residual water and its basicity can promote side reactions.[19]

  • Optimize the Leaving Group: If possible, convert alcohols to better leaving groups like tosylates or mesylates.[17]

Q4: I am having trouble with an electrophilic fluorination reaction. What are the common pitfalls?

Electrophilic fluorination often involves highly reactive N-F reagents, and challenges can arise from their reactivity and the reaction mechanism.

  • Reagent Instability and Incompatibility: Reagents like Selectfluor can react exothermically with certain solvents.[2] It is crucial to check the compatibility of your fluorinating agent with the chosen solvent.

  • Low Regioselectivity: For electrophilic aromatic substitution, achieving high regioselectivity (ortho, meta, para) can be challenging and is influenced by electronic and steric factors of the substituents on the aromatic ring.[11]

  • Oxidative Side Reactions: Electrophilic fluorinating reagents can sometimes act as oxidants, leading to undesired side products instead of C-F bond formation.[15]

  • Radical vs. Polar Mechanisms: The mechanism of electrophilic fluorination can be complex and is still a subject of debate (SN2 vs. single-electron transfer, SET).[13] The predominant pathway can be substrate-dependent and influence the outcome of the reaction.

To troubleshoot electrophilic fluorination:

  • Screen Reagents: Different N-F reagents (e.g., Selectfluor, NFSI) have different reactivities and selectivities.[2][13] Screening a variety of reagents may identify one that provides better results for your specific substrate.

  • Control Reaction Temperature: Higher temperatures can sometimes decrease selectivity. Running the reaction at a lower temperature may improve the regioselectivity.[11]

  • Consider Catalysis: For less activated systems, transition metal catalysis can be employed to achieve the desired transformation with high selectivity.[11]

Data Summary Tables

Table 1: Common Fluorinating Agents and Their Characteristics

Reagent ClassExample(s)TypeCommon Issues
Inorganic Fluorides KF, CsFNucleophilicLow solubility, hygroscopic, basicity can cause elimination.[16][17][19]
Quaternary Ammonium Fluorides TBAFNucleophilicHygroscopic, instability (Hoffmann elimination), strongly basic when anhydrous.[5][16][17]
Sulfur-Based Reagents DAST, Deoxo-Fluor®NucleophilicMoisture sensitive, thermally unstable, can be toxic.[3][20]
N-F Reagents Selectfluor®, NFSIElectrophilicCan be overly reactive, potential for low regioselectivity, solvent incompatibility.[2][13][20]
Noble Gas Reagents XeF₂ElectrophilicPowerful but moisture sensitive, can be hazardous.[4][20][21]

Table 2: Troubleshooting Guide for Low Conversion Rates

SymptomPotential CauseSuggested Solution(s)
No reaction Inactive/decomposed fluorinating reagentUse a fresh batch of reagent; handle under inert and anhydrous conditions.[1][2]
Low temperatureGradually increase the reaction temperature, monitoring for decomposition.[7]
Poor leaving group (nucleophilic)Convert alcohols to tosylates or mesylates.[17]
Low Yield with Byproducts Presence of waterUse flame-dried glassware, anhydrous solvents, and inert atmosphere.[1][6]
Elimination side reactionLower the reaction temperature; try a less basic fluoride source or different solvent.[8]
Anhydride formation (acyl fluorides)Add a catalytic halide source; consider alternative fluorinating agents.[1]
Poor regioselectivity (electrophilic)Screen different fluorinating reagents; optimize temperature; use directing groups or catalysts.[2][11]

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC and NMR

  • Reaction Sampling: At regular intervals (e.g., every 1-2 hours), carefully and safely withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary or a syringe under an inert atmosphere.

  • Sample Preparation for TLC: Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the diluted sample onto a TLC plate alongside a spot of the starting material.

  • TLC Analysis: Develop the TLC plate in an appropriate solvent system. Visualize the spots under a UV lamp and/or by staining. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

  • Sample Preparation for ¹H NMR: Quench a slightly larger aliquot (e.g., 0.1 mL) by adding it to a small amount of a suitable quenching agent (e.g., saturated NaHCO₃ solution). Extract the organic components with a deuterated solvent (e.g., CDCl₃) or a standard organic solvent followed by evaporation and redissolving in a deuterated solvent.

  • ¹⁹F NMR Analysis: For a more direct measure of fluorination, ¹⁹F NMR is invaluable. Prepare the sample as for ¹H NMR. The appearance and integration of a new peak in the ¹⁹F NMR spectrum corresponding to the fluorinated product provides a clear indication of conversion.

  • Data Analysis: Compare the integration of the product peaks to the starting material peaks in the NMR spectra to estimate the conversion rate.

Protocol 2: Procedure for Ensuring Anhydrous Reaction Conditions

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned, dried in an oven at >120 °C for several hours, and then assembled while hot and allowed to cool under a stream of dry nitrogen or argon. Alternatively, flame-dry the assembled glassware under vacuum and then backfill with an inert gas.[1]

  • Solvent and Reagent Preparation: Use commercially available anhydrous solvents, which are typically packaged under an inert atmosphere. If necessary, solvents can be further dried using standard techniques (e.g., distillation from a suitable drying agent). Solid reagents should be dried in a vacuum oven before use if they are suspected to have absorbed moisture.

  • Reaction Setup: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using a bubbler or a balloon.

  • Reagent Handling: Handle all moisture-sensitive reagents, especially the fluorinating agent, in a glovebox or using Schlenk line techniques to minimize exposure to atmospheric moisture.[1]

Visualizations

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagent Check Fluorinating Reagent (Age, Purity, Handling) Start->Check_Reagent Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Water Investigate Water Content (Anhydrous Techniques) Start->Check_Water Analyze_Byproducts Analyze Side Products (TLC, NMR, GC-MS) Start->Analyze_Byproducts Optimize_Reagent Optimize Reagent (Different Agent, Stoichiometry) Check_Reagent->Optimize_Reagent Optimize_Conditions Optimize Conditions (Screen Solvents, Temps) Check_Conditions->Optimize_Conditions Improve_Anhydrous Improve Anhydrous Technique (Glovebox, Dry Solvents) Check_Water->Improve_Anhydrous Minimize_Byproducts Minimize Side Reactions (Additives, Lower Temp) Analyze_Byproducts->Minimize_Byproducts Success Improved Conversion Optimize_Reagent->Success Optimize_Conditions->Success Improve_Anhydrous->Success Minimize_Byproducts->Success

Caption: A logical workflow for diagnosing and resolving low conversion rates.

Fluorination_Parameters cluster_Inputs Reaction Inputs cluster_Outputs Reaction Outcome Reagent Fluorinating Agent (Type, Purity) Conversion Conversion Rate Reagent->Conversion Reactivity Selectivity Selectivity (Regio-, Stereo-) Reagent->Selectivity Substrate Substrate (Structure, Purity) Substrate->Conversion Sterics/ Electronics Substrate->Selectivity Solvent Solvent (Polarity, Anhydrous) Solvent->Conversion Solubility/ Kinetics Solvent->Selectivity Catalyst Catalyst (Activity, Loading) Catalyst->Conversion Turnover Temperature Temperature Temperature->Conversion Kinetics Temperature->Selectivity Thermodynamics

Caption: Key experimental parameters influencing fluorination reaction outcomes.

References

Technical Support Center: Stabilizing Difluorovinylidene Carbene Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluorovinylidene carbene intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My difluorovinylidene carbene reaction is giving low yields of the desired cyclopropane. What are the common causes and how can I improve the yield?

A1: Low yields in difluorovinylidene carbene reactions are often due to competing side reactions, primarily carbene dimerization and C-H insertion. The stability and reactivity of the carbene are highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Precursor Selection: The choice of carbene precursor can significantly impact the outcome. While various precursors exist, (trifluoromethyl)trimethylsilane (TMS-CF3), also known as Ruppert's reagent, is a widely used and effective source of difluorovinylidene carbene under mild conditions.

  • Reaction Temperature: The stability of the carbene intermediate is temperature-sensitive. Running the reaction at the lowest effective temperature can minimize side reactions. The optimal temperature will depend on the specific precursor and substrate.

  • Initiator/Catalyst: The choice of initiator or catalyst is crucial. For TMS-CF3, fluoride sources like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) are commonly used. The concentration and rate of addition of the initiator can control the rate of carbene generation, thereby influencing the concentration of the carbene in the reaction mixture at any given time and reducing the likelihood of dimerization.

  • Solvent: The solvent can influence the stability and reactivity of the carbene. Non-polar, aprotic solvents are generally preferred.

  • Substrate Concentration: A higher concentration of the alkene trapping agent relative to the rate of carbene generation can favor the desired cycloaddition over dimerization.

Q2: I am observing significant amounts of C-H insertion products in my reaction. How can I favor cyclopropanation over C-H insertion?

A2: Difluorovinylidene carbene is highly electrophilic and can readily undergo insertion into C-H bonds, which can be a significant competing pathway.[1]

Strategies to Minimize C-H Insertion:

  • Substrate Choice: The nature of the substrate plays a key role. Electron-rich alkenes are generally more reactive towards cyclopropanation. If the substrate contains activated C-H bonds (e.g., allylic or benzylic positions), C-H insertion may be more prevalent.

  • Reaction Conditions: As with low yields, optimizing the reaction temperature and the rate of carbene generation can influence the selectivity. Slower generation of the carbene can favor the intermolecular reaction with the alkene over intramolecular or intermolecular C-H insertion.

  • Use of Trapping Agents: Employing a high concentration of a reactive alkene can outcompete the C-H insertion pathway.

Q3: How can I confirm the formation of my desired gem-difluorocyclopropane product and characterize the intermediates?

A3: Spectroscopic methods are essential for product characterization.

  • ¹⁹F NMR Spectroscopy: This is a powerful technique for identifying and quantifying fluorine-containing compounds. The geminal fluorine atoms in the cyclopropane ring will exhibit a characteristic chemical shift and coupling pattern. The chemical shifts of fluorine atoms are sensitive to their electronic environment, providing valuable structural information.[2][3]

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide information about the overall structure of the product.

  • Mass Spectrometry: This can confirm the molecular weight of the desired product.

Spectroscopic Data for a Typical gem-Difluorocyclopropane:

NucleusTypical Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹⁹F-90 to -150 (relative to CFCl₃)Doublet of doublets or more complex patternsJF-F (geminal): ~150-250 Hz, JH-F (vicinal): ~5-20 Hz
¹HVaries depending on substituentsMultiplet
¹³CVaries depending on substituentsTriplet (due to C-F coupling)¹JC-F: ~280-300 Hz

Note: The exact chemical shifts and coupling constants will vary depending on the specific molecular structure.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Low or no product formation Inactive precursorCheck the purity and age of the carbene precursor. TMS-CF3 should be stored under an inert atmosphere and handled with care to prevent decomposition.
Ineffective initiationEnsure the initiator (e.g., KF, TBAF) is dry and of high purity. For solid initiators, ensure adequate mixing.
Reaction temperature too lowGradually increase the reaction temperature in small increments while monitoring the reaction progress.
Dominance of carbene dimer High concentration of carbene intermediateDecrease the rate of addition of the initiator to generate the carbene more slowly. Increase the concentration of the alkene trapping agent.
Inefficient trappingUse a more electron-rich and reactive alkene as the trapping agent.
Significant C-H insertion Reactive C-H bonds in the substrate or solventIf possible, choose a substrate with less reactive C-H bonds. Use a perfluorinated or other inert solvent.
High reaction temperatureLower the reaction temperature to increase the selectivity for cycloaddition.
Difficulty in product purification Similar polarity of product and byproductsEmploy alternative purification techniques such as flash chromatography with different solvent systems, or preparative HPLC.
Thermal instability of the productPurify the product at lower temperatures and avoid prolonged heating.

Experimental Protocols

Protocol 1: Generation and Trapping of Difluorovinylidene Carbene from (Trifluoromethyl)trimethylsilane (TMS-CF3)

This protocol describes a general procedure for the generation of difluorovinylidene carbene from TMS-CF3 and its subsequent trapping with an alkene to form a gem-difluorocyclopropane.

Materials:

  • (Trifluoromethyl)trimethylsilane (TMS-CF3)

  • Anhydrous potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) (as a solution in THF)

  • Alkene (substrate)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, oven-dried glassware)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser under an inert atmosphere, and a septum.

  • Reagent Addition: To the flask, add the alkene and the anhydrous solvent. If using KF, add it at this stage.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature, but optimization may be required).

  • Carbene Generation:

    • Using KF: Stir the mixture vigorously.

    • Using TBAF: Slowly add the TBAF solution via a syringe pump over a period of several hours. The slow addition is crucial to maintain a low concentration of the carbene intermediate.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or ¹⁹F NMR.

  • Quenching: Once the reaction is complete, quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride).

  • Workup: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Safety Precautions for Handling TMS-CF3:

(Trifluoromethyl)trimethylsilane is a highly flammable liquid and vapor that causes skin and serious eye irritation.[1][3][5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn.[2] Keep away from heat, sparks, open flames, and hot surfaces. Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a refrigerator/flammables cabinet.[2]

Disposal of Organosilicon Waste:

Organosilicon waste should be collected in a designated, properly labeled, and sealed container.[6] It should not be mixed with other chemical waste streams unless compatibility has been confirmed.[7][8] Dispose of the waste through your institution's hazardous waste management program.[8]

Visualizing Reaction Pathways

The following diagram illustrates the key reaction pathways involved in a typical difluorovinylidene carbene reaction, highlighting the competition between the desired cycloaddition and the common side reactions of dimerization and C-H insertion. Understanding these competing pathways is crucial for troubleshooting and optimizing your reaction conditions.

reaction_pathway precursor Difluorovinylidene Carbene Precursor (e.g., TMS-CF3) carbene [:C=CF₂] Difluorovinylidene Carbene (Reactive Intermediate) precursor->carbene Initiator (e.g., F⁻) product gem-Difluorocyclopropane (Desired Product) carbene->product [2+1] Cycloaddition (Desired Pathway) dimer Tetrafluoro-1,3-butadiene (Dimerization Product) carbene->dimer Dimerization (Side Reaction) insertion_product C-H Insertion Product carbene->insertion_product C-H Insertion (Side Reaction) alkene Alkene (Trapping Agent) alkene->product substrate_ch Substrate with C-H bond substrate_ch->insertion_product

References

Managing pressure and temperature in gas-phase reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing pressure and temperature in gas-phase reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling pressure in a gas-phase reactor?

A1: Pressure in a gas-phase reactor is typically controlled by manipulating the inflow or outflow of gases. Common methods include:

  • Backpressure Regulators: Installed at the outlet of the reactor, these devices maintain a set pressure upstream by releasing excess pressure. This is a very common and effective method for maintaining a constant reactor pressure.[1]

  • Flow Controllers: Mass flow controllers (MFCs) on the inlet gas lines can be used to maintain a constant flow of reactants. While this directly controls the amount of gas entering, the pressure can still fluctuate based on the reaction stoichiometry and temperature.[1]

  • Control Valves: Automated control valves on the inlet or outlet, linked to a pressure transducer, can dynamically adjust gas flow to maintain a precise pressure setpoint.[1][2]

  • Inert Gas Introduction: In some cases, an inert gas like nitrogen or argon can be introduced to maintain total pressure, especially if the reaction consumes or produces a net change in the moles of gas.[3]

Q2: How does temperature affect the outcome of my gas-phase reaction?

A2: Temperature is a critical parameter that influences both the rate and selectivity of a reaction.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are often under kinetic control, favoring the product that forms the fastest (i.e., has the lowest activation energy).[4][5] At higher temperatures, systems have enough energy to overcome higher activation barriers, leading to thermodynamic control, which favors the most stable product.[4][5]

  • Reaction Rate: According to the Arrhenius equation, the reaction rate constant increases exponentially with temperature. However, excessively high temperatures can lead to undesirable side reactions or catalyst deactivation.[6]

Q3: What are the most common causes of unexpected temperature fluctuations in my reactor?

A3: Unexpected temperature changes, or "excursions," can be caused by several factors:

  • Changes in Gas Flow: A reduction in the flow of reactants over a catalyst bed can lead to localized overheating.[7]

  • Catalyst Poisoning: Contaminants like sulfur or chlorides can poison the catalyst, reducing its activity and potentially leading to temperature spikes.[7]

  • Exothermic or Endothermic Reactions: The heat generated or consumed by the reaction itself can cause temperature changes if the heat transfer system is not adequate.[8]

  • Inaccurate Temperature Measurement: The measured temperature may not reflect the true temperature of the catalyst or reacting gases due to improper sensor placement or heat transfer effects.[6][9]

Troubleshooting Guides

Pressure Issues

This guide will help you diagnose and resolve common pressure-related problems in your gas-phase reaction setup.

Troubleshooting Flowchart for Pressure Issues

PressureTroubleshooting Start Pressure Anomaly Detected HighPressure Pressure Too High Start->HighPressure LowPressure Pressure Too Low Start->LowPressure FluctuatingPressure Pressure Fluctuating Start->FluctuatingPressure CheckSetpoint Is the pressure setpoint correct? CheckInflow Ensure adequate gas supply and correct flow controller operation. CheckSetpoint->CheckInflow CheckLeaks Systematically check for leaks (fittings, seals, tubing) Resolved Issue Resolved CheckLeaks->Resolved IsolateColumn Isolate components and check pressure at each stage (e.g., before and after reactor). IsolateColumn->Resolved CheckOutflow Check for blockages in the outlet line or backpressure regulator. HighPressure->CheckOutflow Troubleshoot LowPressure->CheckSetpoint Troubleshoot CheckRegulator Inspect backpressure regulator for malfunction. FluctuatingPressure->CheckRegulator Troubleshoot CheckStoichiometry Review reaction stoichiometry. Is there a net production of gas moles? CheckOutflow->CheckStoichiometry CheckInflow->CheckLeaks CheckTemp Are there temperature fluctuations causing pressure changes (PV=nRT)? CheckRegulator->CheckTemp CheckStoichiometry->Resolved CheckTemp->IsolateColumn

Caption: A logical workflow for troubleshooting common pressure issues.

Issue Potential Cause Recommended Action
Pressure is too high Blockage in the outlet line or at a frit.Systematically loosen fittings to isolate the source of the blockage.[10][11]
Malfunctioning backpressure regulator.Inspect and test the backpressure regulator independently.
Reaction producing more moles of gas than consumed.Re-evaluate the expected pressure increase based on stoichiometry. Adjust the backpressure regulator setpoint.
Pressure is too low Gas leak in the system.Perform a leak check using a leak detection fluid or a pressure decay test.
Insufficient gas supply.Check the pressure of the gas cylinders and the settings on the gas regulators.
Incorrect flow controller setpoint.Verify that the mass flow controllers are set correctly and functioning properly.
Pressure is fluctuating Unstable temperature.As pressure is proportional to temperature (Ideal Gas Law), stabilize the reactor temperature.
Pulsing from a pump or compressor.Install a pulsation dampener in the line.
Malfunctioning pressure regulator or control valve.[12]Check for smooth operation of the pressure control elements.
Temperature Issues

This guide provides a systematic approach to diagnosing and resolving temperature control problems.

Troubleshooting Flowchart for Temperature Issues

TemperatureTroubleshooting Start Temperature Anomaly Detected HighTemp Temperature Too High Start->HighTemp LowTemp Temperature Too Low Start->LowTemp UnstableTemp Temperature Unstable Start->UnstableTemp CheckSensorPlacement Is the temperature sensor placed correctly to measure the desired region (e.g., catalyst bed vs. gas phase)? CheckExotherm Is the reaction highly exothermic? Consider reducing reactant concentration or flow rate. CheckSensorPlacement->CheckExotherm CheckSensorCalibration Verify sensor calibration against a known standard. CheckControlLoop Check PID controller settings for the temperature controller. Tune if necessary. CheckSensorCalibration->CheckControlLoop CheckHeatingSystem Inspect heating elements, furnace, or oil bath for proper operation. CheckEndotherm Is the reaction endothermic? Increase heating power or improve heat transfer. CheckHeatingSystem->CheckEndotherm HighTemp->CheckSensorPlacement Troubleshoot LowTemp->CheckHeatingSystem Troubleshoot UnstableTemp->CheckSensorCalibration Troubleshoot CheckFlowRate Is the gas flow rate lower than intended, reducing heat removal? CheckExotherm->CheckFlowRate Resolved Issue Resolved CheckFlowRate->Resolved CheckHeatLoss Is there excessive heat loss to the surroundings? Improve insulation. CheckEndotherm->CheckHeatLoss CheckHeatLoss->Resolved CheckControlLoop->Resolved

Caption: A logical workflow for troubleshooting common temperature issues.

Issue Potential Cause Recommended Action
Temperature is too high Highly exothermic reaction.Reduce reactant concentration or flow rate. Improve heat removal from the reactor.
Reduced gas flow.[7]Check for blockages or incorrect flow controller settings that may have reduced flow.
Faulty temperature controller or sensor reading low.Calibrate the temperature sensor and verify the controller's output.
Temperature is too low Inadequate heating.Ensure the heating system (e.g., furnace, heating mantle) is functioning correctly and has sufficient power.
Highly endothermic reaction.Increase heating power and ensure good thermal contact between the heater and the reactor.
Incorrect sensor placement leading to a high reading.Ensure the sensor is measuring the temperature of the reaction zone, not just the reactor wall or heater.[6]
Temperature is unstable Poorly tuned temperature controller (PID settings).Auto-tune the temperature controller or manually adjust the PID parameters.
Fluctuations in ambient temperature or gas flow.Insulate the reactor and ensure a stable, non-pulsating gas flow.
Catalyst deactivation or coking.Regenerate or replace the catalyst.

Data Presentation

Comparison of Common Temperature Sensors
Sensor Type Typical Temperature Range Advantages Disadvantages
Type K Thermocouple -200°C to 1250°CWide range, low cost, robust.[13]Less stable than RTDs, requires a reference junction.
Type J Thermocouple 0°C to 750°CGood for general purpose applications.Prone to rusting in humid environments.
Type T Thermocouple -250°C to 350°CGood accuracy in the lower range, suitable for cryogenic applications.Limited upper temperature range.
RTD (Pt100) -200°C to 850°CHigh accuracy, high stability, linear response.[13]More expensive than thermocouples, less robust.
Thermistor -50°C to 300°CHigh sensitivity, fast response.Non-linear, limited temperature range.
Infrared (IR) Pyrometer 50°C to 3000°CNon-contact measurement, good for moving or hazardous environments.Emissivity of the surface must be known, can be affected by dust or gases.

Experimental Protocols

Protocol 1: Establishing a Stable Pressure in a Continuous Flow Reactor

Objective: To set and maintain a stable operating pressure in a packed bed reactor using a backpressure regulator.

Materials:

  • Gas cylinders with two-stage regulators

  • Mass flow controllers (MFCs)

  • Packed bed reactor

  • Pressure transducer (located upstream of the reactor)

  • Backpressure regulator (BPR)

  • Associated tubing and fittings

Procedure:

  • System Assembly: Assemble the reactor system with the gas inlets connected to MFCs, the reactor outlet connected to the BPR, and the pressure transducer positioned to measure the reactor's internal pressure.

  • Leak Check: Close the outlet of the BPR. Pressurize the system with an inert gas (e.g., Helium or Nitrogen) to slightly above the intended operating pressure. Monitor the pressure for at least 30 minutes. A stable pressure indicates a leak-free system. If the pressure drops, locate and fix the leak.

  • Purge the System: Flow an inert gas through the entire system for 20-30 minutes to remove any air or moisture.

  • Set Gas Flows: Using the MFCs, set the desired flow rates for the reactant gases.

  • Set Backpressure: While the gases are flowing, slowly adjust the backpressure regulator until the pressure transducer reads the desired setpoint. Allow the system to stabilize for 10-15 minutes.

  • Monitoring: Continuously monitor the pressure reading throughout the experiment. Minor adjustments to the BPR may be needed if the reaction causes a significant change in the number of gas moles or if there are temperature fluctuations.

Protocol 2: Accurate Temperature Measurement of a Catalyst Bed

Objective: To accurately measure the temperature within a solid catalyst bed during a gas-phase reaction.

Materials:

  • Tube furnace with temperature controller

  • Reactor tube (e.g., quartz or stainless steel)

  • Catalyst material

  • Quartz wool

  • K-type thermocouple with a sheath of appropriate diameter to fit inside the reactor.

Procedure:

  • Thermocouple Placement: Position the tip of the thermocouple in the geometric center of the catalyst bed. This is crucial as significant temperature gradients can exist between the reactor wall and the center of the bed.[2]

  • Catalyst Loading: Load the reactor tube. Use quartz wool plugs to secure the catalyst bed in place and ensure the thermocouple remains in the desired position.

  • System Assembly: Place the loaded reactor tube into the tube furnace. Connect the gas lines.

  • Heating Profile: Program the furnace controller to the desired reaction temperature. Use a ramp rate that is slow enough to ensure uniform heating of the catalyst bed (e.g., 5-10°C/min).

  • Equilibration: Once the setpoint is reached, allow the system to equilibrate for at least 30 minutes under a flow of inert gas before introducing reactants. This ensures the catalyst bed has reached a stable, uniform temperature.[14]

  • Data Logging: Monitor and log the thermocouple reading throughout the experiment. Be aware that the actual catalyst temperature may be higher or lower than the furnace setpoint due to exothermic or endothermic reactions.[15] The direct measurement from the internal thermocouple provides the most accurate data.

References

Technical Support Center: Decontamination of 2-Chloro-1,1-difluoroethylene Spills

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper procedures for decontaminating spills of 2-Chloro-1,1-difluoroethylene (CAS No. 359-10-4). The information is presented in a question-and-answer format to address specific issues that may be encountered.

Troubleshooting Guides

Issue: A small liquid spill of this compound has occurred on a laboratory bench.

  • Question: What are the immediate steps I should take?

    • Answer:

      • Alert personnel in the immediate area of the spill.

      • If safe to do so, eliminate all ignition sources in the vicinity as this compound is a flammable gas and its vapors can form explosive mixtures with air.[1]

      • Ensure adequate ventilation to disperse the vapors. The vapor is heavier than air and may accumulate in low-lying areas.[1]

      • Retrieve the appropriate Personal Protective Equipment (PPE).

  • Question: What personal protective equipment (PPE) is required for cleaning up a small spill?

    • Answer: For a small liquid spill, the minimum required PPE includes:

      • Chemical splash goggles and a face shield.

      • Gloves: Cold-insulating gloves should be worn to protect against frostbite from the rapidly evaporating liquid.[1] These should be worn under chemical-resistant outer gloves (e.g., neoprene or nitrile).

      • A lab coat or chemical-resistant apron.

      • In case of inadequate ventilation, a respirator with an appropriate cartridge for organic vapors should be used.[1]

  • Question: How do I contain and absorb the spill?

    • Answer:

      • Contain the spill by creating a dike around the liquid with an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent pad.

      • Apply the absorbent material over the entire spill, working from the outside in to minimize the spread of the liquid.

      • Allow the absorbent to fully soak up the this compound.

  • Question: How should the absorbed material be disposed of?

    • Answer:

      • Carefully scoop the contaminated absorbent material into a designated, labeled, and sealable container for hazardous waste.

      • Do not seal the container tightly at first if there is a possibility of pressure buildup from residual vaporization.

      • Follow your institution's hazardous waste disposal procedures.

Issue: A leak has developed from a cylinder of this compound.

  • Question: What is the emergency procedure for a gas leak?

    • Answer:

      • Evacuate all non-essential personnel from the area immediately.

      • If it can be done without significant risk, attempt to close the cylinder valve to stop the leak.

      • If the leak cannot be stopped, and the cylinder is movable, carefully move it to a fume hood or a well-ventilated, isolated area.

      • Increase ventilation to the maximum extent possible to disperse the gas.

      • Post warning signs to prevent entry into the affected area.

      • Contact your institution's emergency response team or environmental health and safety department.

  • Question: What are the primary hazards associated with a gas leak?

    • Answer: The primary hazards are:

      • Flammability: this compound is a flammable gas.[1]

      • Asphyxiation: The gas can displace oxygen in the air, leading to a risk of suffocation, especially in confined spaces.[1]

      • Toxicity: Inhalation may cause drowsiness, dizziness, and respiratory irritation.[1]

      • Frostbite: Direct contact with the expanding gas can cause severe cold burns.[1]

Frequently Asked Questions (FAQs)

  • Question: What are the known incompatible materials with this compound?

    • Answer: It is incompatible with alkali metals, finely divided metals such as aluminum, magnesium, or zinc, and strong oxidizing agents.[2] Contact with these materials should be avoided during storage, handling, and decontamination.

  • Question: Are there any specific chemical neutralization agents for this compound spills?

    • Answer: While there are no standard, broadly recommended neutralizing agents for direct application to a spill in a laboratory setting, some chemical reactions are known. For instance, it can be oxidized by potassium permanganate or hydrogen peroxide.[3] However, these reactions can be vigorous and should only be considered by trained professionals for specific decontamination protocols, not for general spill cleanup. For most laboratory spills, absorption is the recommended method.

  • Question: What are the occupational exposure limits for this compound?

    • Answer: As of the current date, specific OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) for this compound have not been established. In the absence of specific limits, it is crucial to handle this chemical with a high degree of caution.[3][4][5] For chemicals without established occupational exposure limits, OSHA's General Duty Clause requires employers to provide a workplace free from recognized hazards.[3] It is recommended to adhere to the exposure limits of structurally similar halogenated hydrocarbons as a conservative measure and to always use this chemical in a well-ventilated area, preferably within a fume hood.

  • Question: What are the first aid procedures in case of exposure?

    • Answer:

      • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

      • Skin Contact: For frostbite, thaw the affected area with lukewarm water. Do not rub the area. Seek immediate medical attention. For liquid contact that does not result in frostbite, wash the area with soap and water.[1]

      • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 359-10-4[3]
Molecular Formula C₂HClF₂[3]
Molecular Weight 98.48 g/mol [3]
Boiling Point -17.7 °C[3]
Melting Point -138.5 °C[3]
Flash Point -74.5 °C[4]
Vapor Density Heavier than air[1]

Table 2: Occupational Exposure Limits for Structurally Similar Compounds (for reference)

SubstanceOSHA PEL (TWA)ACGIH TLV (TWA)NIOSH REL (TWA)
1,1,2,2-Tetrachloro-1,2-difluoroethane 500 ppm[6][7]500 ppm[8]500 ppm[8]
1,1,1,2-Tetrachloro-2,2-difluoroethane 500 ppm[9][10]500 ppm[11]500 ppm[9][11]
Dichlorotetrafluoroethane Not Established1000 ppm[1]Not Established

Disclaimer: The exposure limits presented in Table 2 are for structurally similar compounds and should be used for reference purposes only. They are not the established limits for this compound.

Experimental Protocols

Protocol 1: Decontamination of a Small Liquid Spill on a Non-Porous Surface

  • Immediate Response and PPE:

    • Alert others and secure the area.

    • Eliminate all ignition sources.

    • Ensure proper ventilation.

    • Don the appropriate PPE: chemical splash goggles, face shield, cold-insulating and chemical-resistant gloves, and a lab coat. Use a respirator if ventilation is inadequate.

  • Containment and Absorption:

    • Create a barrier around the spill using an inert absorbent material (e.g., vermiculite, dry sand, or chemical absorbent pads).

    • Gently apply the absorbent material over the spill, working from the edges inward.

  • Cleanup:

    • Once the liquid is fully absorbed, use non-sparking scoops or tools to collect the contaminated material.

    • Place the material into a clearly labeled, sealable hazardous waste container.

  • Final Decontamination:

    • Wipe the spill area with a cloth dampened with a mild soap and water solution.

    • Perform a final rinse of the area with water.

    • Dry the surface thoroughly.

    • Dispose of all contaminated cleaning materials (cloths, gloves, etc.) as hazardous waste.

  • Post-Cleanup:

    • Remove and properly dispose of PPE.

    • Wash hands thoroughly with soap and water.

    • Document the spill and the cleanup procedure according to your institution's policies.

Mandatory Visualization

Decontamination_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Decontamination Final Decontamination cluster_Disposal_Reporting Disposal & Reporting Spill_Detected Spill of this compound Detected Alert_Personnel Alert Nearby Personnel Spill_Detected->Alert_Personnel Eliminate_Ignition Eliminate Ignition Sources Alert_Personnel->Eliminate_Ignition Ensure_Ventilation Ensure Adequate Ventilation Eliminate_Ignition->Ensure_Ventilation Don_PPE Don Appropriate PPE Ensure_Ventilation->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Absorb_Spill Apply Absorbent to Spill Contain_Spill->Absorb_Spill Collect_Waste Collect Contaminated Absorbent Absorb_Spill->Collect_Waste Clean_Area Clean Spill Area with Soap and Water Collect_Waste->Clean_Area Rinse_Area Rinse Area with Water Clean_Area->Rinse_Area Dry_Area Dry the Surface Rinse_Area->Dry_Area Dispose_Waste Dispose of Hazardous Waste Dry_Area->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Document_Incident Document the Incident Wash_Hands->Document_Incident

Caption: Workflow for the decontamination of a this compound spill.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-1,1-difluoroethylene and 1-chloro-1,2-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Halogenated alkenes, in particular, offer a versatile platform for the introduction of fluorine and chlorine moieties, which can profoundly influence the physicochemical and biological properties of target molecules. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 2-chloro-1,1-difluoroethylene and 1-chloro-1,2-difluoroethylene. By examining their structural and electronic differences, we aim to provide a rational basis for their application in various chemical transformations.

Structural and Electronic Properties: The Foundation of Differential Reactivity

The distinct placement of halogen atoms in this compound (henceforth Isomer A ) and 1-chloro-1,2-difluoroethylene (as (E) and (Z) isomers, collectively Isomer B ) dictates their electronic and steric profiles, which in turn governs their reactivity.

PropertyThis compound (Isomer A)1-Chloro-1,2-difluoroethylene (Isomer B)
Structure CF₂=CHClCClF=CHF
Common Names HCFO-1122, R-1122HCFO-1122a, F 1122a
CAS Number 359-10-4[1]359-04-6[2]
Molar Mass 98.48 g/mol [1]98.48 g/mol
Boiling Point -17.7 °C[3]Not readily available
Melting Point -138.5 °C[3]Not readily available

The geminal difluoro group in Isomer A creates a highly polarized double bond, with significant electron withdrawal from the C1 carbon. This makes the C2 carbon, bonded to chlorine and hydrogen, relatively more electron-rich. In contrast, Isomer B features a more balanced distribution of electron-withdrawing groups across the double bond. The interplay of the inductive effects of fluorine and chlorine, along with potential resonance contributions, results in different electron densities at the carbon atoms of the double bond, a key factor in determining their susceptibility to electrophilic, nucleophilic, and radical attack.

Isomer A has a planar structure. The bond lengths are C=C 1.303 Å, C-F 1.320-1.321 Å, C-Cl 1.731 Å, and C-H 1.083 Å. The bond angles are ∠CCF approximately 123-126°, ∠CCH 128.3°, and ∠CCCl 121°.[3]

G Monomer Monomer (Isomer A or B) Reactor Controlled Temperature and Pressure Reactor Monomer->Reactor Initiator Initiator (e.g., AIBN, BPO) Initiator->Reactor Analysis In-situ Analysis (FTIR, GC-MS) Reactor->Analysis Reaction Mixture Kinetics Kinetic Data (Rate Constants) Analysis->Kinetics Concentration vs. Time G cluster_A Isomer A (CF₂=CHCl) cluster_B Isomer B (CClF=CHF) A_Reactant CF₂=CHCl A_Attack Nucleophilic Attack on C1 A_Reactant->A_Attack A_Intermediate Intermediate A_Attack->A_Intermediate A_Product Substituted Product A_Intermediate->A_Product B_Reactant CClF=CHF B_Attack Nucleophilic Attack on C1 B_Reactant->B_Attack B_Intermediate Intermediate B_Attack->B_Intermediate B_Product Substituted Product B_Intermediate->B_Product

References

Comparing reactivity of HCFO-1122 with tetrafluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of HCFO-1122 and Tetrafluoroethylene

This guide provides a detailed comparison of the chemical reactivity of 2-chloro-1,1-difluoroethylene (HCFO-1122) and tetrafluoroethylene (TFE), two important fluorinated alkenes. The comparison focuses on their behavior in key reaction types, including addition reactions, polymerization, and their relative thermal stability, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions in their work.

Introduction to the Compounds

Tetrafluoroethylene (TFE) , with the chemical formula C2F4, is a symmetrical and highly reactive fluorocarbon.[1][2] It is the monomer for polytetrafluoroethylene (PTFE), a widely used fluoropolymer known for its exceptional chemical inertness and thermal stability.[1] The reactivity of TFE is largely dictated by its electron-deficient double bond, making it susceptible to both radical and ionic reactions.

HCFO-1122 , or this compound (CF2=CHCl), is an unsymmetrical hydrochlorofluoroolefin.[3] Its reactivity is influenced by the presence of both fluorine and chlorine atoms, as well as a hydrogen atom, which introduces asymmetry and different reaction pathways compared to the perfluorinated TFE.

Comparative Reactivity Data

The following table summarizes the available data on the reactivity of HCFO-1122 and TFE. It is important to note that direct comparative studies under identical conditions are limited, and therefore, the comparison is based on data from various sources.

PropertyHCFO-1122 (CF2=CHCl)Tetrafluoroethylene (C2F4)
Addition Reactions Undergoes addition of hydrogen to form 1,1-difluoroethane.[3] Reacts with trichlorosilane across the double bond.[3]Reacts with various reagents across the double bond, including halogens and hydrogen halides.[2] Undergoes [2+2] cycloaddition with alkenes and dienes.[2]
Cycloaddition Reacts with cyclopentadiene at 170°C to produce bicyclic norbornene derivatives.[3]Reacts with butadiene to form a [2+2] cycloadduct under kinetic control and a [4+2] Diels-Alder adduct under thermodynamic control.[4] Reacts with cyclopentadiene in a [2+2] cycloaddition via a stepwise, biradical mechanism and a concerted [4+2] cycloaddition.[5]
Polymerization Information on homopolymerization is limited in the searched literature.Readily undergoes free-radical polymerization to form high molecular weight polytetrafluoroethylene (PTFE).[1] The polymerization is highly exothermic.
Thermal Stability Decomposes upon heating, with one route being dehydrochlorination.[3]Thermally unstable and can decompose explosively to carbon and carbon tetrafluoride.[2] The thermal decomposition of its polymer, PTFE, in a vacuum begins around 423.5°C, yielding primarily the monomer.[6] The minimum ignition temperature for decomposition of TFE gas decreases with increasing pressure.[7] In wet air, the degradation of PTFE has an apparent activation energy of 103 kcal/mol.[8]
Reaction with Radicals Reacts with chlorine atoms.Reacts with OH radicals with a rate constant of (1.13±0.33)×10−11 cm3 molecule−1 s−1.[9] The reaction with NO3 radicals is very slow (k < 3×10−15 cm3 molecule−1 s−1).[9] Reacts with ozone with a rate constant of (4.80±0.62)×10−21 cm3 molecule−1 s−1.[9] The addition of bistrifluoromethyl nitroxide radical has an activation energy of 44.6 ± 0.4 kJ mol-1.[10]

Experimental Protocols

Cycloaddition of Cyclopentadiene with HCFO-1122

Objective: To synthesize bicyclic norbornene derivatives.

Procedure: this compound is heated with cyclopentadiene at 170°C in a sealed vessel.[3] The progress of the reaction can be monitored by gas chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated and purified using fractional distillation. Characterization of the bicyclic adducts can be performed using NMR and mass spectrometry.

Cycloaddition of Cyclopentadiene with Tetrafluoroethylene

Objective: To synthesize [2+2] and [4+2] cycloadducts.

Procedure: Freshly distilled cyclopentadiene is reacted with tetrafluoroethylene in a suitable solvent within a pressure reactor. The reaction can be carried out at various temperatures to study the kinetic versus thermodynamic product distribution. The reaction mixture is then analyzed by GC-MS to identify and quantify the different cycloadducts formed. Theoretical calculations using DFT can be employed to understand the reaction mechanism, which involves both a stepwise biradical pathway for the [2+2] adduct and a concerted pathway for the [4+2] adduct.[5]

Free-Radical Polymerization of Tetrafluoroethylene

Objective: To synthesize polytetrafluoroethylene (PTFE).

Procedure: The polymerization is typically carried out in an aqueous medium via suspension or emulsion polymerization.[1] For suspension polymerization, TFE is passed into water containing a radical initiator, such as ammonium persulfate, at a temperature of 310-350 K and a pressure of 10-20 atm.[11] The resulting PTFE is obtained as a granular powder. For emulsion polymerization, a surfactant is used to stabilize the polymer particles, yielding a colloidal dispersion of PTFE.[1]

Reaction Pathway Visualizations

G Cycloaddition of HCFO-1122 with Cyclopentadiene HCFO-1122 CF₂=CHCl Intermediate Transition State HCFO-1122->Intermediate + Cyclopentadiene Cyclopentadiene C₅H₆ Product Bicyclic Norbornene Derivative Intermediate->Product 170°C

Caption: Reaction pathway for the cycloaddition of HCFO-1122.

G Cycloaddition of Tetrafluoroethylene with Butadiene cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control TFE_K C₂F₄ TS_22 [2+2] Transition State (Stepwise, Biradical) TFE_K->TS_22 + Butadiene Butadiene_K C₄H₆ Product_22 [2+2] Cycloadduct TS_22->Product_22 TFE_T C₂F₄ TS_42 [4+2] Transition State (Concerted) TFE_T->TS_42 + Butadiene Butadiene_T C₄H₆ Product_42 [4+2] Cycloadduct (Diels-Alder) TS_42->Product_42 G Free-Radical Polymerization of Tetrafluoroethylene Initiator Initiator (e.g., (NH₄)₂S₂O₈) Radical Initiator Radical (R•) Initiator->Radical Heat Growing_Chain Growing Polymer Chain (R-(C₂F₄)n•) Radical->Growing_Chain + n(C₂F₄) Monomer TFE Monomer (C₂F₄) PTFE Polytetrafluoroethylene (PTFE) Growing_Chain->PTFE Termination

References

Comparative Analysis of Mass Spectrometry and Other Analytical Techniques for 2-Chloro-1,1-difluoroethylene (CDFE)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) with alternative analytical methods for the qualitative and quantitative analysis of 2-Chloro-1,1-difluoroethylene (CDFE), a halogenated volatile organic compound (VOC) of interest in various research and industrial settings. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs by presenting objective performance data and detailed experimental protocols.

Introduction to CDFE Analysis

This compound (CDFE), with the chemical formula C₂HClF₂, is a hydrochlorofluorocarbon (HCFC) that may be encountered as a reactive intermediate, a starting material in chemical synthesis, or an impurity. Accurate and sensitive detection and quantification of CDFE are crucial for process monitoring, environmental analysis, and ensuring the purity of pharmaceutical and other chemical products. Gas chromatography (GC) is the primary separation technique for volatile compounds like CDFE, and it is typically coupled with a variety of detectors for analysis. This guide focuses on the comparison of GC coupled with Mass Spectrometry (GC-MS) against two other common GC detectors: the Electron Capture Detector (ECD) and the Flame Ionization Detector (FID).

Performance Comparison of Analytical Techniques

The selection of an analytical method for CDFE is often dictated by the specific requirements of the analysis, such as the need for structural confirmation, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of GC-MS, GC-ECD, and GC-FID for the analysis of halogenated hydrocarbons like CDFE.

ParameterGC-MSGC-ECDGC-FID
Principle Separates ions by mass-to-charge ratio, providing structural information.Detects compounds with electronegative atoms (e.g., halogens) by measuring the capture of electrons.Detects combustible compounds by measuring the ions produced during combustion in a hydrogen-air flame.
Selectivity High; provides definitive identification based on mass spectrum.High for halogenated compounds.Low; responds to most organic compounds.
Sensitivity Good to excellent; can be operated in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.Excellent for halogenated compounds, often orders of magnitude more sensitive than MS or FID.Moderate; generally less sensitive for halogenated compounds compared to ECD.
Limit of Detection (LOD) Typically in the low µg/L to ng/L range.Can reach pg/L levels for highly halogenated compounds.Generally in the µg/L range for hydrocarbons.
Linearity Good over several orders of magnitude.Can be limited and prone to saturation at high concentrations.Excellent over a wide dynamic range.
Primary Application for CDFE Confirmatory analysis, structural elucidation, and quantification in complex matrices.Trace-level quantification in clean matrices.General-purpose quantification when high sensitivity is not required.

Experimental Protocols

Detailed experimental protocols for the analysis of CDFE using GC-MS, GC-ECD, and GC-FID are provided below. These are generalized methods and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Sample Introduction:

  • Static Headspace (HS): Suitable for the analysis of volatile compounds in solid or liquid samples.

  • Purge and Trap (P&T): Offers higher sensitivity for volatile organic compounds in aqueous and solid samples.

GC Conditions (based on general VOC analysis methods):

  • Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 2 minutes.

  • Inlet: Split/splitless injector at 250°C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-150 amu (full scan).

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Gas Chromatography-Electron Capture Detector (GC-ECD)

Instrumentation: A gas chromatograph equipped with an Electron Capture Detector.

Sample Introduction: Similar to GC-MS (Headspace or Purge and Trap).

GC Conditions:

  • Column: DB-624 or a similar phase is suitable.

  • Carrier Gas: Nitrogen or Argon/Methane at a flow rate of 1-2 mL/min.

  • Oven Program: Isothermal at a lower temperature (e.g., 60-80°C) may be sufficient due to the high sensitivity of the detector. Temperature programming can be used for more complex samples.

  • Inlet: Split/splitless injector at 200°C.

ECD Conditions:

  • Detector Temperature: 300°C.

  • Makeup Gas: Nitrogen or Argon/Methane at a flow of 25-30 mL/min.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.

Sample Introduction: Similar to GC-MS (Headspace or Purge and Trap).

GC Conditions:

  • Column: A non-polar column such as DB-1 or DB-5 (polydimethylsiloxane) is often used for general hydrocarbon analysis.

  • Carrier Gas: Helium, Hydrogen, or Nitrogen at a flow rate of 1-2 mL/min.

  • Oven Program: A temperature program similar to the GC-MS method can be used.

  • Inlet: Split/splitless injector at 250°C.

FID Conditions:

  • Detector Temperature: 250-300°C.

  • Hydrogen Flow: 30-40 mL/min.

  • Air Flow: 300-400 mL/min.

  • Makeup Gas (optional): Nitrogen at 25-30 mL/min.

Mass Spectrometry Analysis of CDFE

The mass spectrum of this compound is a key piece of experimental data for its identification. The electron ionization (EI) mass spectrum of CDFE is available in the NIST Mass Spectrometry Data Center.

Interpretation of the Fragmentation Pattern:

The mass spectrum of CDFE is characterized by a molecular ion peak and several fragment ions. The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments, with the M+2 peak having an intensity of approximately one-third of the M peak.

  • Molecular Ion ([M]⁺): The molecular ion peak will appear at m/z 98 and 100, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl).

  • Major Fragment Ions: The fragmentation of CDFE under electron ionization is expected to involve the loss of chlorine, fluorine, and hydrogen atoms or radicals. Common fragments would include:

    • [M-Cl]⁺: Loss of a chlorine atom.

    • [M-F]⁺: Loss of a fluorine atom.

    • [M-HF]⁺: Loss of hydrogen fluoride.

    • Other smaller fragments resulting from further bond cleavages.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the analytical processes and the relationships between the different techniques, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection Sample Sample (Solid/Liquid) Headspace Static Headspace Sample->Headspace PurgeTrap Purge and Trap Sample->PurgeTrap GC_Inlet GC Inlet Headspace->GC_Inlet PurgeTrap->GC_Inlet GC_Column GC Column GC_Inlet->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Experimental workflow for the analysis of CDFE using GC-MS.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes CDFE_Analysis Analysis of this compound GC_MS GC-MS CDFE_Analysis->GC_MS GC_ECD GC-ECD CDFE_Analysis->GC_ECD GC_FID GC-FID CDFE_Analysis->GC_FID Specificity High Specificity (Structural Info) GC_MS->Specificity Cost Relative Cost GC_MS->Cost Higher Sensitivity_High Very High Sensitivity (Trace Analysis) GC_ECD->Sensitivity_High GC_ECD->Cost Moderate Quantitative_Range Wide Quantitative Range GC_FID->Quantitative_Range GC_FID->Cost Lower

Caption: Logical relationship comparing key attributes of GC-MS, GC-ECD, and GC-FID for CDFE analysis.

Conclusion

The choice of analytical technique for this compound is a critical decision that depends on the specific analytical goals.

  • GC-MS is the gold standard for unambiguous identification and is highly suitable for quantitative analysis in complex matrices where specificity is paramount.

  • GC-ECD offers unparalleled sensitivity for trace-level detection of CDFE, making it the method of choice when the lowest possible detection limits are required in relatively clean samples.

  • GC-FID provides a robust and cost-effective solution for routine quantitative analysis where high sensitivity is not the primary concern and for samples where CDFE is present at higher concentrations.

By understanding the principles, performance characteristics, and experimental considerations of each technique, researchers can confidently select the most appropriate method for their analytical challenges involving this compound.

Characterization of 2-Chloro-1,1-difluoroethylene Polymerization Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of polymers derived from 2-Chloro-1,1-difluoroethylene (CDFE). This guide provides a comparative analysis with common fluoropolymer alternatives, detailed experimental protocols, and visual workflows to aid in material selection and characterization.

Due to the limited availability of comprehensive experimental data on the homopolymer of this compound (poly(CDFE)), this guide will utilize data for a closely related and well-characterized copolymer, poly(vinylidene fluoride-co-chlorotrifluoroethylene) (P(VDF-CTFE)), as a representative analogue. This approach allows for a robust comparison with other prevalent fluoropolymers, providing valuable insights into the expected properties and performance of CDFE-containing polymers.

Comparative Analysis of Fluoropolymers

The selection of a fluoropolymer is dictated by the specific requirements of the intended application, balancing properties such as thermal stability, mechanical strength, chemical resistance, and processability. This section provides a comparative overview of P(VDF-CTFE) against three widely used fluoropolymers: Polytetrafluoroethylene (PTFE), Polyvinylidene Fluoride (PVDF), and Polychlorotrifluoroethylene (PCTFE).

Thermal Properties

The thermal stability and transition temperatures are critical parameters for defining the operational window of a polymeric material.

PropertyP(VDF-CTFE)PTFEPVDFPCTFETest Method
Melting Temperature (Tm) 150 - 165 °C~327 °C~177 °C210 - 215 °CASTM D3418
Glass Transition Temperature (Tg) -35 to -20 °C~117 °C~-35 °C45 - 75 °CASTM D3418
Decomposition Temperature > 300 °C> 500 °C> 370 °C> 310 °CASTM D3850
Maximum Continuous Service Temperature ~150 °C~260 °C~150 °C~175 °C-
Mechanical Properties

Mechanical properties determine the material's response to applied forces, indicating its strength, stiffness, and durability.

PropertyP(VDF-CTFE)PTFEPVDFPCTFETest Method
Tensile Strength 30 - 50 MPa14 - 35 MPa40 - 60 MPa34 - 39 MPaASTM D638
Flexural Modulus 1.0 - 1.5 GPa0.4 - 0.7 GPa2.0 - 2.5 GPa1.4 - 1.7 GPaASTM D790
Elongation at Break 100 - 400 %200 - 400 %50 - 250 %100 - 250 %ASTM D638
Izod Impact Strength (Notched) 80 - 160 J/m160 J/m80 - 210 J/m130 - 180 J/mASTM D256
Hardness (Shore D) 70 - 8050 - 6570 - 8085 - 95ASTM D2240
Chemical and Physical Properties

Chemical resistance and other physical properties are crucial for applications involving exposure to various chemical environments and physical stresses.

PropertyP(VDF-CTFE)PTFEPVDFPCTFETest Method
Chemical Resistance ExcellentExceptionalExcellentExcellentASTM D543
(Acids, Bases, Solvents)(affected by molten alkali metals and some fluorinating agents)(less resistant to some strong bases and polar solvents compared to PTFE)(swells in some halogenated solvents, ethers, and esters)
Water Absorption (24h) < 0.05 %< 0.01 %< 0.04 %< 0.01 %ASTM D570
Dielectric Constant @ 1 MHz 6 - 82.16 - 82.3 - 2.7ASTM D150
Density 1.85 - 1.95 g/cm³2.13 - 2.19 g/cm³1.77 - 1.80 g/cm³2.10 - 2.17 g/cm³ASTM D792

Experimental Protocols

Detailed methodologies for key characterization techniques are provided below. These protocols are based on standard industry practices and can be adapted for the specific analysis of CDFE-based polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure, composition, and monomer sequencing of the polymer.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Protocol for 19F NMR:

    • Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., acetone-d6, DMSO-d6, or N,N-dimethylformamide-d7) in an NMR tube. Ensure complete dissolution, which may require gentle heating or extended sonication.

    • Instrument Setup: Tune and match the probe for the 19F frequency. Set the spectral width to cover the expected chemical shift range for fluoropolymers (e.g., -70 to -140 ppm).

    • Data Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. A relaxation delay of 5 seconds is recommended for quantitative analysis. Signal averaging for an adequate number of scans is necessary to achieve a good signal-to-noise ratio.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals corresponding to different fluorine environments to determine their relative ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify functional groups present in the polymer and to assess for impurities or degradation.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol for FTIR-ATR:

    • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

    • Sample Analysis: Place a small amount of the solid polymer sample directly onto the ATR crystal. Apply consistent pressure using the pressure clamp to ensure good contact between the sample and the crystal.

    • Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm-1, with a resolution of 4 cm-1. Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Data Analysis: Identify characteristic absorption bands corresponding to C-F, C-Cl, C-H, and other functional groups in the polymer structure.

Gel Permeation Chromatography (GPC)
  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Instrumentation: GPC system equipped with a refractive index (RI) detector, a suitable column set (e.g., polystyrene-divinylbenzene columns), and a pump.

  • Protocol:

    • Mobile Phase Preparation: Use a suitable solvent, such as tetrahydrofuran (THF), as the mobile phase. Ensure the solvent is filtered and degassed.

    • Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.

    • Calibration: Calibrate the GPC system using a series of narrow PDI polymer standards (e.g., polystyrene or poly(methyl methacrylate)) with known molecular weights.

    • Analysis: Inject the prepared sample solution into the GPC system. The separation occurs based on the hydrodynamic volume of the polymer chains.

    • Data Analysis: Use the calibration curve to determine the molecular weight distribution of the sample from its elution profile.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the heat of fusion.

  • Instrumentation: A differential scanning calorimeter.

  • Protocol (as per ASTM D3418/D4591):

    • Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Thermal Program:

      • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C for P(VDF-CTFE)) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. This first heating scan is used to erase the thermal history of the sample.

      • Hold the sample at this temperature for a few minutes to ensure complete melting.

      • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature (e.g., -50 °C).

      • Heat the sample again at the same controlled rate to a temperature above its melting point. This second heating scan is used for data analysis.

    • Data Analysis: Determine the Tg, Tm, and heat of fusion from the second heating scan. Determine the Tc from the cooling scan.

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and decomposition profile of the polymer.

  • Instrumentation: A thermogravimetric analyzer.

  • Protocol:

    • Sample Preparation: Place 5-10 mg of the polymer sample into a TGA pan (e.g., platinum or ceramic).

    • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min). The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidizing atmosphere (e.g., air) to study oxidative stability.

    • Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs. The temperature of the maximum rate of decomposition can be determined from the derivative of the TGA curve.

X-ray Diffraction (XRD)
  • Objective: To determine the degree of crystallinity and identify the crystalline phases of the polymer.

  • Instrumentation: An X-ray diffractometer with a Cu Kα radiation source.

  • Protocol:

    • Sample Preparation: Prepare a flat sample of the polymer, either as a pressed film or a powder packed into a sample holder.

    • Data Acquisition: Scan the sample over a range of 2θ angles (e.g., 10° to 40°) at a slow scan rate to obtain a good signal-to-noise ratio.

    • Data Analysis: The resulting diffractogram will show broad amorphous halos and sharp crystalline peaks. The degree of crystallinity can be estimated by deconvoluting the diffractogram and calculating the ratio of the area of the crystalline peaks to the total area (crystalline peaks + amorphous halo). The positions of the crystalline peaks can be used to identify the crystal structure.

Visualization of Workflows

Experimental Workflow for Fluoropolymer Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_techniques Analytical Techniques Monomer CDFE Monomer Polymerization Polymerization Monomer->Polymerization Purification Purification & Drying Polymerization->Purification Structural Structural Analysis Purification->Structural Thermal Thermal Analysis Purification->Thermal Mechanical Mechanical Properties Purification->Mechanical Chemical Chemical Properties Purification->Chemical NMR NMR (1H, 19F) Structural->NMR FTIR FTIR Structural->FTIR GPC GPC Structural->GPC DSC DSC Thermal->DSC TGA TGA Thermal->TGA XRD XRD Thermal->XRD Tensile Tensile Testing (ASTM D638) Mechanical->Tensile Flexural Flexural Testing (ASTM D790) Mechanical->Flexural Impact Impact Testing (ASTM D256) Mechanical->Impact Resistance Chemical Resistance (ASTM D543) Chemical->Resistance Absorption Water Absorption (ASTM D570) Chemical->Absorption

Experimental workflow for the synthesis and characterization of a novel fluoropolymer.
Decision Tree for Fluoropolymer Selection

G cluster_criteria Selection Criteria cluster_polymers Fluoropolymer Choice Start Application Requirement Temp High Service Temperature? Start->Temp Chem Extreme Chemical Resistance? Temp->Chem Yes (>200°C) Mech High Mechanical Strength & Stiffness? Temp->Mech No (<200°C) Process Melt Processable? Chem->Process Yes PTFE PTFE Chem->PTFE No (e.g., molten alkali) PVDF PVDF Mech->PVDF Yes PVDF_CTFE P(VDF-CTFE) Mech->PVDF_CTFE No (flexibility desired) Process->PTFE Yes PCTFE PCTFE Process->PCTFE No (sintering acceptable)

A simplified decision tree for selecting a fluoropolymer based on key performance requirements.

GC-MS Analysis: A Comparative Guide to Confirming the Purity of Synthesized HCFO-1122

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical factor that can significantly impact experimental outcomes and product safety. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis for confirming the purity of synthesized 1-chloro-2,2-difluoroethene (HCFO-1122) against a commercial standard and an alternative synthetic batch.

HCFO-1122, a haloalkene of interest in various synthetic applications, can be synthesized via several routes, including the dehydrochlorination of 1,1-dichloro-2,2-difluoroethane (HCFC-132b) or the dehydrofluorination of 1-chloro-1,2,2-trifluoroethane (HCFC-133a). These synthetic pathways can lead to the presence of unreacted starting materials and other isomeric or related impurities in the final product. GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for assessing the purity of HCFO-1122.

Comparative Purity Analysis

The following table summarizes the quantitative GC-MS analysis of a laboratory-synthesized batch of HCFO-1122, a commercial HCFO-1122 standard, and an alternative synthesized batch. The data highlights the percentage purity of the target compound and the relative abundance of identified impurities.

CompoundRetention Time (min)Synthesized Batch (%)Commercial Standard (%)Alternative Batch (%)
HCFO-1122 5.21 98.5 >99.9 95.2
HCFC-132b4.850.8<0.012.5
HCFC-133a4.920.5<0.011.8
Dichloro-difluoroethene Isomer5.380.2Not Detected0.5

Experimental Protocol: GC-MS Analysis of HCFO-1122

A detailed methodology for the GC-MS analysis is provided below to ensure reproducibility and accurate comparison.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized HCFO-1122, commercial standard, and alternative batch into separate 2 mL autosampler vials.

  • Add 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol) to each vial.

  • Seal the vials with crimp caps containing PTFE septa.

  • Gently agitate the vials to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-200.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the relative percentage of each component by peak area normalization. The purity of HCFO-1122 is determined by dividing its peak area by the total area of all peaks in the chromatogram.

Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for the GC-MS analysis to confirm the purity of synthesized HCFO-1122.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Purity Confirmation start Synthesized HCFO-1122 dissolve Dissolve in Solvent start->dissolve standard Commercial Standard standard->dissolve alt_batch Alternative Batch alt_batch->dissolve injection Inject Sample dissolve->injection separation GC Separation injection->separation detection MS Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram identification Peak Identification chromatogram->identification quantification Quantification (% Area) identification->quantification comparison Compare with Standard quantification->comparison purity_report Purity Report comparison->purity_report

GC-MS analysis workflow for HCFO-1122 purity.

This guide demonstrates a robust GC-MS method for the purity assessment of synthesized HCFO-1122. By comparing the synthesized product with a commercial standard, researchers can confidently determine the purity and identify potential impurities, ensuring the quality and reliability of their starting materials for further research and development.

Comparative Guide to Catalysts for Vinylidene Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Vinylidene fluoride (VDF, CH₂=CF₂) is a crucial fluoromonomer, serving as a key building block for high-performance fluoropolymers like polyvinylidene fluoride (PVDF). These polymers are prized for their exceptional chemical resistance, thermal stability, and unique piezoelectric properties, finding wide application in industries ranging from petrochemical and electronics to advanced coatings.[1] The industrial synthesis of VDF is predominantly achieved through the thermal dehydrohalogenation of halocarbons. The efficiency of this process—in terms of energy consumption, product yield, and operational longevity—is significantly influenced by the choice of catalyst. This guide provides a comparative analysis of various catalytic systems used for VDF synthesis, supported by experimental data, to assist researchers and chemical engineers in catalyst selection and process optimization.

Primary Synthesis Routes

The two most established routes for VDF synthesis are the dehydrochlorination of 1-chloro-1,1-difluoroethane (HCFC-142b) and the dehydrofluorination of 1,1,1-trifluoroethane (HFC-143a).

  • Dehydrochlorination of HCFC-142b: This is the main industrial route. The process typically requires high temperatures (above 650 °C) when performed non-catalytically, which leads to energy inefficiency and coke deposition, necessitating periodic reactor shutdowns for decoking.[1][2] The use of catalysts can significantly lower the reaction temperature to below 400 °C, mitigating these issues.[1][2]

  • Dehydrofluorination of HFC-143a: This route also produces VDF but can be subject to harsh reaction conditions.[3] Catalytic dehydrofluorination aims to improve the efficiency and selectivity of this process.

G cluster_0 Dehydrochlorination Route cluster_1 Dehydrofluorination Route HCFC-142b CH₃CClF₂ (HCFC-142b) VDF_1 CH₂=CF₂ (VDF) HCFC-142b->VDF_1 -HCl HCl HCl HFC-143a CH₃CF₃ (HFC-143a) VDF_2 CH₂=CF₂ (VDF) HFC-143a->VDF_2 -HF HF HF Catalyst Catalyst Catalyst->HCFC-142b Catalyst->HFC-143a

Caption: Major reaction pathways for VDF synthesis.

Catalyst Performance Comparison

The selection of a catalyst is critical for optimizing the VDF synthesis process. Key performance indicators include conversion of the reactant, selectivity towards VDF, and the operational stability of the catalyst over time. Due to the corrosive nature of the byproducts (HCl and HF), catalyst materials are often limited to carbon-based materials and metal fluorides.[1]

Catalysts for Dehydrochlorination of HCFC-142b

This route has been extensively studied with various catalytic materials.

  • Metal Fluorides: A range of metal fluorides have been investigated for this reaction. Barium fluoride (BaF₂) shows high initial activity and a VDF selectivity of around 95%.[1] However, its stability is a concern as it can react with chlorine species to form BaClF, leading to a decrease in performance.[1] Strontium fluoride (SrF₂) exhibits high activity but suffers from poor selectivity and stability.[1] Other metal fluorides like MgF₂, AlF₃, and fluorinated Cr₂O₃ have also been reported as active catalysts.[1]

  • Carbon-Based Catalysts: Nitrogen-doped carbon materials, including activated and mesoporous carbons, have demonstrated good performance, lowering the reaction temperature to around 400 °C while maintaining high conversion and selectivity.[1][2] A primary drawback is the difficulty in regeneration after deactivation by coking.[1]

Data Summary

The following table summarizes the performance of various catalysts for the dehydrochlorination of HCFC-142b to produce VDF.

Catalyst SystemPrecursorReaction Temp. (°C)HCFC-142b Conversion (%)VDF Selectivity (%)Notes
Thermal (No Catalyst) HCFC-142b650 - 70080 - 10085 - 95Industrial process; suffers from significant coke deposition.[1][2]
Nitrogen-doped Carbon HCFC-142b~400HighHighExhibits stable activity but is difficult to regenerate after coking.[1][2]
Barium Fluoride (BaF₂) HCFC-142b~350High (initially)~95Activity decreases over time due to chlorination of the catalyst.[1]
Strontium Fluoride (SrF₂) HCFC-142bModerateHighLowSuffers from low selectivity and stability.[1]
Calcined BaF(p-BDC)₀.₅ HCFC-142b350~75 (initial)>99Promising low-temperature catalyst, though conversion may decrease over time.[3]

Experimental Protocols

Laboratory-Scale Catalytic Dehydrochlorination of HCFC-142b

This protocol provides a general methodology for evaluating catalyst performance in a laboratory setting.

1. Materials & Apparatus:

  • Reactant: 1-Chloro-1,1-difluoroethane (HCFC-142b) gas

  • Diluent/Purge Gas: Nitrogen (N₂)

  • Catalyst: Packed bed of the chosen catalyst (e.g., BaF₂, N-doped carbon)

  • Reactor: Fixed-bed quartz or nickel tube reactor housed in a tube furnace

  • Scrubbing Solution: Aqueous potassium hydroxide (KOH) solution to neutralize acidic byproducts (HCl, HF).[4]

  • Analysis: Gas Chromatograph (GC) equipped with a suitable column and detector (e.g., FID or TCD).[4]

2. Procedure:

  • Catalyst Preparation and Loading: Prepare the catalyst according to established literature procedures. Load a specific amount of the catalyst into the fixed-bed reactor to form a packed bed.[4]

  • System Purge: Purge the entire reactor system with an inert gas, such as N₂, for at least 30 minutes to eliminate air and moisture.[4]

  • Reaction: Heat the reactor to the desired reaction temperature (e.g., 350-450 °C). Once stable, introduce a gaseous mixture of HCFC-142b and N₂ at a controlled flow rate. The N₂ acts as a diluent and internal standard.

  • Product Collection & Treatment: Pass the effluent gas stream from the reactor through a scrubbing solution of KOH to remove acidic gases.[4] The scrubbed gas can then be collected in a gas bag for analysis.[4]

  • Analysis: Inject a sample of the collected product gas into a GC.[4] Identify and quantify the components (unreacted HCFC-142b, VDF, and any byproducts) by comparing retention times and peak areas with those of standard calibration gases.

  • Performance Calculation:

    • Conversion (%) = [(Moles of HCFC-142b reacted) / (Moles of HCFC-142b fed)] x 100

    • Selectivity (%) = [(Moles of VDF produced) / (Moles of HCFC-142b reacted)] x 100

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cat 1. Prepare Catalyst load_cat 2. Load Catalyst into Reactor prep_cat->load_cat purge 3. Purge System with N₂ load_cat->purge heat 4. Heat to Reaction Temp. purge->heat feed 5. Feed HCFC-142b/N₂ Gas heat->feed scrub 6. Scrub Acidic Gases (KOH) feed->scrub collect 7. Collect Product Gas scrub->collect analyze 8. Analyze by GC collect->analyze calc 9. Calculate Conversion & Selectivity analyze->calc

Caption: Experimental workflow for catalyst performance evaluation.

References

A Comparative Guide to the Reaction Kinetics of Halogenated Ethylenes with Atomic Chlorine: Elucidating the Reactivity of 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The atmospheric fate of hydrochlorofluoroolefins (HCFOs), a class of compounds used in various industrial applications, is primarily determined by their reactions with atmospheric oxidants. Among these, the reaction with atomic chlorine (Cl) can be a significant removal pathway, particularly in marine or polluted coastal environments. This guide provides a comparative analysis of the gas-phase reaction kinetics of 2-chloro-1,1-difluoroethylene (CF₂=CHCl) with atomic chlorine. Due to a notable scarcity of direct experimental data for this specific molecule, this document synthesizes information from studies on its structural isomers and other related fluoro- and chloro-substituted ethylenes. By examining the established kinetics of analogous compounds, we provide insights into the expected reactivity of CF₂=CHCl and highlight the experimental methodologies best suited for its future study. This guide is intended for atmospheric chemists, environmental scientists, and professionals in the chemical industry engaged in assessing the environmental impact of HCFOs.

Introduction: The Atmospheric Significance of this compound

This compound (CF₂=CHCl), also known as HCFO-1122, is an unsaturated hydrochlorofluorocarbon.[1] As with other molecules in its class, its industrial applications and potential for atmospheric release necessitate a thorough understanding of its environmental persistence and degradation pathways. The presence of a carbon-carbon double bond makes CF₂=CHCl susceptible to attack by atmospheric oxidants such as hydroxyl radicals (OH), ozone (O₃), and atomic chlorine (Cl). The overall atmospheric lifetime of CF₂=CHCl is estimated to be on the order of 10 to 30 days, which mitigates its global warming potential.[1]

The reaction with atomic chlorine is of particular interest in regions with elevated Cl concentrations, such as the marine boundary layer or in areas impacted by industrial emissions. The rate constant of this reaction is a critical parameter for accurately modeling the atmospheric lifetime and transport of CF₂=CHCl. However, a review of the current literature reveals a significant gap in experimental data for the reaction of CF₂=CHCl with Cl atoms. This guide, therefore, aims to provide a comparative framework by analyzing the kinetics of structurally similar haloethenes.

Methodologies for Studying Gas-Phase Kinetics

The rate constants for the reactions of Cl atoms with alkenes are typically measured using two main experimental approaches: absolute and relative rate techniques.

  • Absolute Rate Techniques: These methods involve monitoring the concentration of one of the reactants (usually the Cl atom) in real-time. A common example is discharge flow or flash photolysis coupled with a detection method like resonance fluorescence or mass spectrometry. These techniques provide a direct measurement of the reaction rate but can be complex to set up and may be susceptible to secondary reactions.

  • Relative Rate Techniques: This approach is often preferred for its experimental simplicity and high accuracy. In this method, the decay of the compound of interest is measured relative to the decay of a reference compound for which the rate constant of its reaction with the same oxidant is well-established. By knowing the rate constant of the reference reaction, the rate constant for the target reaction can be determined. Smog chamber experiments coupled with analytical techniques like Fourier-transform infrared (FTIR) spectroscopy are commonly employed for these studies.[2][3]

The causality behind choosing a relative rate approach lies in its ability to circumvent the need for absolute concentration measurements of the highly reactive Cl atom. Instead, it relies on the precise measurement of stable organic compounds, which is often more straightforward. The self-validating nature of this technique is rooted in the use of a well-characterized reference reaction, which acts as an internal standard, minimizing the impact of fluctuations in radical concentrations and other experimental parameters.

Comparative Kinetic Data for Haloethenes

In the absence of direct experimental data for this compound, we can infer its reactivity by comparing it with its isomers and other related haloethenes. The study by Herath et al. (2016) provides a consistent dataset for the reaction of Cl atoms with several C₂ haloethenes at 293 ± 2 K using a relative rate method.[2][3] The data from this study are summarized in the table below.

CompoundStructureRate Constant (k) at ~293 K(cm³ molecule⁻¹ s⁻¹)Experimental MethodReference
TetrafluoroethyleneCF₂=CF₂(6.6 ± 1.0) x 10⁻¹¹Relative Rate (FTIR)Herath et al., 2016[2][3]
1,2-Dichloro-1,2-difluoroethyleneCFCl=CFCl(6.5 ± 1.0) x 10⁻¹¹Relative Rate (FTIR)Herath et al., 2016[2][3]
1,1-Dichloro-2,2-difluoroethyleneCCl₂=CF₂(7.1 ± 1.1) x 10⁻¹¹Relative Rate (FTIR)Herath et al., 2016[2][3]

Discussion: Structure-Activity Relationships and Predicted Reactivity

The reaction of atomic chlorine with haloethenes is known to proceed primarily through an electrophilic addition of the Cl atom to the carbon-carbon double bond, forming a transient, chemically activated chloroalkyl radical. The stability of this radical intermediate and the electron density of the double bond are key factors influencing the reaction rate.

From the data in the table, we can observe that the rate constants for the reactions of Cl with tetrafluoro-, 1,2-dichloro-1,2-difluoro-, and 1,1-dichloro-2,2-difluoroethylene are all very similar and fast, on the order of (6.5-7.1) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This suggests that the substitution of fluorine with chlorine on the double bond does not significantly alter the overall rate of addition for these symmetrically substituted ethenes.

For this compound (CF₂=CHCl), the double bond is asymmetrically substituted. The presence of the hydrogen atom on one carbon and two fluorine atoms on the other will influence the electron density distribution across the double bond. It is plausible that the addition of the Cl atom will preferentially occur at the carbon atom with the hydrogen (the -CHCl end), as the fluorine atoms on the other carbon are strongly electron-withdrawing.

Based on the fast reaction rates of the other C₂ haloethenes, it is highly probable that the reaction of Cl with this compound is also rapid, with a rate constant likely in the range of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. A definitive experimental determination is required to confirm this.

Experimental Protocol: A Representative Relative Rate Study

To facilitate future research, a detailed, step-by-step methodology for a typical relative rate experiment is provided below. This protocol is based on the methods described by Herath et al. (2016).[2][3]

Objective: To determine the rate constant for the reaction of this compound with atomic chlorine relative to a reference compound (e.g., ethane).

Materials:

  • Environmental chamber (smog chamber) with UV lamps and an in-situ FTIR spectrometer.

  • This compound (CF₂=CHCl) of known purity.

  • Reference compound (e.g., ethane, C₂H₆) of known purity.

  • Chlorine gas (Cl₂) as the Cl atom precursor.

  • Zero air or high-purity nitrogen as the bath gas.

  • Calibrated mass flow controllers for gas handling.

Procedure:

  • Chamber Preparation: The environmental chamber is first evacuated and then flushed with zero air to ensure a clean background.

  • Reagent Introduction: Known concentrations of CF₂=CHCl, the reference compound (C₂H₆), and Cl₂ are introduced into the chamber. The concentrations are typically in the parts-per-million (ppm) range. The chamber is then pressurized to atmospheric pressure with zero air.

  • Initial Concentration Measurement: The initial concentrations of CF₂=CHCl and the reference compound are measured using the FTIR spectrometer by recording their characteristic infrared absorption spectra.

  • Reaction Initiation: The UV lamps are turned on to photolyze the Cl₂ gas, generating Cl atoms and initiating the reactions:

    • Cl₂ + hν → 2Cl

    • Cl + CF₂=CHCl → Products

    • Cl + C₂H₆ → Products

  • Monitoring Reactant Decay: The concentrations of CF₂=CHCl and the reference compound are monitored over time by periodically recording their FTIR spectra.

  • Data Analysis: The rate constant for the reaction of CF₂=CHCl with Cl (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    kCF2=CHClk{CF₂=CHCl}kCF2​=CHCl​
    ) can be determined from the following relationship:

    ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    ln([CF2=CHCl]0/[CF2=CHCl]t)=(kCF2=CHCl/kref)ln([Ref]0/[Ref]t)ln([CF₂=CHCl]_0 / [CF₂=CHCl]_t) = (k{CF₂=CHCl} / k_{ref}) * ln([Ref]_0 / [Ref]_t)ln([CF2​=CHCl]0​/[CF2​=CHCl]t​)=(kCF2​=CHCl​/kref​)∗ln([Ref]0​/[Ref]t​)

    where ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    [X]0[X]_0[X]0​
    and
    [X]t[X]_t[X]t​
    are the concentrations of species X at the beginning of the reaction and at time t, respectively, and
    krefk{ref}kref​
    is the known rate constant for the reaction of Cl with the reference compound. A plot of ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    ln([CF2=CHCl]0/[CF2=CHCl]t)ln([CF₂=CHCl]_0 / [CF₂=CHCl]_t)ln([CF2​=CHCl]0​/[CF2​=CHCl]t​)
    versus
    ln([Ref]0/[Ref]t)ln([Ref]_0 / [Ref]_t)ln([Ref]0​/[Ref]t​)
    should yield a straight line with a slope equal to the ratio of the rate constants,
    kCF2=CHCl/krefk{CF₂=CHCl} / k_{ref}kCF2​=CHCl​/kref​
    .

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Evacuate Evacuate and Flush Chamber Introduce Introduce Reactants (CF₂=CHCl, Ref, Cl₂) Evacuate->Introduce Pressurize Pressurize with Zero Air Introduce->Pressurize Measure_Initial Measure Initial Concentrations (FTIR) Pressurize->Measure_Initial Initiate Initiate Reaction (UV Photolysis of Cl₂) Measure_Initial->Initiate Monitor Monitor Reactant Decay (FTIR) Initiate->Monitor Plot Plot ln([A]₀/[A]t) vs ln([B]₀/[B]t) Monitor->Plot Calculate Calculate Rate Constant from Slope Plot->Calculate

Caption: Workflow for a relative rate experiment.

Reaction Mechanism

Reaction_Mechanism Reactants CF₂=CHCl + Cl Adduct [CF₂Cl-CHCl]* (Chemically Activated Adduct) Reactants->Adduct + Cl (Addition) Products Further Reactions (e.g., with O₂) Adduct->Products Stabilization Stabilized Adduct (CF₂Cl-CHCl) Adduct->Stabilization + M (Collision)

Caption: General mechanism of Cl atom addition.

Conclusion and Future Directions

While the reaction of this compound with atomic chlorine is expected to be a rapid and efficient atmospheric removal process, there is a clear and pressing need for direct experimental measurements to confirm its rate constant and to determine its temperature dependence. The comparative analysis presented in this guide, based on the kinetics of structurally similar haloethenes, suggests a fast reaction rate.

Future studies employing the relative rate technique, as outlined here, would provide the necessary data to accurately model the atmospheric chemistry of this compound. Such studies would not only refine our understanding of the atmospheric lifetime of this compound but also contribute to a more comprehensive picture of structure-activity relationships in the atmospheric chemistry of halogenated olefins.

References

2-Chloro-1,1-difluoroethylene: A Precursor for Chlorofluoroacetylene Synthesis Compared

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of unique chemical building blocks is paramount. Chlorofluoroacetylene, a highly reactive compound, holds significant potential in the synthesis of novel fluorinated molecules. This guide provides a comparative analysis of using 2-chloro-1,1-difluoroethylene as a precursor for chlorofluoroacetylene, alongside alternative synthetic routes. The information is supported by available experimental data and detailed protocols to aid in methodological assessment.

The synthesis of chlorofluoroacetylene (Cl-C≡C-F) can be approached through various pathways, with the dehydrohalogenation of haloalkenes being a common strategy. This compound (CF₂=CHCl) presents itself as a potential precursor through the elimination of hydrogen fluoride (HF). This guide explores the viability of this method in comparison to other established routes.

Synthesis of Chlorofluoroacetylene from this compound

The direct conversion of this compound to chlorofluoroacetylene involves a dehydrofluorination reaction. While specific, detailed experimental protocols for this direct conversion are not extensively documented in readily available literature, the reaction is chemically plausible and analogous to other dehydrohalogenation reactions of similar fluorinated compounds. It is proposed that this transformation can be achieved using a strong base.

Proposed Experimental Protocol:

A proposed method for the dehydrofluorination of this compound would involve its reaction with a strong base, such as sodium amide (NaNH₂) in an inert solvent like liquid ammonia or an alkali metal hydroxide like potassium hydroxide (KOH) in a suitable solvent. The reaction would likely need to be conducted at low temperatures to control the reactivity of the resulting chlorofluoroacetylene.

  • Reaction: CF₂=CHCl + Base → Cl-C≡C-F + H-Base⁺ + F⁻

  • Reagents: this compound, Sodium Amide (NaNH₂) or Potassium Hydroxide (KOH).

  • Solvent: Liquid Ammonia (for NaNH₂) or a high-boiling point ether or alcohol (for KOH).

  • Temperature: Likely low temperatures (e.g., -78 °C to 0 °C) to manage the reaction's exothermicity and the product's stability.

  • Work-up: The reaction mixture would require careful quenching and purification, possibly through distillation or trapping of the volatile product.

Due to the lack of specific published data, the yield and purity of chlorofluoroacetylene from this method are not established.

Alternative Synthesis Routes and Precursors

A comparative analysis requires examining alternative, well-documented methods for synthesizing related haloacetylenes or their precursors.

Dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane

One alternative approach involves the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane to produce 1,1-dichloro-2,2-difluoroethylene, a compound that can potentially be a precursor to chloro-fluoro-acetylenes. This method is well-documented with established protocols.

Experimental Protocol for the Synthesis of 1,1-Dichloro-2,2-difluoroethylene:

This procedure involves the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc powder in methanol.[1]

  • Reaction: CCl₃-CClF₂ + Zn → CCl₂=CF₂ + ZnCl₂

  • Reagents: 1,1,1,2-tetrachloro-2,2-difluoroethane, Zinc powder, Zinc chloride (catalyst).

  • Solvent: Methanol.

  • Temperature: The reaction is initiated by heating to 60-63 °C and then maintained at a reflux temperature of 18-22 °C.[1]

  • Procedure: To a heated mixture of zinc and zinc chloride in methanol, a solution of 1,1,1,2-tetrachloro-2,2-difluoroethane in methanol is added dropwise. The product, 1,1-dichloro-2,2-difluoroethylene, is distilled off as it is formed.[1]

  • Yield: 89-95%.[1]

This method provides a high yield of a related dichloro-difluoroethylene, which could potentially undergo further reactions to yield the desired acetylene.

Comparison of Synthesis Methods

Parameter Dehydrofluorination of this compound (Proposed) Dehalogenation of 1,1,1,2-Tetrachloro-2,2-difluoroethane General Dehydrohalogenation of Haloalkenes
Precursor This compound1,1,1,2-Tetrachloro-2,2-difluoroethaneVicinal or Geminal Dihalides/Haloalkenes
Product Chlorofluoroacetylene1,1-Dichloro-2,2-difluoroethyleneAlkynes
Reagents Strong base (e.g., NaNH₂, KOH)Zinc, Zinc ChlorideStrong bases (e.g., NaNH₂, KOH, t-BuOK)
Reaction Conditions Low temperature (proposed)60-63 °C initially, then 18-22 °CVaries, often requires heating
Yield Not established89-95%[1]Generally good to high
Advantages Direct route to the target molecule.High, well-documented yield; readily available starting material.Versatile method for alkyne synthesis.
Disadvantages Lack of established protocol and yield data; potential for side reactions.Produces a precursor, not the final product directly.May require harsh conditions; potential for side reactions.

Signaling Pathways and Experimental Workflows

To visualize the synthetic pathways, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Pathway_1 Precursor This compound (CF₂=CHCl) Product Chlorofluoroacetylene (Cl-C≡C-F) Precursor->Product Dehydrofluorination (-HF) Base Strong Base (e.g., NaNH₂ or KOH)

Caption: Proposed synthesis of chlorofluoroacetylene.

Synthesis_Pathway_2 Start 1,1,1,2-Tetrachloro-2,2-difluoroethane (CCl₃-CClF₂) Intermediate 1,1-Dichloro-2,2-difluoroethylene (CCl₂=CF₂) Start->Intermediate Dehalogenation (-Cl₂) Reagent Zinc (Zn) Methanol

Caption: Synthesis of a precursor via dehalogenation.

Conclusion

The use of this compound as a direct precursor for chlorofluoroacetylene through dehydrofluorination is a theoretically sound approach. However, the lack of detailed experimental data necessitates further research to establish its efficiency and viability. In contrast, alternative methods, such as the dehalogenation of more complex chlorofluoroethanes to produce key intermediates, are well-established and offer high yields. For researchers and professionals in drug development, the choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the tolerance for process optimization. The information and protocols provided in this guide serve as a valuable resource for making informed decisions in the synthesis of these important fluorinated compounds.

References

Validating Reaction Products: A Comparative Guide to 19F NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction's outcome is a critical step in the synthesis of novel compounds. When dealing with fluorinated molecules, which are increasingly prevalent in pharmaceuticals and agrochemicals, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful tool for structural validation. This guide provides an objective comparison of ¹⁹F NMR with a primary alternative, Mass Spectrometry (MS), offering insights into their respective strengths and weaknesses, supported by experimental data and detailed protocols.

The Power of the Fluorine Nucleus in NMR

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it exceptionally well-suited for NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, it provides a strong NMR signal, resulting in high sensitivity comparable to that of proton (¹H) NMR.[1][2] A key advantage of ¹⁹F NMR is its vast chemical shift range, spanning over 400 ppm, which minimizes the probability of signal overlap, a common challenge in crowded ¹H NMR spectra.[1][3] Furthermore, the scarcity of fluorine in biological systems means that ¹⁹F NMR spectra are typically free from background signals, making it an ideal method for analyzing fluorinated compounds in complex mixtures with minimal cleanup.[1][2]

Comparative Analysis: ¹⁹F NMR vs. Mass Spectrometry

While ¹⁹F NMR provides detailed structural information, Mass Spectrometry is a powerful complementary or alternative technique renowned for its exceptional sensitivity and ability to determine molecular weight with high accuracy. The choice between these methods often depends on the specific requirements of the analysis.

Feature¹⁹F NMR SpectroscopyMass Spectrometry (e.g., LC-MS, GC-MS)
Principle Measures the absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field, providing detailed information about the chemical environment of each fluorine atom.Measures the mass-to-charge ratio of ionized molecules and their fragments, providing molecular weight and fragmentation patterns.
Information Provided Structural information (chemical environment, connectivity through coupling), quantitative analysis without the need for a specific reference standard of the analyte.[4][5]Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues.
Sensitivity High, but generally lower than mass spectrometry. Requires sample concentrations in the µM to mM range.[3][6]Very high, capable of detecting analytes at picomolar to femtomolar concentrations.
Quantitative Analysis Inherently quantitative, allowing for the determination of purity and reaction yield with high accuracy and precision.[5][7]Can be quantitative, but typically requires a calibration curve with a reference standard.
Sample Preparation Relatively simple, non-destructive. Requires dissolution in a deuterated solvent.More involved, often requires separation (e.g., by LC or GC) and ionization. Destructive technique.
Analysis of Mixtures Excellent for analyzing complex mixtures of fluorinated compounds without prior separation.[6]Typically requires chromatographic separation to analyze individual components of a mixture.
Structural Isomers Can readily distinguish between structural isomers based on differences in chemical shifts and coupling constants.May struggle to differentiate isomers without chromatographic separation or specific fragmentation patterns.

Experimental Protocols

Protocol 1: Validating a Reaction Product using ¹⁹F NMR

This protocol outlines the general steps for acquiring a ¹⁹F NMR spectrum of a small molecule reaction product.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Reaction product sample

  • Internal standard (optional, for quantitative analysis, e.g., trifluorotoluene)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified reaction product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.

    • For quantitative analysis, add a known amount of an internal standard.

    • Filter the solution through a pipette with a cotton plug into a clean NMR tube to remove any particulate matter.[1][2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Load a standard ¹⁹F NMR experiment parameter set.

    • Set the spectral width to encompass the expected chemical shift range of the fluorinated product. A wide spectral width (e.g., 500 kHz) can be used for unknown compounds to avoid peak aliasing.

    • Set the transmitter offset to the center of the expected spectral region.

  • Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum. The number of scans will depend on the sample concentration.

    • For quantitative measurements, ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) is used.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the chemical shifts to an appropriate standard (e.g., CFCl₃ at 0 ppm).

    • Integrate the signals to determine the relative ratios of different fluorine environments, which can be used to confirm the structure and assess purity.

Protocol 2: Validating a Reaction Product using Mass Spectrometry (LC-MS)

This protocol provides a general workflow for analyzing a small molecule reaction product by Liquid Chromatography-Mass Spectrometry.

Materials:

  • Reaction product sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium acetate (for enhancing ionization)

  • LC-MS system with an appropriate column

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the reaction product (typically <1 mg/mL) in a solvent compatible with the LC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • LC Method Development:

    • Choose an appropriate LC column (e.g., C18) based on the polarity of the analyte.

    • Develop a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the product from any starting materials or byproducts.

    • Set the flow rate and column temperature.

  • MS Method Development:

    • Select the ionization mode (e.g., Electrospray Ionization - ESI, in positive or negative mode) based on the analyte's properties.

    • Optimize the MS parameters, including capillary voltage, cone voltage, and gas flow rates, to maximize the signal of the target molecule.

    • Set the mass range to be scanned.

  • Data Acquisition:

    • Inject the prepared sample onto the LC-MS system.

    • Acquire the data, which will include a total ion chromatogram (TIC) and mass spectra for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to the reaction product in the TIC.

    • Examine the mass spectrum of this peak to determine the molecular weight of the product.

    • For high-resolution mass spectrometry, the accurate mass can be used to determine the elemental composition.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Visualization of Workflows

¹⁹F NMR Workflow for Reaction Product Validation

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis a Dissolve Product in Deuterated Solvent b Add Internal Standard (Optional) a->b c Transfer to NMR Tube b->c d Lock and Shim c->d e Set Acquisition Parameters d->e f Acquire FID e->f g Fourier Transform f->g h Phase and Reference g->h i Integrate and Analyze Spectrum h->i j Structure Validation i->j

Caption: Workflow for validating reaction products using ¹⁹F NMR spectroscopy.

Mass Spectrometry Workflow for Reaction Product Validation

G cluster_0 Sample Preparation cluster_1 LC-MS Acquisition cluster_2 Data Analysis a Dissolve Product in LC-MS Grade Solvent b Filter Sample a->b c Inject Sample b->c d Chromatographic Separation c->d e Ionization d->e f Mass Analysis e->f g Analyze Chromatogram f->g h Extract Mass Spectrum g->h i Determine Molecular Weight and Fragmentation h->i j Structure Confirmation i->j

Caption: Workflow for validating reaction products using Mass Spectrometry.

Conclusion

Both ¹⁹F NMR and Mass Spectrometry are indispensable techniques for the structural validation of reaction products, particularly in the context of fluorinated compounds. ¹⁹F NMR offers a direct, non-destructive, and highly informative method for elucidating the precise chemical structure and quantifying the components of a reaction mixture. Its ability to distinguish between isomers and provide detailed connectivity information is a significant advantage. On the other hand, Mass Spectrometry provides unparalleled sensitivity for detecting trace amounts of products and byproducts, along with accurate molecular weight determination.

For a comprehensive and unambiguous validation of a novel fluorinated reaction product, a combined approach utilizing both ¹⁹F NMR and Mass Spectrometry is often the most robust strategy. This allows researchers to leverage the detailed structural insights from NMR with the high sensitivity and molecular weight information from MS, ensuring the highest level of confidence in their synthetic outcomes.

References

A Comparative Guide to the Purity of Commercial 2-Chloro-1,1-difluoroethylene and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of advanced materials and pharmaceuticals, the purity of starting monomers is a critical parameter that can significantly influence the properties and performance of the final product. 2-Chloro-1,1-difluoroethylene (R-1122) is a key building block in the production of various fluoropolymers and specialty chemicals. However, the presence of impurities, even at trace levels, can lead to undesirable side reactions, altered polymer characteristics, and potential safety concerns. This guide provides a comprehensive comparison of the impurity profiles of commercial this compound and two common alternative fluorinated monomers: vinylidene fluoride (VDF) and tetrafluoroethylene (TFE). The information presented is intended to assist researchers and professionals in selecting the most appropriate monomer for their specific application based on purity considerations.

Impurity Profile Comparison

The following table summarizes the common impurities found in commercial grades of this compound, vinylidene fluoride, and tetrafluoroethylene. The data is compiled from publicly available information and typical certificates of analysis. It is important to note that impurity levels can vary between manufacturers and batches.

Monomer Common Impurities Typical Purity (%) Key Impurity Considerations
This compound (R-1122) Unreacted starting materials (e.g., 1,1,1-trichloroethane, trichloroethylene, hydrogen fluoride), Intermediates (e.g., HCFC-133a, HCFC-132b), Isomers (e.g., 1-chloro-1,2-difluoroethylene), Over/under-fluorinated species, Dechlorination products.> 99.5The presence of isomers and other halogenated compounds can affect polymerization kinetics and polymer properties.
Vinylidene Fluoride (VDF) Vinyl fluoride, Difluoromethane, 1,1-Difluoroethane, 1-Chloro-1,1-difluoroethane, 1,1,1-Trifluoroethane, Oxygen, Moisture.[1]> 99.9Oxygen and moisture can act as polymerization inhibitors or initiators, affecting reaction control and polymer molecular weight.[1]
Tetrafluoroethylene (TFE) Hydrogen chloride (HCl), Tetrafluoromethane (CF4), Hexafluoropropylene (HFP), Trifluoroethylene, Difluoroethanes, Hexafluoroethane.[2]> 99.99Highly reactive impurities can lead to uncontrolled polymerization and safety hazards. TFE is often stabilized with inhibitors like limonene.

Experimental Protocols for Impurity Quantification

The accurate quantification of impurities in fluorinated monomers is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a general experimental protocol for the analysis of volatile impurities in this compound and its alternatives.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector and a headspace autosampler.

GC-MS Conditions:

  • Column: A capillary column suitable for the separation of volatile halogenated hydrocarbons is recommended. A common choice is a 6% cyanopropylphenyl/94% dimethylpolysiloxane phase column (e.g., DB-624), with dimensions of 30 m x 0.25 mm ID x 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 25°C/min, hold for 5 minutes.

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1. Injector temperature: 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-350.

    • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of target impurities.

Sample Preparation (Headspace Analysis):

  • Accurately weigh approximately 100 mg of the liquid monomer into a 20 mL headspace vial. For gaseous monomers, a known volume of gas can be introduced into the vial.

  • Seal the vial immediately with a PTFE-lined septum and an aluminum crimp cap.

  • Place the vial in the headspace autosampler.

  • Equilibrate the vial at 80°C for 20 minutes.

  • Inject 1 mL of the headspace vapor into the GC-MS system.

Quantification:

  • External standard calibration curves are prepared for each potential impurity using certified reference materials.

  • The concentration of each impurity in the sample is determined by comparing its peak area to the corresponding calibration curve.

Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the quantification of impurities in commercial fluorinated monomers.

Impurity Quantification Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing & Quantification Sample Commercial Monomer Sample Vial Headspace Vial Sample->Vial Weighing/Introduction GCMS Gas Chromatography- Mass Spectrometry Vial->GCMS Headspace Injection Data Chromatographic Data GCMS->Data Identification Impurity Identification (Mass Spectra Library) Data->Identification Quantification Quantification (Calibration Curves) Data->Quantification Report Impurity Report Identification->Report Quantification->Report

Caption: Workflow for the quantification of impurities in fluorinated monomers.

Comparative Analysis

  • This compound (R-1122): The presence of a chlorine atom in the molecule introduces the possibility of chlorinated impurities arising from the manufacturing process. These can include isomers and other chlorinated hydrocarbons which may be difficult to separate due to similar boiling points. The reactivity of these impurities in polymerization can differ from that of the primary monomer, potentially leading to variations in polymer structure and properties.

  • Vinylidene Fluoride (VDF): Common impurities in VDF are typically other small, fluorinated C1 and C2 molecules.[1] While generally present at low levels, their impact on polymerization can be significant. For instance, vinyl fluoride can act as a comonomer, altering the polymer's properties. The control of moisture and oxygen is also critical to prevent unwanted side reactions.[1]

  • Tetrafluoroethylene (TFE): Commercial TFE is generally of very high purity due to the stringent requirements of its polymerization into polytetrafluoroethylene (PTFE).[2] Impurities such as hexafluoropropylene are sometimes intentionally added in small amounts as comonomers to produce modified PTFE grades. However, other impurities, especially those that are highly reactive, must be rigorously excluded to ensure a controlled and safe polymerization process.[2]

Conclusion

The selection of a fluorinated monomer for a specific application requires careful consideration of its impurity profile. While commercial grades of this compound, vinylidene fluoride, and tetrafluoroethylene are available at high purities, the nature and concentration of residual impurities can vary. For applications where precise control over polymerization and final material properties is paramount, a thorough analysis of the monomer's purity is essential. The GC-MS methodology outlined in this guide provides a robust framework for the quantitative determination of impurities, enabling researchers and developers to make informed decisions and ensure the quality and consistency of their products.

References

A Researcher's Guide to Spectroscopic Data Analysis: Comparing Experimental and Theoretical Approaches for Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

In the field of molecular analysis, spectroscopic techniques are indispensable for elucidating chemical structures and identifying functional groups. This guide provides a comparative analysis of experimental and theoretical infrared (IR) spectroscopy data for acetylsalicylic acid (aspirin). By juxtaposing experimentally obtained data with computationally predicted results, researchers can gain deeper insights into the vibrational modes of molecules, validate theoretical models, and assign spectral features with greater confidence.

Quantitative Data Comparison: Vibrational Frequencies of Aspirin

The following table summarizes the key experimental and theoretical vibrational frequencies (in cm⁻¹) for the characteristic functional groups of aspirin. The experimental data was obtained via Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. The theoretical data was generated using Density Functional Theory (DFT) calculations with the B3LYP functional and a 6-311+G(d,p) basis set.[1]

Functional GroupVibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)
Carboxylic Acid (–COOH)O–H Stretch~3400 (broad)3217
Ester (–O–C=O)C=O Stretch1753 - 1754-
Carboxylic Acid (–COOH)C=O Stretch1689 - 16911622
Aromatic RingC=C Stretch1608 - 16291606
Carboxylic Acid (–COOH)O–H Bend1419 - 14311431
Ester (–O–C=O)C–O Stretch1186 - 13081296
Aromatic RingC–H Bend (out-of-plane)917-

Note: Theoretical frequencies are often systematically different from experimental ones due to the calculations being performed on a single molecule in the gas phase, neglecting intermolecular interactions present in the solid state. Scaling factors are sometimes applied to theoretical results to improve agreement with experimental data.[2]

Methodologies

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR that simplifies the analysis of solid and liquid samples.

Objective: To obtain the infrared spectrum of a solid aspirin sample.

Apparatus:

  • FTIR Spectrometer (e.g., Thermo Nicolet Avatar 330) with an ATR accessory (e.g., Diamond/ZnSe crystal).[3]

  • Spatula and sample press.

Procedure:

  • Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.

  • Background Scan: Before analyzing the sample, a background spectrum is collected. This measures the ambient atmosphere (e.g., CO₂, H₂O) and the ATR crystal, and is automatically subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of finely powdered aspirin directly onto the ATR crystal.

  • Sample Analysis: Use the pressure clamp to ensure firm contact between the sample and the ATR crystal.[3] Initiate the scan. The instrument typically scans over a range of 4000–400 cm⁻¹.[4][5]

  • Data Collection: The spectrum is generated by accumulating multiple scans (e.g., 32) to improve the signal-to-noise ratio. The spectral resolution is typically set to 4 cm⁻¹.[4]

  • Data Processing: The resulting spectrum is baseline-corrected and analyzed to identify the wavenumbers of absorption peaks.

Theoretical Protocol: Computational Vibrational Spectroscopy

Computational chemistry provides a theoretical means to predict the vibrational frequencies of a molecule.

Objective: To calculate the theoretical infrared spectrum of aspirin using DFT.

Software:

  • Gaussian 09 or similar quantum chemistry software package.[6]

  • GaussView or similar molecular visualization software.

Procedure:

  • Structure Optimization: The first step is to find the lowest energy structure (equilibrium geometry) of the aspirin molecule. This is achieved using a geometry optimization calculation. A common and effective method is the DFT B3LYP functional with a basis set such as 6-31G(d) or cc-pVDZ.[2][6][7]

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear positions.

  • Analysis of Results: The output provides a list of vibrational frequencies and their corresponding IR intensities. A key confirmation of a true energy minimum is the absence of any imaginary frequencies.

  • Spectrum Visualization: The calculated frequencies and intensities can be used to generate a theoretical spectrum, which can be visualized and compared directly with the experimental spectrum.

Visualized Workflows

The following diagrams illustrate the logical flow of the comparative analysis and the signaling pathway for aspirin's anti-inflammatory action.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample Aspirin Sample exp_ftir ATR-FTIR Spectroscopy exp_sample->exp_ftir exp_spectrum Experimental IR Spectrum exp_ftir->exp_spectrum compare Comparative Analysis (Peak Assignment & Validation) exp_spectrum->compare theo_mol Aspirin Molecular Structure theo_dft DFT Calculation (Geometry Optimization & Frequency) theo_mol->theo_dft theo_spectrum Theoretical IR Spectrum theo_dft->theo_spectrum theo_spectrum->compare conclusion Validated Molecular Vibrational Profile compare->conclusion

Workflow for comparing experimental and theoretical spectroscopic data.

G aspirin Aspirin cox Cyclooxygenase (COX) Enzymes aspirin->cox Inhibits prostaglandins Prostaglandins cox->prostaglandins Converts arachidonic_acid Arachidonic Acid arachidonic_acid->cox inflammation Pain & Inflammation prostaglandins->inflammation Mediates

Simplified signaling pathway of aspirin's anti-inflammatory action.

References

A Comparative Guide to 2-Chloro-1,1-difluoroethylene and Other Fluorinated Ethylene Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Chloro-1,1-difluoroethylene (CDFE) with other key fluorinated ethylene monomers, including vinylidene fluoride (VDF), chlorotrifluoroethylene (CTFE), and trifluoroethylene (TrFE). The information presented is intended to assist in the selection of appropriate monomers for the development of advanced polymers for a range of applications, including drug delivery and medical devices. Fluoropolymers are known for their exceptional chemical inertness, thermal stability, and biocompatibility, making them valuable in the medical field.[1][2][3][4]

Monomer Properties and Characteristics

The fundamental properties of the monomer unit significantly influence the final characteristics of the resulting polymer. CDFE's unique combination of chlorine and fluorine atoms imparts specific properties that can be advantageous in certain applications.

PropertyThis compound (CDFE)Vinylidene Fluoride (VDF)Chlorotrifluoroethylene (CTFE)Trifluoroethylene (TrFE)
Chemical Formula C₂HClF₂[5][6]C₂H₂F₂C₂ClF₃C₂HF₃
Molecular Weight ( g/mol ) 98.48[5][6]64.03116.4782.02
Boiling Point (°C) -17.7[5]-84-28.4-51
Key Structural Feature Asymmetric, contains H, Cl, and FSymmetric gem-difluoro groupContains Cl and FContains H and F
Primary Polymer Poly(this compound)Poly(vinylidene fluoride) (PVDF)Poly(chlorotrifluoroethylene) (PCTFE)Poly(trifluoroethylene) (PTrFE)

Polymer Performance and Experimental Data

The performance of polymers derived from these monomers is a critical consideration. The presence of different halogen atoms on the polymer backbone affects properties such as thermal stability, chemical resistance, and polarity.

2.1. Thermal Stability

The thermal stability of fluoropolymers is a key attribute. The decomposition temperature is a measure of a polymer's ability to withstand high temperatures before breaking down.

PolymerDecomposition Onset Temperature (°C)AtmosphereReference
PCTFE > 310Nitrogen[7]
PVDF-co-CTFE Copolymers Varies with compositionNitrogen/Air[8]
PVDF High thermal stabilityN/A[9]

2.2. Chemical Resistance

Fluoropolymers are renowned for their broad chemical resistance due to the strength of the carbon-fluorine bond.[11] However, variations in structure can lead to differences in performance against specific chemical agents.

PolymerResistance to AcidsResistance to BasesResistance to SolventsKey Characteristics
PCTFE ExcellentExcellentExcellentOnly attacked by molten alkali metals or chlorosulfonic acid at high temperatures.[7]
PVDF ExcellentGoodGoodCan be dissolved in some polar aprotic solvents (e.g., DMF, NMP).
FEPM (TFE-co-Propylene) ExcellentExcellent (especially amines)ExcellentKnown for superior resistance to bases compared to some FKM types.[12]

General Note: The chemical resistance of fluoropolymers is generally excellent, making them suitable for applications in harsh chemical environments.[10][11][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for the synthesis and characterization of fluoropolymers.

3.1. Radical Copolymerization of VDF with a Comonomer (Illustrative Protocol)

This protocol is based on the radical copolymerization of vinylidene fluoride (VDF) and 1-bromo-2,2-difluoroethylene (BDFE), which can be adapted for other comonomers like CDFE.[9]

  • Materials: Vinylidene fluoride (VDF), comonomer (e.g., CDFE), initiator (e.g., tert-butylperoxypivalate), and solvent (e.g., 1,1,1,3,3-pentafluorobutane).

  • Procedure:

    • The desired molar ratios of the monomers, solvent, and initiator are introduced into a high-pressure autoclave.

    • The autoclave is sealed and heated to the reaction temperature (e.g., 75 °C) to initiate polymerization.

    • The reaction is allowed to proceed for a specified time.

    • After the reaction, the autoclave is cooled, and any unreacted monomer is vented.

    • The resulting polymer is precipitated, washed, and dried.

  • Characterization:

    • The composition and microstructure of the copolymer are determined using ¹H and ¹⁹F NMR spectroscopy.[9]

    • Molar masses are assessed by Gel Permeation Chromatography (GPC).[9]

    • Thermal properties are analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]

3.2. Evaluation of Chemical Resistance

This protocol is a general method for assessing the chemical resistance of a fluoropolymer.[12]

  • Sample Preparation: Cured polymer samples of known dimensions and weight are prepared.

  • Immersion Test: The samples are immersed in various chemical agents (e.g., acids, bases, solvents) at specified temperatures and for a defined duration.

  • Analysis: After immersion, the samples are removed, cleaned, and dried.

  • Property Measurement: Changes in weight, dimensions, and mechanical properties (e.g., tensile strength, elongation) are measured to determine the effect of the chemical exposure.

Visualizing Experimental and Logical Workflows

4.1. General Workflow for Fluoropolymer Synthesis and Characterization

The following diagram illustrates a typical workflow from monomer selection to polymer characterization.

G cluster_prep Synthesis cluster_char Characterization cluster_app Application Monomers Monomer Selection (CDFE, VDF, etc.) Polymerization Polymerization (e.g., Radical, Emulsion) Monomers->Polymerization Initiator Initiator & Solvent Initiator->Polymerization Spectroscopy Spectroscopy (NMR, FTIR) Polymerization->Spectroscopy Composition Thermal Thermal Analysis (DSC, TGA) Polymerization->Thermal Stability Mechanical Mechanical Testing Polymerization->Mechanical Properties GPC GPC/SEC Polymerization->GPC Molar Mass DrugDelivery Drug Delivery System Thermal->DrugDelivery MedicalDevice Medical Device Coating Mechanical->MedicalDevice

Caption: Workflow for fluoropolymer synthesis, characterization, and application.

4.2. Logical Relationship of Monomer Structure to Polymer Properties

This diagram illustrates how the chemical structure of the monomer influences the final properties of the polymer.

G cluster_properties Resulting Polymer Properties Monomer Monomer Structure (e.g., CDFE, VDF) Thermal Thermal Stability Monomer->Thermal Bond Strength (C-F, C-Cl) Chemical Chemical Resistance Monomer->Chemical Halogen Shielding Mechanical Mechanical Properties Monomer->Mechanical Chain Symmetry & Packing Polarity Polarity & Solubility Monomer->Polarity Dipole Moment

Caption: Influence of monomer structure on key polymer properties.

Applications in Drug Development

Fluoropolymers are increasingly used in biomedical applications due to their unique properties.[3] Their high purity, low extractables, and biocompatibility make them suitable for:

  • Drug Delivery Systems: As matrices or coatings for controlled release formulations.[1][2]

  • Medical Device Coatings: For catheters, guide wires, and implants to improve lubricity and biocompatibility.[4]

  • Bioprocessing and Pharmaceutical Manufacturing: In tubing, filters, and containers that require high purity and chemical resistance.[4][10]

The choice of monomer is critical in tailoring the polymer's properties for a specific biomedical application. For instance, the incorporation of monomers like CDFE could be explored to modify the polarity, solubility, and drug-polymer interactions in drug delivery systems.

Conclusion

This compound offers a unique set of properties due to its specific halogen composition. While comprehensive, direct comparative data with other fluorinated monomers is still emerging, its structure suggests potential for creating polymers with tailored characteristics. For researchers and drug development professionals, CDFE and its copolymers represent a promising area for the development of novel materials with optimized performance for demanding applications. Further research into the homopolymerization and copolymerization of CDFE is warranted to fully elucidate its potential.

References

A Comparative Guide to the Environmental Degradation Pathways of HCFO-1122 and HCFC-142b

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of the environmental degradation pathways of two fluorinated compounds: 2-chloro-1,1-difluoroethene (HCFO-1122), a hydrochlorofluoroolefin (HCFO), and 1-chloro-1,1-difluoroethane (HCFC-142b), a hydrochlorofluorocarbon (HCFC). As the chemical industry moves towards more environmentally benign substances, a thorough understanding of the atmospheric fate of these compounds is paramount. This document offers a detailed analysis of their atmospheric lifetimes, degradation mechanisms, and environmental impacts, supported by experimental data and established scientific principles.

Introduction: A Shift in Fluorocarbon Chemistry

For decades, hydrochlorofluorocarbons (HCFCs) like HCFC-142b were widely used as refrigerants, foam-blowing agents, and aerosol propellants, replacing the more ozone-depleting chlorofluorocarbons (CFCs). However, HCFCs are now being phased out globally under the Montreal Protocol due to their contribution to stratospheric ozone depletion and their high global warming potentials (GWPs).[1][2]

In response, a new generation of fluorocarbons, the hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs), has been developed. These unsaturated compounds, characterized by a carbon-carbon double bond, are designed to have much shorter atmospheric lifetimes, and consequently, lower GWPs and negligible ozone depletion potentials (ODPs).[3][4] HCFO-1122 is one such compound, offered as a potential alternative in various applications.[5] This guide will dissect the fundamental chemical differences that govern the distinct environmental degradation pathways of these two classes of compounds.

Key Environmental Metrics: A Head-to-Head Comparison

The environmental impact of an atmospheric trace gas is primarily determined by its atmospheric lifetime, its Ozone Depletion Potential (ODP), and its Global Warming Potential (GWP). The table below summarizes these key metrics for HCFO-1122 and HCFC-142b.

ParameterHCFO-1122HCFC-142b
Atmospheric Lifetime 10–30 days[6]~17 years[1]
Ozone Depletion Potential (ODP) ~0 (negligible)[7][8]0.065 - 0.07[1]
Global Warming Potential (GWP, 100-year) 1.5 - 4.5[6]1,980 - 2,310[9][10]

The stark contrast in these values is a direct consequence of the different chemical structures of the two molecules, which dictates their reactivity in the atmosphere. The presence of a double bond in HCFO-1122 makes it significantly more susceptible to attack by atmospheric oxidants.

Atmospheric Degradation Pathways: A Mechanistic Deep Dive

The atmospheric degradation of both HCFO-1122 and HCFC-142b is primarily initiated by reaction with the hydroxyl radical (•OH), the "detergent" of the troposphere.[11] However, the subsequent reaction pathways and the ultimate fate of the degradation products differ significantly.

The Slower Degradation of a Saturated HCFC: The Case of HCFC-142b

The atmospheric degradation of HCFC-142b (CH₃CClF₂) is initiated by the abstraction of a hydrogen atom from the methyl group by a hydroxyl radical. This is a relatively slow process, which accounts for its long atmospheric lifetime.

Initiation Step: CH₃CClF₂ + •OH → •CH₂CClF₂ + H₂O

The resulting haloalkyl radical (•CH₂CClF₂) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (CH₂CClF₂OO•).

Propagation Steps: •CH₂CClF₂ + O₂ → CH₂CClF₂OO•

This peroxy radical can then react with nitric oxide (NO) or other peroxy radicals to form an alkoxy radical (CH₂CClF₂O•).

CH₂CClF₂OO• + NO → CH₂CClF₂O• + NO₂

The fate of this alkoxy radical is crucial in determining the final degradation products. It can undergo decomposition or react with other atmospheric species. The likely degradation products include carbonyl compounds which can be further oxidized or photolyzed. Ultimately, the degradation of HCFC-142b is expected to lead to the formation of mixed fluorochloroacetic acids.[12]

Figure 1: Simplified degradation pathway of HCFC-142b.

The Rapid Demise of an Unsaturated HCFO: The Case of HCFO-1122

The presence of a C=C double bond in HCFO-1122 (CF₂=CHCl) makes it highly reactive towards •OH radicals. The reaction proceeds via addition of the •OH radical to the double bond, a much faster process than hydrogen abstraction. This rapid initial reaction is the primary reason for its short atmospheric lifetime.

Initiation Step (OH Addition): CF₂=CHCl + •OH → •CF₂(OH)CHCl or CF₂CH(OH)Cl•

The resulting haloalkyl radicals will then undergo a series of rapid reactions, including addition of O₂ to form peroxy radicals, similar to the degradation of HCFC-142b, but proceeding at a much faster rate.

Furthermore, the double bond in HCFO-1122 also makes it susceptible to photolysis by solar radiation in the troposphere, providing an additional degradation pathway not available to saturated HCFCs.[6]

Photodegradation: CF₂=CHCl + hν → Products

The degradation of HCFOs is known to produce trifluoroacetic acid (TFA; CF₃COOH) in some cases.[1][13] TFA is a very stable and persistent substance in the environment. However, the yield of TFA is highly dependent on the specific structure of the HFO or HCFO. For compounds similar to HCFO-1122, the TFA yield is reported to be very low, in the range of 0-2%.[12][14] The primary degradation products of HCFO-1122 are expected to be smaller, more easily removed compounds.

Figure 2: Simplified degradation pathways of HCFO-1122.

Experimental Methodologies for Assessing Atmospheric Degradation

The determination of the environmental fate of compounds like HCFO-1122 and HCFC-142b relies on a suite of sophisticated laboratory techniques. These experiments are designed to simulate atmospheric conditions and allow for the measurement of reaction rates and the identification of degradation products.

Determining Reaction Rate Constants with Hydroxyl Radicals

A common method for determining the rate constant of the reaction between a compound and the •OH radical is the relative rate method, often conducted in a smog chamber.[15][16]

Experimental Protocol: Relative Rate Measurement of •OH Reaction

  • Chamber Preparation: A large-volume (e.g., >100 L) smog chamber made of an inert material like FEP Teflon is first flushed with purified air to remove any contaminants.[7]

  • Introduction of Reactants: Known concentrations of the test compound (e.g., HCFO-1122), a reference compound with a well-established •OH rate constant (e.g., a hydrocarbon like n-butane), and an •OH precursor (e.g., methyl nitrite, CH₃ONO) are introduced into the chamber.[7][17]

  • Initiation of Reaction: The chamber is irradiated with UV lamps that mimic the solar spectrum, leading to the photolysis of the •OH precursor and the generation of •OH radicals.[7]

    • CH₃ONO + hν → CH₃O• + NO

    • CH₃O• + O₂ → HCHO + HO₂•

    • HO₂• + NO → •OH + NO₂

  • Monitoring of Concentrations: The concentrations of the test and reference compounds are monitored over time using techniques such as gas chromatography with flame ionization detection (GC-FID).[15]

  • Data Analysis: The rate constant of the test compound's reaction with •OH is calculated relative to the known rate constant of the reference compound using the following relationship:

    ln([Test]₀/[Test]ₜ) = (k_test/k_ref) * ln([Ref]₀/[Ref]ₜ)

    where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, and k is the reaction rate constant.

Figure 3: Workflow for relative rate measurement of •OH reactions.

Identification of Degradation Products

Smog chamber experiments are also crucial for identifying the stable end-products of atmospheric degradation.

Experimental Protocol: Product Analysis using GC-MS and FTIR

  • Reaction Execution: A similar experimental setup to the relative rate measurement is used, but with a focus on allowing the reaction to proceed to a significant extent to generate detectable quantities of products.

  • Sample Collection: Gas-phase samples are collected from the chamber at various time intervals.

  • GC-MS Analysis: For volatile and semi-volatile organic products, the samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[3][16]

    • Gas Chromatography (GC): The components of the gas mixture are separated based on their volatility and interaction with the GC column.

    • Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, creating a mass spectrum that serves as a "molecular fingerprint" for identification by comparison to spectral libraries.

  • FTIR Analysis: For the identification of functional groups and certain small molecules, Fourier Transform Infrared (FTIR) spectroscopy is employed.[18][19]

    • An infrared beam is passed through the gas sample in the chamber or in a gas cell.

    • The absorption of specific infrared frequencies corresponds to the vibrational modes of the chemical bonds within the molecules, allowing for the identification of functional groups (e.g., C=O, O-H) and the quantification of known products.

Conclusion: A Clearer Path Forward

The comparison between HCFO-1122 and HCFC-142b highlights a significant advancement in the development of environmentally acceptable fluorocarbons. The introduction of a double bond in the HCFO structure dramatically reduces its atmospheric lifetime, leading to a negligible Ozone Depletion Potential and a very low Global Warming Potential.

While the degradation of some fluorocarbons can lead to the formation of persistent substances like trifluoroacetic acid, the available evidence suggests that for HCFOs with a structure similar to HCFO-1122, the yield of TFA is minimal. In contrast, the long atmospheric lifetime of HCFC-142b allows it to contribute to both ozone depletion and global warming over extended periods.

For researchers and professionals in drug development and other industries where precision and environmental responsibility are paramount, the choice of ancillary materials like solvents and refrigerants is a critical consideration. The data presented in this guide strongly supports the transition away from HCFCs towards next-generation compounds like HCFOs, which offer a much-reduced environmental footprint. Continued research into the specific degradation pathways and product yields of individual HCFOs will further solidify their role as sustainable alternatives.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-1,1-difluoroethylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 2-Chloro-1,1-difluoroethylene (CAS No. 359-10-4), also known as R-1122 or HCFO-1122, is critical for ensuring laboratory safety and environmental protection. This chemical is a flammable, toxic, and liquefied gas that poses significant health and safety risks if handled improperly.[1][2][3] Adherence to strict disposal protocols is not only a matter of best practice but a legal requirement under hazardous waste regulations.

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Hazard Identification

Before handling, it is essential to recognize the hazards associated with this compound. This substance is classified as a flammable gas and liquid, an irritant, and a potential asphyxiant.[1][2] Thermal decomposition can release highly toxic substances, including hydrogen chloride and hydrogen fluoride.[2][4]

Hazard ClassificationGHS PictogramDescription
Flammability 🔥Flammable gas.[2] Contains gas under pressure; may explode if heated.[2] Keep away from all ignition sources.[1][2]
Health Hazards Causes serious skin and eye irritation.[1][2] May cause respiratory irritation, drowsiness, or dizziness.[1][2] Contact with the liquefied gas can cause frostbite.[2] May displace oxygen and cause rapid suffocation.[2]
Environmental Hazard 🌳Discharge into the environment must be avoided.[1] Do not contaminate water, soil, or sewer systems.[1][5]
Required Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate PPE to prevent exposure.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemical-impermeable gloves (e.g., Butyl rubber, Viton™).[1]
Body Protection Wear suitable protective clothing, such as a flame-retardant lab coat.[1][4]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate, a self-contained breathing apparatus (SCBA) may be necessary.[2]

Step-by-Step Disposal Protocol

The cardinal rule for disposing of this compound is that it must not be discharged into the sewer system or disposed of with regular trash.[1][5][6] The only approved method is through a licensed chemical waste management facility.

1. Waste Segregation:

  • As a halogenated organic compound, this compound waste must be segregated from non-halogenated organic waste and all other waste streams.[7][8]

  • Collect this waste in a dedicated, clearly labeled container.

2. Containment and Labeling:

  • Use a suitable, closed container that is compatible with the chemical.[1] The original container is often a good option if it can be safely sealed.

  • The container must be clearly labeled as "Hazardous Waste" and must identify the contents: "this compound". Include hazard pictograms for flammability and health hazards.

  • Keep the container tightly closed at all times except when adding waste.[1][6]

3. Temporary Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]

  • Ensure the storage area is away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Store locked up to prevent unauthorized access.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • The material must be disposed of at a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing to neutralize the harmful acidic byproducts.[1][2][5]

5. Disposal of Contaminated Materials:

  • Packaging: Empty containers can be triply rinsed with a suitable solvent (e.g., acetone).[1][5] The rinsate must be collected and disposed of as halogenated hazardous waste.[6] After rinsing, the container can be punctured to render it unusable and disposed of according to institutional policy, which may include recycling or sanitary landfill.[1][5]

  • Labware and Debris: Any materials used to clean up spills, such as absorbent pads, and contaminated labware must be collected in a sealed container, labeled as hazardous waste, and disposed of through the same channels.[1][6]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G start Identify Waste: This compound ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate contain Use Designated, Closed, and Labeled Container segregate->contain store Store Safely in Ventilated Area (Away from Ignition Sources) contain->store contact Contact EHS or Licensed Hazardous Waste Vendor store->contact handover Prepare for Pickup and Complete Waste Manifest contact->handover end Final Disposal: Controlled Incineration handover->end

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures for Spills and Leaks

In the event of a spill or leak, immediate and decisive action is required to mitigate risks.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the affected area.[1][2]

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.[1][2] Use non-sparking tools and explosion-proof equipment for cleanup.[1]

  • Ventilate: Ensure the area is well-ventilated to disperse the gas/vapor.[2]

  • Containment: If it is safe to do so, stop the leak.[2] Prevent the spilled material from entering drains or waterways.[1]

  • Cleanup: For small liquid spills, use a dry chemical absorbent. For gas leaks, allow the gas to ventilate.

  • Disposal of Cleanup Materials: Collect all contaminated absorbent materials and place them in a sealed, labeled container for disposal as hazardous waste.[1][6]

  • Reporting: Report the incident to your institution's EHS department immediately.

References

Personal protective equipment for handling 2-Chloro-1,1-difluoroethylene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-1,1-difluoroethylene

This guide provides immediate and essential safety protocols for laboratory professionals handling this compound (CAS No: 359-10-4). Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Key Hazards and Classifications

This compound is a flammable liquefied gas that can cause skin and eye irritation, and may lead to drowsiness or dizziness.[1] It poses a risk of frostbite upon contact with the liquid form and may explode if heated.[1]

Hazard ClassificationGHS CodeDescription
Flammable GasH221Flammable gas.
Liquefied GasH280Contains gas under pressure; may explode if heated.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H335, H336May cause respiratory irritation, drowsiness or dizziness.[1]
Simple AsphyxiantH380May displace oxygen and cause rapid suffocation.[1]

Operational Plan for Handling and Disposal

A systematic approach is crucial when working with this compound. The following step-by-step procedures outline the necessary engineering controls, personal protective equipment (PPE), handling protocols, and disposal methods.

Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area, such as a laboratory fume hood.[1][2]

  • Emergency Equipment: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][3]

  • Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces.[2][4] Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Grounding: Implement proper grounding and bonding procedures for containers and receiving equipment to prevent static electricity discharges.[1][2]

  • Leak Detection: Use oxygen detectors where asphyxiating gases may be released. Regularly check systems under pressure for leaks.[1][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical goggles or safety glasses with a face shield.[1][3]Protects against splashes and vapors.
Skin Protection Wear suitable protective clothing and chemical-impermeable gloves (e.g., Neoprene).[2][5]Prevents skin contact and potential irritation.
Hand Protection In addition to chemical-resistant gloves, use cold-insulating gloves when handling the liquefied gas.[1]Protects against frostbite from the evaporating liquid.
Respiratory Protection In case of inadequate ventilation, wear a NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator.[1][4][6]Protects against inhalation of harmful vapors.
Foot Protection Safety shoes are recommended.[1]Provides protection against accidental spills or falling objects.
Handling Procedures
  • Read and understand all safety precautions before handling the substance.[1][3]

  • Avoid breathing fumes, gas, mist, spray, or vapors.[1][2]

  • Prevent contact with skin and eyes.[2][4]

  • Use only non-sparking tools.[1][2]

  • When using cylinders, ensure they are securely chained. Protect them from physical damage.[1]

  • Practice good industrial hygiene: wash hands after handling and before eating, drinking, or smoking.[1][3]

Storage
  • Store in a dry, cool, and well-ventilated area.[1][2]

  • Protect from sunlight and do not expose to temperatures exceeding 50°C.[1]

  • Keep containers tightly closed when not in use.[1][2]

  • Store locked up.[1][2]

  • Incompatible materials to avoid include alkali metals, finely divided metals (such as aluminum, magnesium, or zinc), and strong oxidizing agents.[1]

Accidental Release Measures
  • Evacuation: Evacuate unnecessary personnel from the area.[1]

  • Ventilation: Ensure adequate air ventilation. Be aware that the gas is heavier than air and may accumulate in low-lying areas.[1]

  • Ignition Sources: Eliminate all possible sources of ignition.[1]

  • Containment: If it is safe to do so, stop the leak.[1]

  • Personal Protection: Only qualified personnel equipped with suitable protective equipment should intervene.[1]

Disposal Plan
  • Waste Collection: Collect waste in suitable, closed, and properly labeled containers.[2][4]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][2]

  • Environmental Precautions: Do not allow the chemical to enter drains or sewer systems.[2][4] Avoid release into the environment.[1]

  • Packaging: Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[2][4]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Perform Experiment (Use Non-Sparking Tools) C->D E Store Securely (Cool, Ventilated, Locked) D->E F Segregate & Label Waste D->F H Accidental Release D->H G Dispose via Licensed Facility (e.g., Incineration) F->G I Evacuate & Ventilate H->I K First Aid H->K J Stop Leak (If Safe) I->J

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.